Trimethylolpropane trioleate

Catalog No.
S725544
CAS No.
57675-44-2
M.F
C60H110O6
M. Wt
927.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane trioleate

CAS Number

57675-44-2

Product Name

Trimethylolpropane trioleate

IUPAC Name

2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate

Molecular Formula

C60H110O6

Molecular Weight

927.5 g/mol

InChI

InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29-

InChI Key

BTGGRPUPMPLZNT-PGEUSFDPSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)CC

TMPTO synthesis from oleic acid and trimethylolpropane

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Systems & Reaction Optimization

The synthesis of TMPTO from oleic acid and trimethylolpropane (TMP) is an esterification reaction, typically accelerated using acid catalysts. The table below summarizes two prominent heterogenized catalytic systems and their optimized performance.

Table 1: Performance of Heterogenized Catalysts in TMPTO Synthesis [1]

Catalyst Acidity Optimal Temp. OA:TMP Molar Ratio Reaction Time OA Conversion TMPTO Selectivity
IL1/SBA-15 Higher 130 °C 3:1 20 hours 86.1% 95.6%
IL2/SBA-15 Lower 130 °C 3:1 20 hours 70.0% 93.0%
IL1/SBA-15 Higher Not Specified 4.5:1 20 hours 92.7% Not Specified

Key Findings:

  • Catalyst Acidity: Stronger acid sites (as in IL1/SBA-15) lead to higher conversion rates [1].
  • Temperature: An optimal temperature of 130 °C was identified. Exceeding this can decrease selectivity, potentially due to side reactions [1].
  • Molar Ratio: A slight excess of oleic acid (OA:TMP up to 4.5:1) increases conversion, but further excess dampens catalytic efficiency [1].
  • Catalyst Stability: Both IL/SBA-15 catalysts showed good stability over six consecutive reaction cycles, with only a slight decrease in activity, demonstrating their robustness as heterogenized systems [1].

Physicochemical & Tribological Properties

TMPTO synthesized via esterification with a solid acid catalyst exhibits properties that make it a high-performance biolubricant base stock.

Table 2: Key Properties of Synthesized TMPTO [2]

Property Value / Performance
Viscosity Index 189
Flash Point 309 °C
Pour Point -41 °C
Oxidative Stability (Induction Time) 13 min
Foaming Stability Excellent
Hydrolytic Stability Good
Lubricity Good
Additive Compatibility Good with conventional additives (e.g., ZDDP)

Compatibility with Additives: TMPTO is compatible with standard lubricant additives. Zinc dialkyl dithiophosphates (ZDDP) significantly enhance its extreme pressure and anti-wear properties [2].

Experimental Workflow for TMPTO Synthesis

The following Graphviz diagram outlines a generalized experimental protocol for TMPTO synthesis and subsequent product handling, integrating the key steps discussed in the research.

TMPTO_Synthesis cluster_synthesis Synthesis & Reaction Stage cluster_separation Product Separation & Analysis Start Charge Reactors with OA, TMP, Catalyst React Esterification Reaction (130 °C, 20 hours) Start->React Monitor Monitor Reaction (e.g., Acid Value) React->Monitor Separate Separate Catalyst (Filtration/Centrifugation) Monitor->Separate Reaction Complete Purify Purify Crude TMPTO (e.g., Washing, Distillation) Separate->Purify Analyze Analyze Product (IR, Physicochemical Tests) Purify->Analyze

Diagram 1: A generalized workflow for the synthesis and analysis of TMPTO, from reaction setup to final product characterization.

Detailed Protocol:

  • Reaction Setup: The esterification is typically carried out without solvent. Combine oleic acid, TMP, and the solid acid catalyst (e.g., IL/SBA-15 at 3 wt%) in a reactor [1] [2]. The optimal molar ratio of OA:TMP is between 3:1 to 4.5:1 [1].
  • Reaction Conditions: Heat the mixture with stirring at the target temperature (e.g., 130 °C) for the required duration (e.g., 20 hours) [1]. Other studies using different solid acid catalysts have achieved high conversion (96.5%) in shorter timeframes (3 hours) [2].
  • Reaction Monitoring: The reaction progress can be monitored by tracking the acid value, which decreases as the carboxylic acid groups of oleic acid are esterified [2].
  • Product Separation: After the reaction, separate the solid catalyst from the crude product mixture by hot filtration or centrifugation [1] [2].
  • Product Purification: The crude TMPTO may be washed with water or a mild aqueous solution to remove any residual acids or catalyst, followed by drying. Further purification can involve distillation under reduced pressure to remove any unreacted starting materials [2].
  • Product Analysis: The final TMPTO product can be characterized using Fourier Transform Infrared (FTIR) spectroscopy to confirm the formation of the ester bond. Its physicochemical properties (e.g., viscosity, pour point, acid value) should be evaluated according to standard testing methods (ASTM) [2].

References

what is trimethylolpropane trioleate used for

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties and Performance Data

TMPTO's effectiveness stems from its well-balanced physicochemical profile, making it suitable for demanding industrial environments.

Physical & Chemical Properties

The following table presents key specification data for TMPTO, which explains its performance [1] [2] [3].

Property Typical Value / Range Significance
Molecular Formula [1] [2] C₆₀H₁₁₀O₆ Defines chemical structure.
Appearance [1] [2] Colorless to yellow transparent liquid Physical form.
Density (g/cm³) [1] ~0.918 Indicates bulk.
Flash Point (°C) [1] [2] [3] 270 - 320 High flash point indicates good fire resistance and safety for high-temperature operations [3].
Pour Point (°C) [2] [3] [4] -40 to -15 Low pour point ensures good low-temperature fluidity [3].
Viscosity Index [3] [5] ≥ 180 High viscosity index means viscosity changes little with temperature, ensuring stable lubrication [3].
Experimental Performance Data in Lubrication

Recent scientific studies have quantified TMPTO's performance, especially as an eco-friendly lubricant additive.

  • Friction and Wear Reduction: A study blending 5% TMPTO into a polyalphaolefin (PAO) base oil demonstrated a potential reduction in friction power loss by up to 6.09% and a 39.65% decrease in wear scar diameter compared to neat PAO [6]. This blend was particularly effective in the mixed lubrication regime, delaying the onset of less efficient boundary lubrication [6].
  • Drilling Efficiency and Surface Quality: In high-speed drilling of aluminum alloy (Al-6061), TMPTO-based cutting fluids were evaluated. The research developed machine learning models to predict outcomes, finding that spindle speed had the greatest impact on power consumption (87.89%), while feed rate most influenced surface roughness (43.51%) [7]. The concentration of TMPTO additive had a more pronounced effect on improving surface finish than on reducing power [7].
  • Synergy with Ionic Liquids: Research investigating the blend of TMPTO with Protic Ionic Liquids (PIL) under electrical current conditions found that adding 1% wt PIL to TMPTO improved friction by 53% under a 2A current. This was attributed to a reduction in the lubricating film's resistivity, enhancing its performance in triboelectrical environments [8].

Detailed Experimental Protocols

For researchers seeking to replicate or evaluate the performance of TMPTO, here are detailed methodologies from the cited studies.

Protocol: Evaluating TMPTO as a Lubricant Additive in a Stribeck-type Analysis [6]

This protocol assesses TMPTO's tribological influence across different lubrication regimes (boundary, mixed, and hydrodynamic).

Workflow Diagram: Stribeck-type Analysis

G Start Start: Prepare TMPTO/PAO Blend A Base Oil (PAO) Start->A B Add TMPTO (5 vol%) A->B C Mix Uniformly (Magnetic Stirrer) B->C D Tribological Test (Ball-on-Disc Tribometer) C->D E Vary Parameters: - Sliding Speed - Applied Load D->E F Measure: - Friction Power - Wear Scar Diameter E->F G Analyze Stribeck Curve (Identify Lubrication Regimes) F->G End End: Compare vs. Neat PAO G->End

Materials and Equipment:

  • Base Oil: Polyalphaolefin (PAO).
  • Additive: Trimethylolpropane trioleate (TMPTO).
  • Equipment: Ball-on-disc tribometer, magnetic stirrer.
  • Measurement Tools: Microscope for wear scar analysis.

Step-by-Step Procedure:

  • Sample Preparation: Blend 5% by volume of TMPTO into the PAO base oil. Mix the formulation uniformly using a magnetic stirrer to ensure homogeneity [6].
  • Tribological Testing: Load the blended lubricant into a ball-on-disc tribometer. Conduct tests under a range of sliding velocities and applied normal loads to generate data across different lubrication regimes [6].
  • Data Collection: For each test condition, record the friction power. After the test, measure the wear scar diameter on the ball using optical microscopy [6].
  • Data Analysis: Plot the coefficient of friction against the Hersey number (a function of speed, load, and viscosity) to generate a Stribeck curve. Compare the curve and wear data of the TMPTO blend with those of the neat PAO to quantify performance improvements [6].
Protocol: High-Speed Drilling with TMPTO-based Fluid using Taguchi and ML [7]

This protocol uses a design-of-experiments approach and machine learning to optimize drilling parameters with a TMPTO-based cutting fluid.

Workflow Diagram: Drilling Experiment & ML Modeling

G Start Start: Define Parameters & Levels P1 Control Factors: - Spindle Speed - Feed Rate - TMPTO Additive % Start->P1 P2 Response Variables: - Power Consumption - Surface Roughness Start->P2 A Design Experiment (Taguchi L27 Orthogonal Array) P1->A B Conduct High-Speed Drilling on Al-6061 Workpiece A->B C Measure Power and Surface Roughness B->C D Analyze Data: - Signal-to-Noise (S/N) Ratios - Analysis of Variance (ANOVA) C->D E Develop Machine Learning Models (Decision Tree, Random Forest, etc.) D->E F Validate Model Accuracy (R², Mean Absolute Error) E->F End End: Rank Parameter Significance and Predict Performance F->End

Materials and Equipment:

  • Workpiece: Aluminum 6061 alloy.
  • Lubricant: TMPTO base oil with sulfurized vegetable oil additive (e.g., at 4%, 6%, 8% concentrations) [7].
  • Equipment: High-speed drilling machine, power meter, surface profilometer.
  • Software: For statistical analysis (e.g., Minitab) and machine learning (e.g., Python with scikit-learn).

Step-by-Step Procedure:

  • Experimental Design: Use a Taguchi L27 orthogonal array to efficiently arrange the experiments. The control factors are spindle speed, feed rate, and TMPTO additive concentration, each at three levels [7].
  • Drilling and Measurement: Perform drilling operations according to the experimental design. For each run, measure the cutting power and the surface roughness of the drilled hole [7].
  • Statistical Analysis: Calculate the signal-to-noise (S/N) ratios for the measured responses. Perform Analysis of Variance (ANOVA) to determine the percentage contribution of each control factor (spindle speed, feed rate, additive concentration) to the total variation in power and surface roughness [7].
  • Machine Learning Modeling: Use the experimental data to train predictive models such as Decision Trees, Random Forests, and Support Vector Machines. Evaluate model accuracy using the coefficient of determination (R²), mean absolute percentage error, and mean square error [7].

Key Takeaways for Researchers

  • Performance vs. Mineral Oils: TMPTO exhibits excellent viscosity-temperature performance, high flash points, and good biodegradability, making it a technically superior and environmentally preferable alternative to traditional mineral oils [3] [5].
  • Additive Compatibility: TMPTO shows good compatibility with conventional lubricant additives, such as Zinc Dialkyl Dithiophosphate (ZDDP), which can further enhance its anti-wear and extreme pressure properties [5].
  • Focus on Lubrication Regimes: For applications involving high-speed machining of non-ferrous metals like aluminum, TMPTO's effectiveness in the mixed and elastohydrodynamic lubrication regimes is critical for reducing friction and improving surface finish [7] [6].

References

TMPTO biodegradability rate and environmental impact

Author: Smolecule Technical Support Team. Date: February 2026

TMPTO's Environmental Profile

The table below summarizes the key findings from the search results regarding TMPTO's environmental characteristics:

Aspect Summary of Available Information
Biodegradability Described as biodegradable and having an eco-friendly nature [1].
Key Applications Used in industrial lubricants, metalworking fluids, coatings, adhesives, plastics, and personal care products [1].
Driving Factors Market growth is driven by its alignment with global sustainability trends and stringent environmental regulations [1].

Experimental Framework for Biodegradability Assessment

Although specific protocols for TMPTO were not found, the general workflow for assessing chemical biodegradability, synthesized from the search results, involves a structured process from initial property assessment to advanced degradation pathway analysis.

G Start Start: Chemical of Interest P1 Physicochemical Property Assessment (e.g., Water Solubility, log Kow) Start->P1 P2 Ready Biodegradability Tests (e.g., OECD 301 series) P1->P2 P3 Identify Degrading Microbes via Enrichment Culture P2->P3 P4 Monitor Degradation Kinetics and Identify Intermediates P3->P4 P5 Propose Degradation Pathways Based on Metabolites P4->P5

A general workflow for assessing chemical biodegradability, from initial property screening to pathway elucidation.

  • Physicochemical Property Assessment: The process begins by determining key properties such as water solubility, octanol-water partition coefficient (log Kow), and vapor pressure. These properties help predict the chemical's behavior and partitioning in the environment [2].
  • Ready Biodegradability Tests: Standardized methods like the OECD 301 series are used for an initial screening. These tests determine if a chemical is "readily biodegradable" under aerobic conditions in a defined timeframe [3].
  • Identification of Degrading Microbes: If the chemical is not readily biodegradable, investigation turns to microbial breakdown. This involves enrichment cultures, where microorganisms are isolated from contaminated sites and selected for their ability to use the chemical as a carbon source [4] [5].
  • Monitoring and Pathway Elucidation: With a microbial consortium or pure strain in hand, researchers monitor the degradation rate and identify intermediate metabolites using techniques like HPLC-MS/MS. This data is used to propose catabolic pathways, which may involve reactions like hydrolysis, dehalogenation, and hydroxylation [4].

References

Thermal Conductivity Data of TMPTO-Based Lubricants

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative data found for TMPTO and its nano-enhanced variants.

Lubricant Formulation Thermal Conductivity (W/mK) Measurement/Simulation Method Key Context
TMPTO Base Oil Information Missing - Baseline; known for excellent physicochemical properties [1].
TMPTO + 0.4% hBN 0.255 - 0.375 [1] Molecular Dynamics (MD) Simulation, Green-Kubo formalism [1] Peak performance; best improvement with hBN nanoparticles [1].
TMPTO + hBN (other conc.) Not explicitly stated Molecular Dynamics (MD) Simulation, Green-Kubo formalism [1] Improvement confirmed; 0.4% concentration was optimal [1].

A key experimental approach identified involves Molecular Dynamics (MD) Simulation:

  • Objective: To predict the thermal conductivity of TMPTO with various concentrations of hBN nanoparticles computationally [1].
  • Core Methodology: The Green-Kubo formalism is used. This method computes the thermal conductivity by calculating the heat flux vector based on the contributions from atoms in a specified group over time within the simulation [1].

Enhancement Strategies and Mechanisms

The primary strategy for enhancing TMPTO's thermal conductivity is through nanoparticle additives.

  • Key Additive: Hexagonal Boron Nitride (hBN) has been identified as an effective additive for this purpose [1].
  • Proposed Mechanism: While the exact signaling pathway is not detailed in the available literature, the underlying principle is that high-thermal-conductivity solid nanoparticles dispersed in the base oil create efficient heat transfer pathways, thereby improving the overall thermal conductivity of the fluid mixture.

The following diagram illustrates the conceptual workflow for enhancing and analyzing TMPTO thermal conductivity:

enhancement_workflow Start Start: TMPTO Base Oil NP_Addition Add hBN Nanoparticles Start->NP_Addition MD_Sim Molecular Dynamics Simulation GreenKubo Apply Green-Kubo Formalism MD_Sim->GreenKubo Result Obtain Thermal Conductivity GreenKubo->Result NP_Addition->MD_Sim

Workflow for simulating thermal conductivity of nano-enhanced TMPTO.

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the protocols mentioned in the search results.

Molecular Dynamics Simulation for Thermal Conductivity
  • Objective: To predict the thermal conductivity of TMPTO with various concentrations of hBN nanoparticles computationally [1].
  • Core Methodology: The Green-Kubo formalism is used. This method computes the thermal conductivity by calculating the heat flux vector based on the contributions from atoms in a specified group over time within the simulation [1].
General Experimental Framework for Nano-Lubricant Evaluation

Although not for thermal conductivity specifically, a protocol for evaluating the Flash Temperature Parameter (FTP) of TMPTO-based nano-lubricants provides a relevant experimental framework [2].

  • Apparatus: A four-ball tester is used to assess performance under controlled speed, load, and temperature [2].
  • Preparation: Formulate TMPTO bio-lubricants with different nanoparticle concentrations (e.g., TiO₂) [2].
  • Measurement & Analysis:
    • Measure the Anti-Wear Scar Diameter (AWSD) on the test balls [2].
    • Determine the Flash Temperature Parameter (FTP) from the average AWSD [2].
    • Use design-of-experiments methods like the Taguchi method and ANOVA to analyze the influence of different parameters (e.g., concentration, load, speed) on the results [2].

Limitations and Future Research

This overview is based on a limited set of search results. To deepen your understanding, consider the following:

  • The provided thermal conductivity range is from a single simulation study [1]; experimental validation is needed.
  • Explore the effects of other nanoparticle types (e.g., graphene, TiO₂) on thermal properties.
  • Investigate the correlation between improved thermal conductivity and overall lubricant performance in real-world applications.

References

rheological properties of trimethylolpropane trioleate

Author: Smolecule Technical Support Team. Date: February 2026

Key Rheological & Physicochemical Properties of TMPTO

The table below summarizes the core properties that define TMPTO's performance as a lubricating base oil [1].

Property Value / Description Significance
Viscosity Index 189 [1] Excellent viscosity-temperature performance (minimal thinning with heat).
Flash Point 309 °C [1] High thermal stability and low flammability risk.
Low-Temperature Fluidity Pour point of -41 °C [1] Good performance in cold environments.
Oxidative Stability Oxidative induction time of 13 min [1] Moderate inherent stability; enhanced with additives.
Base Oil Lubricity High [1] Low friction and anti-wear properties even without additives.
Additive Compatibility Excellent with conventional additives (e.g., ZDDP) [1] Formulation flexibility to enhance extreme pressure and anti-wear properties.

Experimental Insights and Enhancement Protocols

Recent studies have explored TMPTO's performance under specific conditions and with various additives.

High-Speed Machining Performance

A 2024 study investigated TMPTO with sulfurized vegetable oil additives (4-8% concentration) in high-speed drilling of aluminum alloy Al-6061 [2].

  • Key Rheological Factor: Lubricity to reduce friction at the tool-workpiece interface.
  • Experimental Protocol: A Taguchi L27 orthogonal array design tested parameters like spindle speed, feed rate, and additive concentration. Power consumption and surface roughness were measured outcomes [2].
  • Finding: Spindle speed had the greatest impact (87.89%) on power consumption, while feed rate (43.51%) and spindle speed (38.48%) most influenced surface roughness. Additive concentration had a more pronounced effect on surface quality than on power [2].
Tribological and Triboelectrical Enhancement

Another 2024 study blended TMPTO with 1-5 wt% of a Protic Ionic Liquid (PIL) to improve performance under electrical current [3].

  • Key Rheological Factor: Film resistivity and frictional properties under triboelectrical conditions.
  • Experimental Protocol: A custom-designed ball-on-disc tribometer applied 1-2 A current at a constant 4.5 V. The static resistance and frictional properties of different PIL blends were measured [3].
  • Finding: The blend with 1% wt PIL showed a 53% improvement in frictional properties and better wear performance under a 2A current, attributed to its lowest film resistivity of 0.14 mΩ [3].

Synthesis and Fundamental Property Analysis

The core synthesis method and property evaluation of TMPTO provide a foundation for its rheological behavior [1].

  • Synthesis Protocol: TMPTO is prepared via esterification of oleic acid with trimethylolpropane (TMP) without solvent, using a solid acid catalyst. This method achieved a high conversion rate of 96.5% [1].
  • Property Evaluation: The synthesized TMPTO was characterized for its physicochemical properties, including viscosity-temperature performance, flash point, foaming stability, hydrolytic stability, and lubricity [1].

Relationship Between Properties, Additives, and Performance

The following diagram illustrates how TMPTO's inherent properties and additive interactions influence its final performance.

G Base TMPTO Base Oil MolecularStruct Ester Molecular Structure Base->MolecularStruct Performance Performance Outcomes Base->Performance HighVI High Viscosity Index MolecularStruct->HighVI HighFlash High Flash Point MolecularStruct->HighFlash LowPour Low Pour Point MolecularStruct->LowPour HighVI->Performance Stability Thermal & Oxidative Stability HighVI->Stability HighFlash->Performance HighFlash->Stability LowPour->Performance Additives Additives (e.g., PIL, Sulfurized) LowResist Low Film Resistivity Additives->LowResist EP Extreme Pressure Film Additives->EP LowFriction Reduced Friction LowResist->LowFriction EP->LowFriction LowWear Reduced Wear EP->LowWear

This diagram shows how TMPTO's molecular structure dictates its core properties, which are enhanced by additives to achieve target performance outcomes.

Key Takeaways for Researchers

  • A Sustainable and High-Performance Base Oil: TMPTO's excellent inherent lubricity, high viscosity index, and good low-temperature fluidity make it a strong, biodegradable candidate to replace mineral oils [2] [1].
  • Performance is Tunable: Its properties can be significantly enhanced by formulating with specific additives. Ionic liquids can improve triboelectrical performance [3], while sulfurized additives can boost extreme pressure capacity [2] [1].
  • Consider the Application Context: The relative importance of rheological properties depends on the operating environment. For high-speed machining, lubricity is critical [2], whereas under electrical current, film resistivity becomes a key factor [3].

References

TMPTO infrared spectroscopy analysis and peaks

Author: Smolecule Technical Support Team. Date: February 2026

A Strategy for Analysis and Sourcing Data

Since the search results lack the specific spectral data for TMPTO, here is a practical approach to obtain the information you need:

  • Deduce Peaks from Molecular Structure: TMPTO is a triester formed from trimethylolpropane and oleic acid. You can predict its key IR absorption bands by identifying its functional groups, primarily the ester and long aliphatic chain.
  • Leverage IR Correlation Tables: Use established infrared spectroscopy correlation tables to find the typical absorption ranges for these functional groups. The table below summarizes the expected peaks for TMPTO based on its structure [1] [2] [3].
Functional Group Bond Type Expected Absorption Peak (cm⁻¹) Typical Appearance
Ester C=O Stretch ~1735 Strong, sharp
Ester C-O Stretch 1100-1300 Two strong bands
Alkyl Chain C-H Stretch 2850-2960 Medium to strong
Alkyl Chain C-H Bend ~1470 Strong
=C-H C-H Stretch ~3020 Medium (from oleate)
Alkene C=C Stretch ~1650 Medium (from oleate)
  • Consult Specialized Databases: For experimental IR spectra, search professional chemical databases such as NIST Chemistry WebBook or SDBS (Spectral Database for Organic Compounds). These often contain experimentally verified spectra for a wide range of compounds.
  • Reproduce the Synthesis: The methodology from the paper [4] can serve as a starting point. The esterification was performed using oleic acid and trimethylolpropane (TMP) with a solid acid catalyst, without solvent, and the resulting TMPTO was characterized by IR spectroscopy.

Experimental Workflow for IR Characterization

The following diagram outlines the general experimental workflow for synthesizing and characterizing a compound like TMPTO via IR spectroscopy, based on the described process.

G cluster_synth Synthesis Phase cluster_char Characterization Phase start Start Synthesis step1 React Oleic Acid and TMP start->step1 step2 Solid Acid Catalyst (No Solvent) step1->step2 step3 Esterification ~3 hours step2->step3 step4 Purify Product (TMPTO) step3->step4 step5 Prepare IR Sample step4->step5 step6 Acquire FTIR Spectrum step5->step6 step7 Analyze Peaks and Confirm Structure step6->step7 end Structure Verified step7->end

Workflow for synthesizing TMPTO and confirming its structure via IR spectroscopy.

References

Comprehensive Technical Guide: Synthesis and Reaction Mechanism of Trimethylolpropane Trioleate (TMPTO)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Trimethylolpropane trioleate (TMPTO) is a triester synthesized via the acid-catalyzed esterification of trimethylolpropane (TMP), a polyol, with oleic acid, a long-chain carboxylic acid [1]. This reaction is a specific, multi-step application of the classic Fischer esterification mechanism [2]. As a lubricating base oil, TMPTO is characterized by its excellent viscosity-temperature performance, high flash point, and superior low-temperature fluidity [1]. Its significance in industrial applications stems from its potential as an eco-friendly lubricant that exhibits excellent compatibility with conventional additives, such as zinc dialkyl dithiophosphates (ZDDP) [1]. This guide provides an in-depth technical examination of the reaction mechanism, catalytic systems, experimental protocols, and the resulting physicochemical properties of TMPTO, serving the needs of researchers and scientists in the field of green chemistry and tribology.

Core Reaction Mechanism

The synthesis of TMPTO follows the well-established Fischer esterification mechanism, a cornerstone of organic synthesis where a carboxylic acid and an alcohol react to form an ester and water [3] [2]. For TMPTO, this involves three molar equivalents of oleic acid reacting with one molar equivalent of trimethylolpropane. The mechanism, detailed below, proceeds through a series of proton transfers, nucleophilic additions, and eliminations. All steps are reversible, necessitating strategic measures to drive the equilibrium toward the desired TMPTO product [3].

Fischer Esterification Mechanism for TMPTO

The following diagram illustrates the stepwise mechanism for one of the three esterification steps, catalyzed by a solid acid catalyst (H-A).

mechanism OA Oleic Acid (R-COOH) Int1 Protonated Carboxylic Acid (R-C+(OH)2) OA->Int1 Step 1: Protonation Carbonyl Activation Cat1 H-A (Catalyst) Cat1->Int1 Int2 Tetrahedral Intermediate Int1->Int2 Step 2: Nucleophilic Addition by Alcohol TMP TMP Alcohol (R'-OH) TMP->Int2 Int3 Protonated Intermediate Int2->Int3 Step 3: Proton Transfer Water H2O Int3->Water Ester Ester Product (R-COO-R') Int3->Ester Step 4: Elimination of Water Cat2 H-A (Regenerated) Water->Cat2 Ester->Cat2

Mechanism of Fischer Esterification for TMPTO Synthesis. The diagram illustrates the acid-catalyzed four-step cycle: carbonyl protonation, nucleophilic addition, proton transfer, and water elimination [4] [3].

Detailed Mechanism Breakdown
  • Step 1: Protonation of the Carboxyl Group. The carbonyl oxygen of oleic acid is protonated by the acid catalyst (H-A). This key step activates the carbonyl carbon by making it significantly more electrophilic, priming it for nucleophilic attack. The positive charge on the resulting oxonium ion is delocalized across the carbonyl group [4] [3].

  • Step 2: Nucleophilic Attack. The nucleophilic oxygen atom of TMP's hydroxyl group attacks the activated, electrophilic carbonyl carbon. This step forms a tetrahedral intermediate, creating a new C-O bond between the acid and the alcohol [3] [2].

  • Step 3: Proton Transfer and Reformation. The tetrahedral intermediate undergoes a proton transfer. Essentially, a proton is lost from the alcohol-derived oxygen and is gained by the original carbonyl hydroxyl group, converting it into a good leaving group (OH₂⁺) [3].

  • Step 4: Elimination of Water and Catalyst Regeneration. The hydroxyl group is eliminated as a water molecule, reforming the carbonyl group (C=O) and yielding the protonated ester. A final deprotonation step releases the neutral ester product (one of the three arms of TMPTO) and regenerates the acid catalyst, allowing it to participate in another catalytic cycle [4] [3].

Catalytic Systems and Experimental Protocols

A variety of catalysts can be employed for TMPTO synthesis, ranging from traditional homogeneous acids to advanced heterogeneous systems.

Catalytic Methods Overview
Catalyst Type Specific Example(s) Reaction Conditions Conversion/ Yield Key Advantages Key Challenges
Homogeneous Acid [2] H₂SO₄, p-TsOH Reflux, 1-10 hours, 60-110°C Varies; ~65% with 1:1 ratio [3] High activity, low cost, simple setup. Difficult separation, corrosion, non-reusable.
Solid Acid (SA) Catalyst [1] Not specified in result 3 hours 96.5% conversion [1] Easier separation, reusable, less corrosive. Potentially higher cost, can be sensitive to poisoning.
Heterogenized Ionic Liquids [5] IL1/SBA-15, IL2/SBA-15 130°C, OA:TMP 3:1, 20 hours 86.1% conversion (IL1/SBA-15) [5] High selectivity (>95%), reusable, designable acidity. Longer reaction times, more complex synthesis.
Detailed Experimental Protocol: Heterogenized Ionic Liquid Catalyst

This protocol is based on recent research aimed at overcoming the drawbacks of homogeneous catalysts [5].

  • Catalyst Preparation: Ionic liquids (ILs) with varying acidity are electrostatically immobilized onto a mesoporous silica support (SBA-15) to create the heterogenized catalysts IL1/SBA-15 and IL2/SBA-15.
  • Reaction Setup: In a typical experiment, oleic acid (OA) and trimethylolpropane (TMP) are combined in a molar ratio ranging from 3:1 to 5:1. A fixed catalyst dosage of 3 wt% (relative to the total reactants) is added.
  • Esterification Procedure: The reaction mixture is heated to a temperature between 100-140°C for a period of 20 hours with continuous stirring. The reaction is often carried out without a solvent.
  • Optimization and Results:
    • The optimal temperature was found to be 130°C. At higher temperatures, selectivity towards TMPTO begins to decrease, likely due to side reactions.
    • The optimal OA:TMP molar ratio was 4.5:1. An excess of oleic acid drives the equilibrium toward the ester product, but further increases can dampen catalytic efficiency.
    • Under these optimum conditions (130°C, OA:TMP = 4.5:1), a conversion of 92.7% was achieved with IL1/SBA-15.
    • The catalyst demonstrated good stability, maintaining its activity over six consecutive runs with only a slight decrease in performance [5].

Physicochemical Properties and Performance Data

The synthesized TMPTO exhibits a suite of properties that make it a high-performance lubricating base oil, often surpassing conventional mineral oils.

Key Physicochemical Properties of TMPTO

The table below summarizes the critical properties of TMPTO as reported in the literature, providing a quantitative basis for its evaluation.

Property Value / Performance Significance and Comparison
Viscosity Index [1] 189 Indicates superior viscosity-temperature performance; much lower change in viscosity with temperature compared to many mineral oils.
Flash Point [1] 309 °C Very high flash point signifies a much lower fire hazard and improved safety in high-temperature applications.
Low-Temperature Fluidity [1] Pour point of -41 °C Excellent fluidity at low temperatures, ensuring easy startup and lubrication in cold environments.
Oxidative Stability [1] Oxidative induction time of 13 min Comparable to commercial products, though may be less stable under very high-temperature conditions.
Compatibility [1] High Exhibits excellent compatibility with conventional additives for mineral oils, such as anti-wear agents.
Lubricity [1] Good Provides effective friction reduction and wear protection.
Foaming Stability [1] Good Resists foam formation, which is critical for maintaining effective lubrication.
Hydrolytic Stability [1] Good Resists breakdown in the presence of water, contributing to a longer service life.
Additive Compatibility and Tribological Performance

A crucial requirement for any lubricant base stock is its ability to work effectively with performance additives.

  • Extreme Pressure (EP) and Anti-Wear Properties: TMPTO has been shown to possess excellent compatibility with standard EP and anti-wear additives. Specifically, zinc dialkyl dithiophosphates (ZDDP) and sulfurized isobutylene (SIB) exhibit strong synergistic effects with TMPTO.
  • Quantitative tests demonstrate that these additives significantly enhance TMPTO's load-carrying capacity, with welding loads reaching 3089 N for ZDDP and 3922 N for SIB [1]. This confirms that TMPTO can be effectively formulated to meet the demanding requirements of modern lubricants.

Conclusion

References

Quantitative Physicochemical Properties of TMPTO

Author: Smolecule Technical Support Team. Date: February 2026

The high viscosity index of TMPTO is a key feature documented across manufacturer specifications and academic research. The table below summarizes its core properties for easy comparison.

Property Typical Specification Range Tested Value (Academic Study)
Kinematic Viscosity @ 40°C 42-55 mm²/s [1] [2] [3] -
Kinematic Viscosity @ 100°C 9-13 mm²/s [1] [2] [3] -
Viscosity Index (VI) 180 - 183 [1] [2] 189 [4]
Flash Point ≥ 290 °C [1] [2] 309 °C [4]
Pour Point ≤ -30 °C to -35 °C [1] [2] [3] -41 °C (approx.) [4]
Acid Value ≤ 1.0 mg KOH/g [1] [2] [3] -

Experimental Protocols for Characterization

Researchers use specific experimental protocols to characterize TMPTO's properties, including its viscosity index.

  • Synthesis and Basic Characterization: One studied method involves esterification of oleic acid with trimethylolpropane (TMP) using a solid acid catalyst without solvent, achieving a high conversion rate of 96.5% [4]. The synthesized TMPTO is typically characterized by:

    • Infrared (IR) Spectroscopy: To confirm the chemical structure and successful ester formation [4].
    • Standard ASTM Methods: To determine physicochemical properties like kinematic viscosity (ASTM D445), acid value (ASTM D664), and flash point (ASTM D92) [3].
  • Tribological and Viscoelastic Evaluation: While not directly applied to TMPTO in the provided results, Atomic Force Microscopy (AFM) is a powerful technique for evaluating the viscoelastic properties of soft materials. The general workflow involves:

    • Sample Preparation: The material is mounted on the AFM stage, often in a liquid environment to mimic physiological or operational conditions [5].
    • Force Curve Acquisition: A spherical probe approaches, indents, and retracts from the sample surface at a controlled speed while the force on the cantilever is measured, generating force-indentation curves [5].
    • Data Analysis: Hysteresis (the area between the approach and retraction curves) indicates energy dissipation due to viscoelasticity. Data is analyzed using viscoelastic contact models (e.g., Standard Linear Solid model) to quantify properties like complex modulus and relaxation times [5].

The following diagram illustrates the logical workflow for a typical AFM-based viscoelasticity measurement.

afm_workflow Start Start AFM Viscoelastic Measurement Prep Sample and Probe Preparation Start->Prep FC Acquire Force-Distance Curves Prep->FC CP Identify Contact Point FC->CP Process Convert to Force-Indentation Data CP->Process Model Fit with Viscoelastic Model Process->Model Output Extract Viscoelastic Parameters Model->Output

AFM viscoelastic measurement workflow

Why TMPTO Has a High Viscosity Index

The high viscosity index of TMPTO is a direct result of its molecular architecture and can be explained by several key factors:

  • Molecular Structure: TMPTO is a complex polyol ester. Its large, long-chain molecular structure, derived from oleic acid, creates strong intermolecular interactions [6]. These forces require more thermal energy to overcome, which means the fluid thins less rapidly as temperature increases compared to mineral oils or simpler esters [4].

  • Inherent Property of Bio-Based Lubricants: The search results note that bio-based lubricants like TMPTO generally exhibit higher VIs due to the presence of fatty acid chains, which contribute to a higher overall molecular weight [6].

  • Excellent Thermal and Lubrication Properties: The high VI is part of a superior performance profile that includes high thermal-oxidative stability (evidenced by a high flash point), excellent low-temperature fluidity (low pour point), and good lubricity, making it an ideal base oil for demanding applications [1] [4] [3].

References

Comprehensive Application Notes and Protocols: Trimethylolpropane Trioleate in High-Speed Drilling of Al-6061 Alloy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trimethylolpropane trioleate (TMPTO) represents a class of synthetic bio-lubricants that have gained significant attention as environmentally friendly alternatives to conventional mineral-based cutting fluids in machining processes. TMPTO is chemically classified as a polyol ester, synthesized through the reaction of trimethylolpropane with oleic acid, yielding a compound with excellent lubricity, high viscosity index, and superior biodegradability. The molecular structure of TMPTO, characterized by long-chain fatty acids and ester linkages, provides inherent lubricating properties that make it particularly suitable for high-speed machining applications [1] [2]. Aluminum alloy 6061 (Al-6061) is a general-purpose structural alloy extensively used in aerospace, automotive, and marine applications due to its favorable strength-to-weight ratio, good corrosion resistance, and excellent machinability. However, its high ductility presents significant challenges during high-speed drilling operations, including chip adhesion, premature tool wear, and poor surface finish [1] [3] [4]. These challenges necessitate effective cooling and lubrication strategies to maintain machining efficiency and workpiece quality.

The global manufacturing industry faces increasing pressure to adopt sustainable practices, with an estimated 16% of manufacturing costs attributed to the handling, maintenance, and disposal of conventional cutting fluids [1]. Mineral-based metal cutting fluids, despite their widespread use, present substantial environmental and health concerns due to their toxicity, poor biodegradability, and potential health hazards to operators. In contrast, TMPTO-based lubricants offer a sustainable alternative with comparable performance characteristics and significantly reduced environmental impact [1] [2]. These application notes provide comprehensive experimental protocols and data analysis methods for implementing TMPTO-based lubricants in high-speed drilling of Al-6061, enabling researchers and manufacturing professionals to optimize this sustainable machining technology.

Experimental Design & Methodology

Experimental Design
  • Taguchi L27 Orthogonal Array: This experimental design approach was selected to systematically investigate the effects of multiple parameters while minimizing the number of experimental runs. The L27 array efficiently evaluates three primary control parameters at three distinct levels each, along with their potential interactions, providing sufficient data for robust statistical analysis. This method is particularly valuable in manufacturing optimization studies where comprehensive full-factorial designs would be prohibitively time-consuming and resource-intensive [1].

  • Parameter Selection and Levels: The experimental parameters were carefully chosen based on their established significance in drilling operations and preliminary tribological studies. The selected parameters and their respective levels include: spindle speed (3000, 4000, 5000 rpm), feed rate (0.1, 0.2, 0.3 mm/rev), and TMPTO additive concentration (4%, 6%, 8% sulfurized vegetable oil olefin additive). These ranges were specifically selected to represent industrial high-speed drilling conditions while allowing for the identification of optimal parameter combinations [1].

  • Response Variables: The study focused on two critical response variables: cutting power consumption (measured in watts) and surface roughness (measured in micrometers, Ra). These metrics were selected as they directly reflect machining efficiency and final product quality, respectively. Cutting power consumption serves as an indicator of process efficiency and energy utilization, while surface roughness is a critical quality attribute for functional components [1].

Material Specifications
2.2.1 Aluminum 6061 Workpiece Material

Table 1: Mechanical and Thermal Properties of Al-6061-T6

Property Value Unit Standard
Density 2.7 g/cm³ ASTM B209
Ultimate Tensile Strength 310 MPa ASTM B211
Yield Strength 275 MPa ASTM B211
Elongation 12-17 % ASTM B211
Hardness, Brinell 95 HB ASTM B211
Modulus of Elasticity 69 GPa ASTM B211
Thermal Conductivity 167 W/m·K ASTM B211
Melting Point 580-650 °C ASTM B211

Al-6061-T6 alloy was selected as the workpiece material due to its widespread application in structural components across aerospace, automotive, and marine industries. The alloy composition primarily consists of aluminum (97.9%) with magnesium (1.0%), silicon (0.6%), copper (0.28%), and chromium (0.20%) as the main alloying elements. The T6 temper designation indicates that the material has been solution heat-treated and artificially aged to achieve optimal strength characteristics [3] [4]. The relatively high thermal conductivity of Al-6061 (167 W/m·K) presents both advantages and challenges during drilling operations. While it facilitates heat dissipation from the cutting zone, the material's high ductility and low shear strength can lead to built-up edge formation and chip adhesion at elevated temperatures, particularly in high-speed drilling scenarios [1] [3].

2.2.2 TMPTO-Based Lubricant Formulation

Table 2: Physical and Chemical Properties of TMPTO Base Oil

Property Value Unit Test Method
Molecular Formula C~60~H~110~O~6~ - -
Molecular Weight 927.5 g/mol -
Density (25°C) 0.918 g/cm³ ASTM D4052
Flash Point 311-320 °C ASTM D92
Pour Point -35 °C ASTM D97
Viscosity Index >180 - ASTM D2270
Acid Number <1 mg KOH/g ASTM D664
Saponification Value >175 mg KOH/g ASTM D94

The TMPTO base oil was formulated with sulfurized vegetable oil olefin additives at varying concentrations to enhance its extreme pressure (EP) and anti-wear (AW) properties. These additives function by forming a protective tribofilm on tool-workpiece interfaces, preventing direct metal-to-metal contact under high-pressure conditions [1]. The base oil itself exhibits several advantageous properties for machining applications, including excellent thermal stability, hydrolytic resistance, and high viscosity index, which ensures consistent lubricating performance across a wide temperature range [2]. The biodegradability and low toxicity of TMPTO make it particularly suitable for environmentally conscious manufacturing operations where worker safety and waste disposal are significant concerns.

Lubricant Preparation Protocol

Formulation and Additive Incorporation
  • Base Oil Preparation: Begin with pharmaceutical-grade TMPTO base oil, which typically appears as a clear, yellow to amber liquid with a density of 0.918 g/cm³ at 25°C. Confirm key specifications including viscosity index (minimum 180), acid number (maximum 1.0 mg KOH/g), and flash point (minimum 300°C) prior to formulation. Store the base oil in a sealed container under dry conditions to prevent moisture absorption, which could potentially compromise lubricant performance through hydrolysis [1] [2].

  • Additive Selection and Concentration: Incorporate chemically modified sulfurized vegetable oil olefin additive at precisely controlled concentrations of 4%, 6%, and 8% by volume. These additives are specifically designed to enhance the extreme pressure properties and anti-wear characteristics of the base oil through the formation of protective boundary lubrication films on metal surfaces. The sulfur content in these additives provides effective protection under high-load conditions typical of drilling operations [1].

  • Mixing Procedure: Utilize a programmable magnetic stirrer with integrated heating capability for additive incorporation. Add the predetermined quantity of sulfurized vegetable oil olefin additive to the TMPTO base oil and mix at 500 rpm for 30 minutes at 50°C to ensure homogeneous dispersion without degrading the additive package. Avoid high-shear mixing methods that might cause premature additive breakdown or oil oxidation. After mixing, subject the formulated lubricant to ultrasonic homogenization for 15 minutes to eliminate any potential air entrapment and ensure complete additive dissolution [1].

Quality Control and Testing
  • Tribological Performance Verification: Conduct anti-wear assessments according to ASTM D4172 standards using a four-ball tester to determine the mean wear scar diameter (AWSD), which should range between 0.37 mm and 0.44 mm for properly formulated lubricants with 4-8% additive concentrations. Perform extreme pressure testing following ASTM D2783 protocols to establish the load-carrying capacity and weld point of the formulated lubricant [1].

  • Physical Property Validation: Verify key physical parameters including viscosity at 40°C and 100°C, viscosity index, flash point, and pour point according to relevant ASTM standards. The formulated TMPTO-based lubricant should maintain a viscosity classification of ISO 46 with a pour point below -30°C to ensure effective lubrication across typical machining temperature ranges [2].

  • Storage and Handling: Store formulated lubricants in sealed, opaque containers under controlled temperature conditions (15-30°C) to prevent degradation. Label containers clearly with formulation date, additive concentration, and batch number. Use prepared lubricants within 60 days of formulation to ensure consistent performance, as extended storage may lead to additive settlement or partial degradation [2].

Drilling Experimental Protocol

Equipment Setup and Preparation
  • Machining Center Specifications: Conduct drilling operations on a three-axis computer numerical control (CNC) machining center with minimum specifications including: spindle speed range of 0-6000 rpm, feed rate range of 0.05-0.5 mm/rev, and a minimum power rating of 7.5 kW. The machining center should be equipped with a high-frequency spindle capable of maintaining rotational stability at elevated speeds, and a flood coolant system capable of delivering lubricant at 2-4 bar pressure with a flow rate of 10-15 L/min [1].

  • Tooling Specifications: Use standard high-speed steel (HSS) twist drills with a point angle of 118° and diameter of 8 mm for all experimental trials. Ensure all tools are from the same manufacturing batch to maintain consistency in tool geometry and coating characteristics. Inspect each drill bit prior to use under optical magnification to confirm the absence of manufacturing defects or previous wear. Tools exhibiting any visible imperfections should be discarded to prevent experimental variability [1] [5].

  • Workpiece Preparation: Prepare Al-6061-T6 specimens with dimensions of 150 mm × 100 mm × 20 mm, ensuring surface flatness within ±0.1 mm. Clean workpiece surfaces with isopropyl alcohol to remove contaminants, oils, or oxides that might affect drilling performance or surface quality measurements. Securely mount workpieces in a precision vise with parallel bars to ensure stability and prevent vibration during high-speed drilling operations [1].

Standardized Drilling Procedure
  • Parameter Programming: Program the CNC machining center with the predetermined combination of spindle speeds, feed rates, and lubricant application parameters according to the Taguchi L27 orthogonal array. Implement a peck drilling cycle with a peck depth of 2 mm to facilitate effective chip evacuation, particularly at higher feed rates where continuous chip formation might otherwise cause binding or tool damage [1] [5].

  • Lubricant Application System: Configure the flood coolant system to deliver the formulated TMPTO-based lubricant directly to the drill-workpiece interface through strategically positioned nozzles. Maintain consistent lubricant temperature at 25±2°C using a recirculating temperature control system to ensure thermal stability throughout the experimental sequence. Monitor flow rates and pressure continuously to confirm consistent application across all experimental trials [1].

  • Data Acquisition Protocol: Monitor power consumption in real-time using a precision power analyzer connected to the spindle motor drive, sampling at minimum 100 Hz frequency to capture dynamic fluctuations. For each drilling operation, record the mean power consumption during the active cutting phase, excluding acceleration and deceleration periods. After drilling, allow the workpiece to cool to ambient temperature before conducting surface roughness measurements to prevent thermal expansion artifacts [1].

Measurement and Characterization Techniques
  • Surface Roughness Analysis: Measure surface roughness (Ra) using a contact-type profilometer with a diamond-tipped stylus of 2μm radius and 5mN tracking force. Conduct three measurements per hole at approximately 120° intervals, avoiding areas affected by chip ejection or visible imperfections. Report the arithmetic average of the three measurements as the representative surface roughness value for each experimental trial [1].

  • Power Consumption Measurement: Employ a three-phase power quality analyzer with accuracy class 0.5 or better to measure active power consumption (in watts) during drilling operations. Calculate net cutting power by subtracting idle power (measured during tool rotation without cutting) from total power consumption during drilling. Record the average power value over the stable cutting period, excluding initial engagement and final breakthrough transients [1].

  • Statistical Analysis: Perform Analysis of Variance (ANOVA) with a 95% confidence level (α=0.05) to determine the statistical significance and percentage contribution of each control parameter (spindle speed, feed rate, and additive concentration) on the response variables (power consumption and surface roughness). Calculate signal-to-noise ratios using the "smaller-is-better" characteristic for both response variables to evaluate parameter effects on process stability and variability [1].

Results, Data Analysis & Interpretation

Experimental Results and Parameter Effects

Table 3: ANOVA Results for Power Consumption and Surface Roughness

Factor Power Consumption Contribution (%) Surface Roughness Contribution (%) Optimal Level
Spindle Speed 87.89 38.48 4000 rpm
Feed Rate 6.96 43.51 0.1 mm/rev
Additive Concentration 2.98 11.90 8%
Error 2.17 6.11 -

The experimental results demonstrate a clear differential parameter influence on the two response variables. Spindle speed emerges as the dominant factor affecting power consumption, accounting for 87.89% of the observed variation according to ANOVA results. This strong correlation stems from the cubic relationship between rotational speed and power requirement in machining processes. Feed rate demonstrates a comparatively modest influence (6.96%) on power consumption, while additive concentration in the TMPTO lubricant shows only marginal effect (2.98%) on energy requirements during drilling [1].

In contrast, feed rate constitutes the most significant parameter affecting surface roughness, contributing 43.51% to the overall variation in surface quality. This relationship reflects the direct correlation between feed per revolution and the theoretical roughness of machined surfaces. Spindle speed also substantially influences surface finish (38.48% contribution), with higher speeds generally producing improved surface quality due to reduced cutting forces and vibration. Additive concentration demonstrates a more pronounced effect on surface roughness (11.90%) than on power consumption, indicating that lubricant formulation plays a more critical role in determining final surface quality than energy efficiency [1].

drilling_optimization SpindleSpeed SpindleSpeed PowerConsumption PowerConsumption SpindleSpeed->PowerConsumption 87.89% SurfaceRoughness SurfaceRoughness SpindleSpeed->SurfaceRoughness 38.48% OptimalParameters OptimalParameters SpindleSpeed->OptimalParameters 4000 rpm FeedRate FeedRate FeedRate->PowerConsumption 6.96% FeedRate->SurfaceRoughness 43.51% FeedRate->OptimalParameters 0.1 mm/rev AdditiveConcentration AdditiveConcentration AdditiveConcentration->PowerConsumption 2.98% AdditiveConcentration->SurfaceRoughness 11.90% AdditiveConcentration->OptimalParameters 8%

Figure 1: Parameter Influence and Optimization Pathway for TMPTO-Based Drilling

Machine Learning Prediction Models
  • Algorithm Selection and Training: Implement four distinct machine learning algorithms to predict power consumption and surface roughness based on the three control parameters: linear regression, decision trees, random forests, and support vector machines. Divide the experimental dataset using an 80:20 split for training and validation, respectively, with stratified sampling to ensure representative distribution across all parameter combinations. Train each algorithm using 5-fold cross-validation to mitigate overfitting and enhance model generalizability [1].

  • Performance Evaluation Metrics: Assess model accuracy using three complementary metrics: coefficient of determination (R²) to evaluate goodness-of-fit, mean absolute percentage error (MAPE) to quantify prediction accuracy in relative terms, and mean square error (MSE) to penalize larger prediction errors. The decision tree algorithm demonstrated superior performance across both prediction tasks, achieving R² values exceeding 0.95 for both power consumption and surface roughness, with MAPE below 5% for most experimental conditions [1].

  • Implementation Protocol: Deploy the trained machine learning models for process optimization using the following workflow: (1) input desired output constraints (e.g., maximum power consumption or specific surface roughness requirement), (2) generate prediction maps across the parameter space, (3) identify parameter combinations satisfying output constraints, and (4) validate predictions through limited confirmatory experiments. This approach enables researchers to rapidly identify optimal drilling parameters without exhaustive physical testing, significantly reducing process development time and resource requirements [1].

Implementation Guidelines & Recommendations

Optimal Parameter Selection

For implementation in industrial environments, the following parameter combinations are recommended based on the experimental optimization:

  • Maximum Efficiency Applications: When minimizing power consumption is the primary objective, implement a parameter combination of 5000 rpm spindle speed, 0.1 mm/rev feed rate, and 4% additive concentration. This configuration reduces energy consumption by approximately 18% compared to conventional parameter sets while maintaining acceptable surface quality (Ra ≈ 1.2-1.5 μm) [1].

  • Premium Surface Quality Applications: When superior surface finish is the critical requirement, implement a parameter combination of 4000 rpm spindle speed, 0.1 mm/rev feed rate, and 8% additive concentration. This configuration achieves surface roughness values below 0.8 μm Ra while maintaining moderate power consumption levels, representing an optimal balance between quality and efficiency [1].

  • Balanced Performance Applications: For general-purpose drilling operations requiring a compromise between surface quality and energy efficiency, implement a parameter combination of 4000 rpm spindle speed, 0.15 mm/rev feed rate, and 6% additive concentration. This intermediate parameter set typically produces surface roughness values of approximately 1.0 μm Ra with power consumption levels within 10% of the optimal efficiency configuration [1].

Troubleshooting and Process Validation
  • Surface Quality Issues: If surface roughness exceeds specified limits (typically >1.5 μm Ra), first verify feed rate implementation, as this parameter demonstrates the strongest influence on surface finish. Confirm tool integrity and sharpness, as worn tools significantly degrade surface quality regardless of parameter optimization. Check lubricant application consistency, including flow rate, nozzle positioning, and additive concentration accuracy [1] [5].

  • Power Consumption Deviations: If power consumption measurements exceed expected values by more than 15%, first validate spindle speed calibration using a tachometer or encoder feedback. Inspect for excessive tool wear, which increases cutting forces and power requirements. Verify workpiece material consistency and temper condition, as variations in material properties significantly affect power consumption during drilling [1].

  • Lubricant Performance Monitoring: Implement routine lubricant analysis to maintain consistent performance, including periodic viscosity checks, additive concentration verification, and contamination assessment. Monitor for lubricant degradation indicators such as discoloration, odor changes, or sludge formation, which necessitate lubricant replacement. Maintain detailed records of lubricant usage and performance correlations to establish predictive replacement schedules [1] [2].

Conclusion

The comprehensive experimental analysis demonstrates that TMPTO-based lubricants provide an effective, environmentally sustainable alternative to conventional mineral-based cutting fluids in high-speed drilling of Al-6061. The parameter optimization study reveals the differential influence of spindle speed, feed rate, and additive concentration on power consumption and surface roughness, enabling targeted parameter selection based on specific application requirements. The implementation of machine learning prediction models facilitates rapid process optimization with reduced experimental overhead, enhancing the industrial applicability of this sustainable machining technology.

Future research directions should focus on extending TMPTO formulations with nanoparticle additives such as TiO~2~, graphene, or hexagonal boron nitride to further enhance tribological performance [6]. Additionally, investigation of TMPTO-based lubricants in other machining processes such as milling, turning, and grinding would expand their application scope in sustainable manufacturing. Long-term industrial validation studies would further strengthen the implementation case for TMPTO-based lubricants in high-volume production environments.

References

Comprehensive Application Notes and Protocols: Synthetic Ester Base Oils for Biodegradable Lubricants

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Synthetic Ester Base Oils and Environmental Benefits

Synthetic ester base oils represent a category of high-performance lubricant base stocks engineered to meet stringent technical requirements while addressing environmental concerns associated with conventional petroleum-based lubricants. These chemically synthesized compounds are formed primarily through esterification reactions between organic acids and alcohols, resulting in structures with excellent lubricity, high thermal stability, and inherent biodegradability. The fundamental advantage of synthetic esters lies in their molecular design flexibility, allowing researchers to tailor properties for specific applications by selecting appropriate acid and alcohol precursors.

The environmental imperative for adopting synthetic ester-based lubricants becomes clear when considering that one liter of mineral oil can contaminate up to one million liters of water [1] [2]. This concerning statistic has driven regulatory agencies worldwide to establish stricter guidelines for lubricants used in environmentally sensitive areas such as forests, water sources, and agricultural applications [1]. Synthetic esters address this concern through their rapid decomposition by naturally occurring microorganisms, significantly reducing their environmental persistence compared to mineral oils or even some other synthetic base stocks [3]. Additionally, properly formulated ester-based lubricants exhibit low aquatic toxicity and minimal bioaccumulation potential, making them suitable for classification as Environmentally Acceptable Lubricants (EALs) [4].

Table 1: Comparison of Base Oil Types for Biodegradable Lubricants

Base Oil Type Biodegradability Typical Viscosity Index Pour Point Range (°C) Oxidative Stability Key Applications
Synthetic Esters 60-100% [4] 120-180 [3] -60 to -9 [3] Good to Excellent [2] Hydraulic fluids, compressor oils, marine applications
Vegetable Oils ~100% [2] 100-220 -15 to -10 Poor to Moderate Food-grade lubricants, total loss applications
Polyalkylene Glycols (PAGs) Varies with viscosity [3] 180-250 -40 to -20 Good Water-soluble lubricants, gear oils
Mineral Oils 10-30% 80-100 -15 to -5 Poor General industrial applications (being phased out)

Synthetic Ester Synthesis Protocols

Materials and Equipment

Chemical Reagents:

  • Acids: Valeric acid (pentanoic acid), propanoic acid, heptanoic acid, octanoic acid, or other carboxylic acids of desired chain length [3].
  • Alcohols: Ethylene glycol, propylene glycol, butylene glycol, polyethylene glycol 400, or other polyhydric alcohols [3].
  • Catalyst: Amberlyst15 (0.5 wt% of total reactants) as a heterogeneous acid catalyst [3].
  • Solvent: Xylene (as reaction medium and azeotroping agent) [3].
  • Neutralization agent: 10% aqueous sodium carbonate solution [3].
  • Drying agent: Anhydrous sodium sulfate [3].

Equipment:

  • 1L three-necked round-bottom flask equipped with:
    • Dean-Stark apparatus for water separation
    • Reflux condenser
    • Thermostat-controlled heating mantle with magnetic stirrer
    • Nitrogen inlet for inert atmosphere provision [3]
  • Separation funnel
  • Rotary evaporator for solvent removal
  • Vacuum desiccator for final product drying
Esterification Reaction Procedure
  • Reaction Setup: Charge the reaction flask with 2 moles of carboxylic acid and 1 mole of glycol (for diol diesters) along with an equal weight of xylene as solvent [3].

  • Catalyst Addition: Add Amberlyst15 catalyst (0.5 wt% of total reactants) to the reaction mixture [3].

  • Inert Atmosphere: Establish a slow nitrogen purge (40 mL/min) throughout the reaction to prevent oxidative degradation [3].

  • Reaction Conditions: Heat the reaction mixture to 120°C ± 0.5°C with constant stirring at 500 rpm. Maintain these conditions for 8 hours [3].

  • Reaction Monitoring: Monitor reaction progress by measuring the quantity of water collected in the Dean-Stark trap. Theoretical water yield can be calculated based on stoichiometry.

  • Completion Check: The reaction typically achieves 83-94% yield within the 8-hour period. Lower yields may indicate need for extended reaction time [3].

Product Purification and Isolation
  • Catalyst Removal: Filter the reaction mixture to remove the heterogeneous Amberlyst15 catalyst, which can be regenerated and reused [3].

  • Washing Protocol: Transfer the filtrate to a separation funnel and wash with 10% aqueous sodium carbonate solution to remove any unreacted acids, followed by multiple washings with distilled water until neutral pH is achieved [3].

  • Solvent Removal: Use a rotary evaporator under reduced pressure to remove xylene solvent from the organic layer [3].

  • Drying: Add anhydrous sodium sulfate to the product and allow to stand overnight for complete water removal. Filter to remove drying agent [3].

  • Final Product Characterization: The resulting synthetic ester base oil should be characterized using appropriate spectroscopic methods (FT-IR, 1H-NMR) and physicochemical property testing [3].

G Synthetic Ester Synthesis Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase A Charge reactor with: • 2 mol carboxylic acid • 1 mol glycol • Xylene solvent B Add Amberlyst15 catalyst (0.5 wt% of reactants) A->B C Establish nitrogen purge (40 mL/min flow rate) B->C D Heat to 120°C ± 0.5°C with stirring at 500 rpm C->D E Maintain for 8 hours Monitor water collection in Dean-Stark apparatus D->E F Check completion: 83-94% yield expected E->F G Filter to remove heterogeneous catalyst F->G H Wash with 10% Na₂CO₃ solution followed by distilled water G->H I Remove solvent using rotary evaporator H->I J Dry with anhydrous Na₂SO₄ stand overnight I->J K Final product: Characterize and test J->K

Biodegradability Testing Protocols

Bacterial Isolation and Cultivation

Media Preparation:

  • Prepare Mineral Salts Medium (MSM) with the following composition (g/L):
    • 0.5 MgSO₄·7H₂O
    • 0.5 KH₂PO₄
    • 0.1 KCl
    • 4.0 NH₄NO₃
    • 1.0 K₂HPO₄
    • 2.0 NaCl
    • 0.01 CaCl₂
    • 0.01 FeSO₄·7H₂O [3]
  • Adjust pH to 7.0 ± 0.2 using appropriate buffer solutions
  • Add 1% (v/v) of the synthetic ester oil as the sole carbon source [3]

Isolation Procedure:

  • Inoculate 100 mL of MSM broth in 250 mL conical flasks with environmental samples (soil, water from contaminated sites)
  • Incubate at 30 ± 2°C in a shaking incubator at 150 rpm for 7 days [3]
  • Subculture promising isolates on fresh MSM agar plates containing 1% ester oil
  • Select the fastest-growing colonies for further identification and testing
  • Identify bacterial isolates using 16S rDNA sequencing and BLAST analysis on NCBI website [3]
Quantitative Biodegradation Assessment

Gravimetric Method (US-EPA, 1999):

  • Inoculate 100 mL of sterile MSM containing 1% (v/v) synthetic ester lubricant in 250 mL Erlenmeyer flasks with 5 mL of bacterial culture [3]
  • Incubate at 30°C for 72 hours at 150 rpm and pH 7.5 [3]
  • Include uninoculated control flasks to account for abiotic degradation
  • After incubation, acidify the culture to pH 2 using 6N HCl
  • Extract residual oil twice with carbon tetrachloride (or suitable alternative)
  • Combine organic layers and evaporate solvent using a rotary evaporator
  • Transfer concentrated oil to pre-weighed flasks and dry in a desiccator
  • Calculate percentage of degradation as (A - B)/A × 100, where:
    • A = initial crude oil weight
    • B = remaining crude oil weight [3]

Chromatographic Analysis:

  • Analyze residual hydrocarbons using capillary gas chromatography (GC) such as Agilent 6890 plus system [3]
  • Use peak area comparison to quantify specific hydrocarbon degradation
  • Focus on disappearance of normal and iso-paraffins as indicators of biodegradation [3]

Standardized Testing Methods:

  • OECD 301B: Ready Biodegradability Test measuring CO₂ evolution under aerobic conditions [4]
  • ASTM D5864: Standard test method for determining aerobic aquatic biodegradation of lubricants by measuring CO₂ evolution in continuously aerated bottles [4]
  • ASTM D6731: Measures biodegradation through oxygen consumption in closed respirometers, suitable for various material types including volatile substances [4]

Table 2: Standard Biodegradability Testing Methods for Lubricants

Test Method Principle Duration Acceptance Criteria for EALs Applicability
OECD 301B CO₂ evolution measurement 28 days >60% biodegradation [1] Base oils, lubricants, additives
CEC L-33-T-82 Infrared analysis of hydrocarbon disappearance 21 days >60-80% Lubricants in aqueous media
ASTM D5864 CO₂ evolution in aqueous aerobic environment 28-56 days Manufacturer specifications Non-volatile, non-inhibitory lubricants
ASTM D6731 Oxygen consumption in closed respirometers 28-56 days Manufacturer specifications Volatile, soluble, insoluble materials

G Biodegradability Testing Methodology cluster_culture Microbial Culture Preparation cluster_testing Testing Phase cluster_analysis Analysis Phase A Prepare Mineral Salts Medium (MSM) with specific ions B Add 1% test lubricant as sole carbon source A->B C Isolate hydrocarbon-utilizing bacteria from environment B->C D Identify strains using 16S rDNA sequencing C->D E Inoculate MSM with bacterial culture and test lubricant D->E F Incubate at 30°C for 72 hours at 150 rpm, pH 7.5 E->F G Include uninoculated control flasks F->G H Extract residual oil after acidification to pH 2 G->H I Gravimetric analysis: Measure weight loss H->I J Chromatographic analysis: GC quantification of residuals H->J K Calculate % degradation: (A-B)/A × 100 I->K J->K

Performance Characterization and Quality Control

Physicochemical Property Assessment

Thermal Properties:

  • Thermogravimetric Analysis (TGA): Assess thermal stability by measuring weight loss as a function of temperature under controlled atmosphere. Synthetic esters typically exhibit pronounced thermal stability with decomposition temperatures exceeding 200°C [3]
  • Flash Point Determination: Measure using standardized methods (e.g., Cleveland Open Cup). Synthetic esters generally demonstrate higher flash points compared to mineral oils of similar viscosity, contributing to safer handling and operation [2]

Rheological Characterization:

  • Viscosity Profile: Determine kinematic viscosity at 40°C and 100°C according to ASTM D445. Synthetic esters typically exhibit Newtonian rheological behavior across a wide temperature range [3]
  • Viscosity Index (VI): Calculate using ASTM D2270. Esters based on ethylene glycol demonstrate high VI values (e.g., 179), with slight increases observed as the number of carbon atoms in the acid chain increases [3]
  • Pour Point: Determine using ASTM D97. Most synthesized esters display excellent low-temperature fluidity with pour points ≤ -32°C to -40°C, except when using higher acids like heptanoic and octanoic acid where pour points increase to -9°C and -15°C respectively [3]

Structural Characterization:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify characteristic ester carbonyl stretching band at ~1740 cm⁻¹ and other functional groups to confirm chemical structure [3]
  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Verify molecular structure, determine substitution patterns, and confirm ester formation through characteristic chemical shifts [3]

Table 3: Key Physicochemical Properties of Synthetic Ester Base Oils

Property Test Method Ethylene Glycol Valerate Ethylene Glycol Octanoate PEG 400 Valerate Performance Significance
Kinematic Viscosity @ 40°C (cSt) ASTM D445 15-25 18-28 40-60 Film formation, lubrication
Viscosity Index ASTM D2270 170-180 160-170 150-170 Viscosity stability with temperature
Pour Point (°C) ASTM D97 ≤ -40 -15 to -9 ≤ -32 Low-temperature performance
Flash Point (°C) ASTM D92 >200 >220 >240 Safety, volatility
Biodegradability (%) OECD 301B 75-84 34-50 70-80 Environmental acceptability
Thermal Stability TGA Excellent Good Excellent Oxidative life, deposit control

Formulation Guidelines for Environmentally Acceptable Lubricants

Additive Selection and Compatibility

Performance Additives:

  • Antioxidants: Select environmentally friendly antioxidants such as tocopherols (Vitamin E) or synthetic phenolic antioxidants to enhance oxidation stability without compromising biodegradability or toxicity profiles
  • Anti-wear Agents: Consider non-toxic, readily biodegradable anti-wear additives. Some synthetic esters inherently provide good lubricity, potentially reducing anti-wear additive requirements
  • Corrosion Inhibitors: Choose biodegradable corrosion inhibitors that provide adequate protection for ferrous and non-ferrous metals while maintaining low aquatic toxicity
  • Viscosity Modifiers: Select shear-stable, biodegradable viscosity modifiers compatible with the ester base stock to achieve desired viscosity characteristics

Formulation Considerations:

  • Maintain a balance between technical performance and environmental acceptability
  • Verify that all additive components meet toxicity and biodegradability requirements for the target application
  • Conduct compatibility testing to ensure additive package stability in the ester base stock
  • Consider synergistic effects between base oil and additives to optimize performance while minimizing treat rates
Regulatory Compliance and Certification

Environmental Standards:

  • Ensure formulations meet criteria for Environmentally Acceptable Lubricants (EALs) as defined by various regulatory bodies, including:
    • Biodegradability: Minimum 60% in 28 days per OECD 301B [1] [4]
    • Aquatic Toxicity: Low toxicity to aquatic organisms as determined by standard tests
    • Bioaccumulation: Minimal potential for bioaccumulation in living organisms [4]

Ecolabel Compliance:

  • Consider certification under recognized ecolabel programs such as:
    • EU Ecolabel [1]
    • Blue Angel (Germany)
    • Nordic Swan (Scandinavian countries)
  • Maintain comprehensive documentation of all test results and formulation details for regulatory submissions

Conclusion

Synthetic ester base oils represent a technologically advanced solution for developing high-performance lubricants with superior environmental profiles. Through careful molecular design and optimized synthesis protocols, researchers can create ester structures that balance excellent lubricating properties with rapid biodegradability and low eco-toxicity. The comprehensive protocols outlined in this document provide a framework for synthesizing, testing, and formulating these advanced materials.

As regulatory pressure increases and environmental awareness grows, the importance of sustainable lubricant technologies will continue to escalate. Synthetic esters, with their combination of tailored performance characteristics and favorable environmental fate, are positioned to play an increasingly critical role in meeting the lubricant needs of tomorrow while protecting sensitive ecosystems. Future research directions should focus on expanding the structural diversity of synthetic esters, improving their cost-effectiveness, and developing even more accurate predictive models for both performance and environmental behavior.

References

Comprehensive Application Notes and Protocols for TMPTO Concentration in Cutting and Grinding Fluids

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trimethylolpropane Trioleate (TMPTO) in Metalworking Fluids

This compound (TMPTO) is a synthetic ester base oil that has gained significant attention in industrial applications due to its excellent lubrication properties, high viscosity index, good flame resistance, and exceptional biodegradability (typically exceeding 85-90%) [1] [2]. As manufacturing industries increasingly prioritize sustainable and environmentally responsible practices, TMPTO has emerged as a viable alternative to conventional mineral-based cutting fluids, particularly in metalworking operations such as cutting, grinding, drilling, and rolling [3] [4]. TMPTO's molecular structure, characterized by long-chain fatty acids and ester linkages, provides inherent lubricity and thermal stability, making it particularly suitable for demanding machining applications [5].

The application of TMPTO in cutting and grinding fluids aligns with the global transition toward green manufacturing technologies that minimize environmental impact while maintaining or enhancing performance metrics [6] [7]. Compared to traditional mineral oils, TMPTO-based formulations demonstrate superior biodegradability, lower toxicity, and reduced environmental persistence, addressing growing regulatory pressures and sustainability concerns in industrial settings [8] [7]. Furthermore, TMPTO exhibits excellent compatibility with various additives commonly used in metalworking formulations, including extreme pressure agents, anti-wear additives, and corrosion inhibitors, allowing formulators to create high-performance, environmentally adapted lubricants [5].

Technical Specifications and Concentration Guidelines

Physicochemical Properties of TMPTO

Table 1: Standard specifications of TMPTO grades for metalworking fluids

Property TMPTO-A/RJ-1453 (46#) TMPTO-B TMPTO-C/RJ-1435 (68#) Test Method
Appearance Yellowish clear liquid Yellowish clear liquid Yellow clear liquid Visual
Density @20°C (g/ml) 0.90-0.96 0.90-0.96 0.90-0.96 GB/T 1884
Kinematic Viscosity @40°C (mm²/s) 42-50 45-55 62-74 GB/T 265
Kinematic Viscosity @100°C (mm²/s) 9-10 9-10 12-13 GB/T 265
Viscosity Index 180-189 - 180 GB/T 1995
Acid Value (mg KOH/g) ≤1.0 ≤1.0 ≤1.0-5.0 GB/T 264
Flash Point (°C) ≥290 ≥300 ≥280-290 GB/T 3536
Pour Point (°C) ≤-35 ≤-30 ≤-25 GB/T 3535
Saponification Value (mg KOH/g) 175-195 175-195 ≥175 GB/T 5534
Hydroxyl Value (mg KOH/g) ≤15 ≤10 ≤15-20 GB/T 7383
Biodegradability (%) ≥85 ≥85 ≥80 OECD 301
Iodine Value (gI₂/100g) 75-95 80-100 - GB/T 5532

TMPTO exhibits excellent viscosity-temperature characteristics with a high viscosity index (typically 180-189), which ensures consistent lubricating film formation across varying operational temperatures encountered in metalworking processes [2] [5]. The low pour point (-35°C to -25°C) provides superior low-temperature fluidity, which is beneficial for cold storage and outdoor applications, while the high flash point (280-310°C) enhances safety during high-temperature machining operations [1] [4]. The combination of these properties makes TMPTO particularly suitable for applications requiring stable lubrication under varying thermal conditions.

The hydrolytic stability of TMPTO, demonstrated by its resistance to decomposition in the presence of water, is a critical attribute for water-miscible metalworking fluids that are prone to water contamination during use [5] [6]. Additionally, TMPTO's molecular structure provides inherent lubricity and oiliness, reducing friction between tool and workpiece interfaces without requiring extensive additive packages, though it remains compatible with most conventional lubricant additives when enhanced performance is necessary [5] [7].

TMPTO Concentration Guidelines for Metalworking Applications

Table 2: Recommended TMPTO concentration ranges for various metalworking applications

Application Recommended TMPTO Concentration Formulation Type Key Benefits
Fire-Resistant Hydraulic Fluids (HFD-U) Up to 98% Neat fluid High flash point, biodegradability, excellent lubrication
Metal Rolling Oils 5-60% Neat oil, concentrate Superior film strength, surface finish
Cutting & Grinding (Neat Oils) 5-90% Neat oil, synthetic Extreme pressure protection, cooling
Cutting & Grinding (Water-Soluble) 5-90% Emulsion, semi-synthetic Cooling, lubrication, rust protection
Drawing & Stamping 5-90% Neat oil, emulsion Lubricity, surface protection
Release Agents 5-95% Neat oil, concentrate Mold release, anti-stick properties
Grease Formulations 5-95% Semi-fluid, solid grease Thickener compatibility, lubricity
Textile Finishing 30-40% Neat oil Fiber protection, smooth processing

The concentration of TMPTO in metalworking formulations varies significantly depending on the specific application requirements and performance expectations [1] [2] [4]. For instance, high-speed operations typically benefit from lower concentrations (5-30%) in water-mixable fluids where cooling is prioritized, while severe operations such as threading or broaching may require higher concentrations (50-90%) to maximize lubricity and extreme pressure performance [2] [7]. The selection of appropriate concentration depends on multiple factors, including workpiece material, tooling geometry, operation severity, and performance expectations for surface finish and tool life.

Recent research indicates that optimized additive concentrations in TMPTO base oil significantly influence machining performance. In high-speed drilling of Al-6061, the addition of chemically modified sulfurized vegetable oil olefin additives at 4%, 6%, and 8% concentrations demonstrated that surface roughness was most significantly influenced by additive concentration (11.90%), followed by feed rate (43.51%) and speed (38.48%) [7]. This highlights the importance of balanced formulation to achieve optimal performance metrics in specific machining applications.

Formulation Protocols

TMPTO-Based Neat Cutting Oil Formulation

Neat cutting oils containing TMPTO are used undiluted in metalworking operations and provide superior lubricity and tool life in severe machining applications. The following protocol describes the formulation of a general-purpose TMPTO-based neat cutting oil:

  • Materials Required: TMPTO base oil (46# or 68# grade depending on viscosity requirements), extreme pressure additives (sulfurized fats, phosphorus compounds), anti-wear additives (zinc dialkyldithiophosphates), friction modifiers, and corrosion inhibitors.
  • Equipment: Laboratory-scale mixing vessel with heating capability (stainless steel, 2-5 L capacity), mechanical stirrer with adjustable speed (50-1000 rpm), temperature controller, weighing balance (accuracy ±0.01 g), and viscosity measurement apparatus.
  • Procedure:
    • Charge 70-90% w/w TMPTO base oil into the mixing vessel and begin heating to 50±5°C with continuous stirring at 200-300 rpm.
    • Sequentially add 3-5% w/w extreme pressure additives, ensuring complete dissolution before adding subsequent components.
    • Incorporate 2-4% w/w anti-wear additives, maintaining temperature and agitation until a homogeneous mixture is obtained.
    • Add 1-2% w/w friction modifiers and 0.5-1.5% w/w corrosion inhibitors, continuing agitation for 30-45 minutes.
    • Adjust the final formulation with remaining TMPTO base oil to achieve 100% mass balance.
    • Continue mixing for an additional 60 minutes at 50±5°C until a visually homogeneous solution is obtained.
    • Cool to room temperature and perform quality control tests including viscosity, acid value, and flash point.

Critical Parameters: Maintain temperature below 60°C throughout the process to prevent additive degradation. The order of addition is crucial to ensure proper dissolution and stability of the final formulation. Compatibility between additives should be verified through preliminary stability tests if using non-standard additive combinations.

Water-Miscible TMPTO Cutting and Grinding Fluid Formulation

Water-miscible fluids containing TMPTO provide enhanced cooling capabilities and are typically used in high-speed operations. The following protocol describes the preparation of a semi-synthetic fluid concentrate:

  • Materials Required: TMPTO base oil (46# grade), emulsifier package (nonionic surfactants), coupling solvents, corrosion inhibitors, biostabilizers, and extreme pressure additives.
  • Equipment: Mixing vessel with heating capability, mechanical stirrer, homogenizer (optional), pH meter, and stability testing apparatus.
  • Procedure:
    • Charge 40-60% w/w TMPTO base oil into the mixing vessel and begin heating to 60±5°C with continuous stirring at 300-400 rpm.
    • Add 15-25% w/w emulsifier package slowly while maintaining agitation, ensuring complete dispersion.
    • Incorporate 5-10% w/w coupling solvents to stabilize the emulsion system.
    • Add 3-5% w/w extreme pressure additives, 2-3% w/w corrosion inhibitors, and 0.5-1% w/w biostabilizers sequentially.
    • Continue mixing for 60-90 minutes until a homogeneous concentrate is formed.
    • Cool to room temperature and package in suitable containers.
    • For use, dilute with water typically at 1:10 to 1:30 ratio (concentrate:water) depending on application severity.

Emulsion Stability Testing: The prepared concentrate should be tested for emulsion stability by diluting with standard hard water (342 ppm as CaCO₃) and evaluating for separation, creaming, or phase separation after 24 hours standing. The diluted emulsion should also be evaluated for foam tendency, corrosion protection, and biological stability according to standard test methods.

G start Start TMPTO Fluid Formulation base_oil Select TMPTO Grade • 46# for lower viscosity • 68# for higher viscosity start->base_oil app_type Determine Application Type base_oil->app_type neat_path Neat Oil Formulation app_type->neat_path Neat Oil water_path Water-Miscible Formulation app_type->water_path Water-Miscible neat_comp Formulation Components: • 70-90% TMPTO base • 3-5% EP additives • 2-4% Anti-wear agents • 1-2% Friction modifiers • 0.5-1.5% Corrosion inhibitors neat_path->neat_comp water_comp Formulation Components: • 40-60% TMPTO base • 15-25% Emulsifiers • 5-10% Coupling solvents • 3-5% EP additives • 2-3% Corrosion inhibitors • 0.5-1% Biostabilizers water_path->water_comp neat_mixing Mixing Protocol: 1. Heat TMPTO to 50±5°C 2. Add additives sequentially 3. Mix until homogeneous 4. Cool to room temperature neat_comp->neat_mixing water_mixing Mixing Protocol: 1. Heat TMPTO to 60±5°C 2. Add emulsifier package 3. Incorporate other additives 4. Mix for 60-90 minutes 5. Cool and package water_comp->water_mixing neat_testing Quality Control: • Viscosity measurement • Acid value test • Flash point determination neat_mixing->neat_testing water_testing Quality Control: • Emulsion stability test • Hard water resistance • Foam tendency • Corrosion protection water_mixing->water_testing end Formulation Complete neat_testing->end water_testing->end

Figure 1: TMPTO-based fluid formulation workflow

Experimental Testing and Performance Evaluation Protocols

Machining Performance Evaluation

The efficacy of TMPTO-containing cutting fluids must be evaluated through standardized machining tests that simulate industrial operations. The following protocol outlines a drilling test procedure for assessing TMPTO-based fluid performance:

  • Equipment Setup: CNC drilling machine, drill bits (standard geometry), workpiece material (Al-6061 or other relevant alloy), dynamometer for force measurement, surface roughness tester, and power monitoring device.
  • Test Parameters: Spindle speed (1000-5000 rpm), feed rate (0.05-0.25 mm/rev), drill diameter (5-10 mm), and cutting depth (through-hole or specified depth).
  • Procedure:
    • Mount workpiece securely and install appropriate drill bit.
    • Set up cutting fluid delivery system to ensure adequate coverage of cutting zone.
    • Perform drilling operations at predetermined parameters using TMPTO-based fluid and reference fluid.
    • Measure thrust force, torque, and power consumption during each operation.
    • Evaluate hole quality including surface roughness, burr formation, and dimensional accuracy.
    • Repeat tests for statistical significance across multiple holes and conditions.
  • Data Analysis: Compare performance metrics between TMPTO formulations and reference fluids. Statistical analysis should include calculation of means, standard deviations, and significance testing (t-tests, ANOVA) to validate performance differences.

Recent research demonstrates that in high-speed drilling of Al-6061, spindle speed has the greatest impact on power consumption (87.89%), followed by feed rate (6.96%) and TMPTO additive concentration (2.98%) [7]. However, for surface roughness, feed rate is the most significant factor (43.51%), followed by speed (38.48%) and additive concentration (11.90%) [7]. These findings highlight the need for parameter optimization when implementing TMPTO-based fluids in specific applications.

Tribological Testing Protocol

Tribological properties of TMPTO-based fluids can be evaluated using standardized test methods to predict performance in metalworking applications:

  • Four-Ball Wear Test (ASTM D4172):

    • Purpose: Evaluate anti-wear properties of lubricating fluids.
    • Procedure: Conduct test at 75°C, 1200 rpm, 40 kg load for 60 minutes.
    • Measurements: Report wear scar diameter on the three stationary balls.
    • Acceptance: TMPTO formulations with 4-8% extreme pressure additives typically show wear scar diameters of 0.37-0.44 mm [7].
  • Four-Ball Extreme Pressure Test (ASTM D2783):

    • Purpose: Determine load-carrying capacity and anti-weld properties.
    • Procedure: Incrementally increase load until welding occurs.
    • Measurements: Record weld point and load-wear index.
    • Acceptance: TMPTO with zinc dialkyl dithiophosphates (ZDDP) exhibits welding loads up to 3089 N [5].
  • Bench Testing: Additional tests including friction coefficient measurement, oxidation stability (RBOT), and demulsibility should be conducted according to appropriate ASTM, ISO, or GB standards to comprehensively characterize TMPTO fluid performance.

G start TMPTO Performance Evaluation tribo Tribological Testing start->tribo machining Machining Performance start->machining stability Fluid Stability start->stability env Environmental Impact start->env tribo1 Four-Ball Wear Test (ASTM D4172) tribo->tribo1 machining1 Drilling Test • Thrust force • Torque • Power consumption machining->machining1 stability1 Emulsion Stability • Separation tendency • Hard water resistance stability->stability1 env1 Biodegradability (OECD 301) env->env1 tribo2 Four-Ball EP Test (ASTM D2783) tribo1->tribo2 tribo3 Friction Coefficient tribo2->tribo3 results Performance Rating tribo3->results machining2 Surface Quality • Roughness measurement • Burr formation machining1->machining2 machining3 Tool Life • Wear measurement • Failure analysis machining2->machining3 machining3->results stability2 Oxidation Stability • RBOT test • Acid number change stability1->stability2 stability3 Hydrolytic Stability • Water content • Acid value change stability2->stability3 stability3->results env2 Toxicity • Aquatic toxicity • Mammalian toxicity env1->env2 env3 Bioaccumulation Potential env2->env3 env3->results optimization Formulation Optimization results->optimization

Figure 2: Comprehensive testing protocol for TMPTO-based metalworking fluids

Application-Specific Protocols

High-Speed Drilling of Aluminum Alloys

Aluminum alloys present particular machining challenges due to their tendency to adhere to cutting tools, necessitating effective lubrication and cooling. The following application protocol specifies the use of TMPTO-based fluids for high-speed drilling of Al-6061:

  • Fluid Formulation: TMPTO base oil (46# grade) with 4-8% sulfurized vegetable oil additive, 2-3% corrosion inhibitor, and 1-2% antifoam agent.
  • Operating Parameters: Spindle speed: 3000-5000 rpm, feed rate: 0.15-0.25 mm/rev, drill geometry: 118° point angle with polished flutes.
  • Fluid Delivery: Through-tool coolant delivery recommended at pressure of 10-15 bar, concentration of 8-12% for water-miscible formulations, or neat application for severe operations.
  • Performance Monitoring: Measure power consumption (target: ≤15% reduction compared to mineral oils), surface roughness (target: Ra ≤1.6 µm), and tool life (target: ≥50% improvement over conventional fluids).
  • Optimization Guidance: Based on experimental research, higher TMPTO additive concentrations (6-8%) generally provide better surface finish, while lower concentrations (4-6%) may be sufficient for power reduction objectives [7].
Grinding of Ferrous Alloys

Grinding operations generate significant heat and require fluids with excellent cooling capabilities and lubricity. The following protocol applies to surface grinding of steel components:

  • Fluid Formulation: Water-miscible TMPTO concentrate containing 40-50% TMPTO (68# grade), 15-20% emulsifiers, 5-8% extreme pressure additives, 3-5% corrosion inhibitors, and 1-2% coupling agents.
  • Dilution Ratio: 1:20 to 1:30 (concentrate:water) depending on operation severity.
  • Operating Parameters: Wheel speed: 25-35 m/s, workpiece speed: 10-20 m/min, depth of cut: 0.005-0.020 mm/pass.
  • Fluid Delivery: Flood application with nozzle positioned to ensure complete wheel/workpiece interface coverage, flow rate of 10-15 L/min per 100 mm wheel width.
  • Performance Metrics: Monitor workpiece burn incidence, surface finish (target: Ra ≤0.8 µm), wheel loading, and grinding ratio (volume of metal removed per volume of wheel wear).

Comparative Performance and Selection Guidelines

TMPTO Versus Alternative Base Fluids

Table 3: Comparative performance of TMPTO against other cutting fluid base oils

Property TMPTO Mineral Oil Canola Oil Synthetic Ester PAG
Lubricity Excellent Good Excellent Very Good Good
Cooling Capacity Good Fair Fair Good Excellent
Oxidative Stability Good Fair Poor Very Good Excellent
Hydrolytic Stability Good Excellent Poor Fair Excellent
Biodegradability 85-90% 20-40% >95% 70-90% 50-75%
Toxicity Low Moderate Very Low Low Low
Viscosity Index 180-189 100-120 200-220 140-160 150-200
Flash Point (°C) 280-310 180-220 300-330 240-280 200-240
Pour Point (°C) -35 to -25 -15 to -5 -20 to -10 -50 to -30 -40 to -20
Additive Compatibility Excellent Excellent Good Good Fair
Approximate Cost Medium Low Medium High High

When compared to alternative base fluids, TMPTO offers a balanced profile of environmental compatibility and technical performance [8]. In a comprehensive multi-criteria decision making (MCDM) study that evaluated canola oil, TMPTO, synthetic ester, PAG, and mineral oil, PAG ranked first followed by synthetic ester, with TMPTO demonstrating competitive performance across technical and environmental parameters [8]. The study evaluated toxicity, lubrication ability, oxidative stability, thermal stability, hydrolytic stability, viscosity index, low temperature properties, and cost, providing a holistic comparison of these alternative base fluids.

The selection of appropriate base fluid depends on specific application requirements and sustainability objectives. TMPTO presents a viable option when balanced performance and environmental considerations are prioritized. Its combination of high biodegradability, good lubricity, and competitive oxidative stability positions it favorably against both conventional mineral oils and other bio-based alternatives [5] [8] [7].

References

Comprehensive Application Notes and Protocols: Optimizing TMP Ester Synthesis from Waste Cooking Oil for Biolubricant Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TMP Esters from Waste Cooking Oil

Trimethylolpropane (TMP) esters represent a high-performance class of bio-based lubricants with superior thermal stability and lubricating properties compared to conventional petroleum-based alternatives. The synthesis of TMP esters from waste cooking oil (WCO) offers a sustainable valorization pathway for this abundant waste stream, simultaneously addressing environmental concerns and producing value-added products. TMP esters demonstrate excellent viscosity-temperature characteristics, high flash points, and good biodegradability, making them suitable for various industrial applications including hydraulic fluids, metalworking fluids, and compressor lubricants. The conversion of WCO to TMP esters typically proceeds through a two-stage process involving initial transesterification to fatty acid methyl esters (FAMEs) followed by esterification with TMP, with recent advances focusing on enzymatic and heterogeneous catalytic routes to improve sustainability profiles.

The economic and environmental imperative for utilizing WCO stems from the significant volumes generated globally and the environmental damage caused by improper disposal. With an estimated 3-4 billion liters of vegetable oil generated annually in Brazil alone for culinary use, with only approximately 1% correctly disposed of, the remainder causes substantial environmental contamination when released into ecosystems [1]. Similar disposal challenges exist worldwide, making the development of valorization technologies crucial for a circular bioeconomy. This application note provides comprehensive protocols and analytical frameworks for optimizing TMP ester synthesis from WCO, targeting researchers and scientists in sustainable chemistry and bioresource engineering.

Waste Cooking Oil Composition and Characterization

Composition Analysis

The chemical composition of waste cooking oil varies depending on the original oil source, cooking conditions, and food contamination, but generally consists primarily of triacylglycerols with varying degrees of degradation products. Quantitative (^1)H-NMR analysis of multiple WCO samples collected over a three-year period revealed a relatively constant composition over time with a high percentage of mono- and polyunsaturated fatty acids [2]. This analytical method provides a rapid characterization approach that significantly reduces analysis time and sample quantity requirements compared to traditional chromatographic methods. The fatty acid profile typically shows a predominance of C18:1 (oleic acid) and C18:2 (linoleic acid) chains, with smaller amounts of saturated fatty acids such as palmitic (C16:0) and stearic (C18:0) acids.

Table 1: Typical Characterization of Waste Cooking Oil for TMP Ester Synthesis

Parameter Typical Value Analytical Method Significance for TMP Synthesis
Acid Value (mg KOH/g) 0.4-5.0 Titration (ASTM D664) Determines pretreatment requirement
Fatty Acid Composition Varies by source (^1)H-NMR or GC-MS Influences final product properties
Saturated Fatty Acids 15-25% Chromatography Affects low-temperature performance
Monounsaturated Acids 50-65% Chromatography Balance of stability and fluidity
Polyunsaturated Acids 10-25% Chromatography Impacts oxidative stability
Water Content <0.5% Karl Fischer titration Critical for enzymatic catalysis
Peroxide Value <10 meq/kg Titration Indicates oxidative degradation
Pre-treatment and Purification

Effective purification protocols are essential for preparing WCO for subsequent transesterification reactions. A robust preliminary purification involves:

  • Coarse filtration through a 2 mm stainless steel strainer to remove macroscopic solid residues
  • Counter-current washing in a dedicated washing tower (400 mm diameter, 5000 mm high) with water
  • Decantation to separate aqueous and organic phases
  • Drying with anhydrous sodium sulfate previously dried at 100°C for 4 hours [2]

For enzymatic applications, additional dehydration steps may be necessary, as water content above 0.5% can negatively impact catalyst activity. The purified WCO should be characterized for acid value, peroxide value, and water content before proceeding to synthesis. For WCO with high free fatty acid (FFA) content (>2 mg KOH/g), acid-catalyzed pre-esterification or enzymatic hydrolysis may be necessary before base-catalyzed transesterification to prevent soap formation.

Chemical Synthesis Optimization & Methodologies

Chemical Catalysis Approaches

Base-catalyzed transesterification represents the most widely implemented approach for TMP ester synthesis at industrial scale. Optimization studies demonstrate that potassium carbonate (K₂CO₃) serves as an effective, safer alternative to traditional alkaline catalysts such as KOH or NaOMe, achieving 96.4% conversion efficiency in 2 hours with a 3.9:1 mole ratio of FAME to TMP [3]. The reverse addition method—slowly adding FAME to a mixture of TMP and catalyst over 2 hours—significantly improves reaction efficiency, achieving 99.2% conversion while reducing foaming issues compared to one-pot reactions [3].

The optimal reaction conditions for base-catalyzed synthesis include: catalyst loading of 1 wt%, reaction temperature of 130°C, and vacuum application (<10 mbar) to remove methanol byproduct and shift equilibrium toward triester formation. Under these conditions, complete conversion of TMP to triesters can be achieved with a total reaction time of 18 hours [3]. Recent advances have also demonstrated the effectiveness of ionic liquid catalysts for direct esterification of organic acids with TMP, offering advantages in product separation and catalyst reuse [4].

Table 2: Optimization Parameters for TMP Ester Synthesis from Waste Cooking Oil

Parameter Chemical Catalysis Enzymatic Catalysis Combilipase Approach
Catalyst K₂CO₃ (1 wt%) Eversa Transform 2.0 + CALB 1:3 enzyme ratio (Eversa:CALB)
Temperature 130°C 40°C 40°C
Reaction Time 18 hours 6 hours (esterification) 6 hours
Molar Ratio (FAME/FFA:TMP) 3.9:1 1:8 (FFA:ethanol) 1:8 (FFA:ethanol)
Catalyst Loading 1 wt% 10% biocatalyst 10% biocatalyst
Conversion Efficiency >98.5% 71.4% 80.1% (theoretical)
Vacuum Applied Yes (<10 mbar) No No
Key Advantages High conversion, scalability Mild conditions, specificity Enhanced efficiency, broad substrate range
Enzymatic and Combilipase Synthesis

Enzymatic hydroesterification presents a sustainable alternative to conventional chemical catalysis, operating under milder conditions and generating less waste. This approach employs a two-stage process: initial enzymatic hydrolysis of WCO to FFAs followed by esterification with TMP or ethanol. Complete hydrolysis of residual frying oil can be achieved using a 1:1 mass ratio of oil to water at 40°C for 4 hours with 0.4% Eversa Transform 2.0 lipase relative to oil mass [1].

The innovative combilipase approach utilizes a combination of Eversa Transform 2.0 and Candida antarctica lipase B (CAL B) in the esterification step. Statistical optimization via Taguchi design identified optimal conditions as: 1:8 molar ratio (FFA:ethanol), 10% biocatalyst, and 1:3 enzyme combination (Eversa:CALB) for 6 hours, theoretically yielding 80.1 ± 0.02% conversion [1]. Experimental validation achieved 71.4 ± 0.1% conversion, slightly lower due to biocatalyst susceptibility to interferences affecting catalytic activity. The enzymatic route demonstrates particular advantages for processing WCO with high FFA content, eliminating the need for pretreatment steps required in base-catalyzed processes.

Product Characterization and Application Performance

Physicochemical Properties

Comprehensive tribological characterization of TMP esters derived from waste cooking oil (TWCOE biolubricant) reveals performance characteristics competitive with or superior to commercial lubricants. The optimized TWCOE biolubricant exhibits a kinematic viscosity of 41.55 mm²/s at 40°C and 6.93 mm²/s at 100°C, resulting in an excellent viscosity index of 125.30 [5]. This high viscosity index indicates minimal viscosity change with temperature, a critical parameter for lubricants operating across varying temperature conditions.

The coefficient of friction for the TWCOE biolubricant (0.045) is significantly lower than those of commercial lubricants including SAE15W40 (0.062), SAE0W30 (0.088), and ATF9 (0.089) [5]. However, the average wear scar diameter (0.632 mm) is higher than those of commercial comparators, suggesting potential for improvement in extreme pressure applications or possible formulation with wear-reducing additives. Additional physicochemical properties include an acid value of 0.4 mg KOH/g and a flash point of 222.2°C, indicating good thermal stability and corrosion characteristics.

Table 3: Performance Comparison of TMP-Based Biolubricant vs. Commercial Lubricants

Property TWCOE Biolubricant SAE15W40 SAE0W30 ATF9 Test Method
Kinematic Viscosity @40°C (mm²/s) 41.55 105.0 59.2 34.5 ASTM D445
Kinematic Viscosity @100°C (mm²/s) 6.93 14.3 10.1 7.4 ASTM D445
Viscosity Index 125.30 135 169 173 ASTM D2270
Acid Value (mg KOH/g) 0.4 1.2 0.8 0.5 ASTM D664
Flash Point (°C) 222.2 216 220 200 ASTM D92
Coefficient of Friction 0.045 0.062 0.088 0.089 ASTM D5183
Wear Scar Diameter (mm) 0.632 0.52 0.48 0.45 ASTM D4172
Environmental and Economic Considerations

The life cycle assessment of TMP esters from WCO demonstrates significant environmental advantages over petroleum-based alternatives, including reduced carbon footprint and enhanced biodegradability. The production process exemplifies circular economy principles by transforming a waste stream into valuable products, simultaneously addressing waste management challenges and reducing dependence on fossil resources. Economic analyses highlight the importance of catalyst selection and reuse on process viability, with enzymatic approaches facing challenges due to biocatalyst cost despite their environmental benefits.

Recent advances in process intensification include the application of microwave irradiation to significantly reduce reaction time and energy consumption compared to conventional heating [2]. Additionally, the integration of machine learning and computational chemistry enables more efficient prediction of reaction yields and optimization of operational parameters, reducing the need for extensive empirical experimentation [1]. These technological innovations continue to improve the economic competitiveness and sustainability profile of TMP ester biolubricants.

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of TMP Esters from WCO

Materials: Waste cooking oil (purified), methanol (anhydrous), potassium hydroxide, trimethylolpropane, potassium carbonate, sodium sulfate (anhydrous). Equipment: Reactor vessel with condenser, temperature control, and vacuum capability; separation funnel; rotary evaporator.

  • Step 1: Preparation of FAME from WCO

    • Charge reactor with purified WCO and methanol (12% w/w)
    • Add KOH catalyst (0.5% w/w) and react at 65°C for 90 minutes with constant stirring
    • Separate glycerol phase in separation funnel
    • Repeat transesterification with fresh methanol (8% w/w) and KOH (0.5% w/w)
    • Wash FAME with warm water and dry with anhydrous sodium sulfate
    • Characterize FAME by (^1)H-NMR to confirm conversion >98.5% [3]
  • Step 2: Esterification with TMP

    • Charge reactor with TMP and K₂CO₃ catalyst (1 wt%)
    • Heat to 130°C under vacuum (<10 mbar) with constant stirring
    • Slowly add FAME (3.9:1 molar ratio to TMP) over 2 hours using reverse addition method
    • Maintain reaction for 16 hours, monitoring methanol evolution
    • Cool and filter to remove catalyst
    • Distill under reduced pressure to remove unreacted FAME
    • Analyze product by (^1)H-NMR for triester content [3]
Protocol 2: Enzymatic Hydroesterification Using Combilipase

Materials: Waste cooking oil (purified), Eversa Transform 2.0 lipase, CAL B lipase, ethanol, formic acid, hydrogen peroxide (30%). Equipment: Temperature-controlled shaker incubator; separation funnel; titration apparatus.

  • Step 1: Enzymatic Hydrolysis to FFA

    • Prepare mixture of WCO and water (1:1 mass ratio)
    • Heat to 40°C and add Eversa Transform 2.0 lipase (0.4% of oil mass)
    • React for 4 hours at 40°C with constant stirring at 190 rpm
    • Transfer to separation funnel, add 100 mL distilled water at 60°C
    • Separate and discard aqueous phase
    • Wash FFA three times with distilled water
    • Dry at 80°C for 10 minutes and filter through anhydrous sodium sulfate
    • Determine acid value by titration (eq. 1) [1]
  • Step 2: Combilipase-Assisted Esterification

    • Charge reactor with FFA and ethanol (1:8 molar ratio)
    • Add combilipase biocatalyst (10% total weight) in 1:3 ratio (Eversa:CALB)
    • React at 40°C for 6 hours with shaking at 190 rpm
    • Separate catalyst by filtration
    • Purify product by washing with water and drying
    • Analyze conversion by (^1)H-NMR and viscosity measurement [1]

The following workflow diagram illustrates the complete experimental procedure for TMP ester synthesis from waste cooking oil, incorporating both chemical and enzymatic pathways:

G cluster_preparation 1. Raw Material Preparation cluster_pathways 2. Synthesis Pathways cluster_chemical Chemical Catalysis cluster_enzymatic Enzymatic Hydroesterification cluster_product 3. Product Formation & Characterization WCO Waste Cooking Oil Filtration Coarse Filtration WCO->Filtration Washing Counter-current Washing Filtration->Washing Drying Drying with Na₂SO₄ Washing->Drying PurifiedWCO Purified WCO Drying->PurifiedWCO Transesterification Transesterification with CH₃OH/KOH PurifiedWCO->Transesterification Hydrolysis Enzymatic Hydrolysis Eversa Transform, 40°C PurifiedWCO->Hydrolysis FAME FAME (Biodiesel) Transesterification->FAME TMPReaction Esterification with TMP K₂CO₃, 130°C, vacuum FAME->TMPReaction TMPEster TMP Ester (Crude) TMPReaction->TMPEster FFA Free Fatty Acids (FFA) Hydrolysis->FFA Esterification Esterification with TMP Combilipase, 40°C FFA->Esterification Esterification->TMPEster Purification Purification Filtration & Distillation TMPEster->Purification FinalProduct TMP Triester Biolubricant Purification->FinalProduct Characterization Product Characterization FinalProduct->Characterization Applications Biolubricant Applications Characterization->Applications

Workflow Diagram 1: Experimental workflow for TMP ester synthesis from waste cooking oil showing chemical and enzymatic pathways.

Analytical Methods and Quality Control

Spectroscopic Characterization

Quantitative (^1)H-NMR provides a rapid and comprehensive analytical method for monitoring reaction progress and determining final product composition. Key spectral features for TMP triesters include: the disappearance of TMP hydroxyl protons at δ 3.5-4.0 ppm, the appearance of methylene protons adjacent to ester groups at δ 4.0-4.3 ppm, and the presence of fatty acid chain protons at δ 0.8-2.7 ppm [3]. The conversion efficiency can be calculated from the integration ratio of the TMP methylene protons to the fatty acid terminal methyl protons.

Complementary analytical techniques include Fourier-Transform Infrared Spectroscopy (FTIR) for monitoring the disappearance of hydroxyl groups (3200-3600 cm⁻¹) and appearance of ester carbonyl stretches (1740-1750 cm⁻¹), and Gas Chromatography (GC) with FID detection for detailed fatty acid composition analysis. For epoxidized TMP esters, (^1)H-NMR analysis of oxirane protons at δ 2.7-3.2 ppm provides quantitative epoxidation efficiency [2].

Performance Property Testing

Standardized lubricant performance tests are essential for quality control and application suitability assessment:

  • Kinematic viscosity at 40°C and 100°C determined according to ASTM D445
  • Viscosity index calculation per ASTM D2270
  • Acid value quantification via titration (ASTM D664)
  • Flash point measurement using Cleveland open cup method (ASTM D92)
  • Tribological properties including coefficient of friction and wear scar diameter using four-ball tester (ASTM D4172)
  • Oxidation stability via Rancimat test (EN 14112) or pressurized differential scanning calorimetry

These analytical methods provide comprehensive characterization of the TMP ester biolubricants and ensure consistency between batches for commercial applications.

Troubleshooting and Technical Notes

Common Synthesis Challenges
  • Incomplete conversion to triester: Often caused by insufficient vacuum application or incorrect molar ratios. Solution: Ensure vacuum <10 mbar and verify FAME:TMP ratio of at least 3.9:1. Monitor reaction progress by (^1)H-NMR.
  • Foaming during reaction: Particularly problematic in base-catalyzed reactions. Solution: Implement reverse addition method (adding FAME to TMP/catalyst mixture slowly over 2 hours) [3].
  • Color darkening: Indicates thermal degradation. Solution: Optimize temperature control, ensure inert atmosphere, and consider antioxidant addition.
  • Enzyme deactivation: In enzymatic approaches, caused by alcohol inhibition or thermal denaturation. Solution: Use stepwise alcohol addition and maintain temperature below 45°C for most lipases.
Process Optimization Guidelines
  • For higher yield: Employ statistical optimization methods such as Response Surface Methodology (RSM) with Box-Behnken design to optimize multiple parameters simultaneously [5].
  • For better low-temperature performance: Balance fatty acid composition by blending or feedstock selection to optimize saturated/unsaturated ratio.
  • For improved oxidation stability: Consider partial epoxidation of double bonds using performic acid generated in situ from formic acid and hydrogen peroxide [2].
  • For economic viability: Evaluate catalyst reuse potential, with heterogeneous chemical catalysts typically offering better reusability than enzymatic catalysts.

Conclusion and Future Perspectives

The optimization of TMP ester synthesis from waste cooking oil represents a mature technology with multiple viable pathways including base-catalyzed, enzymatic, and combilipase approaches. The comprehensive protocols presented herein provide researchers with robust methodologies for producing high-quality biolubricants with performance characteristics competitive with petroleum-based alternatives. Current research focuses on intensification strategies including microwave assistance, continuous flow reactors, and advanced catalyst design to improve economics and sustainability.

Future developments will likely address remaining technical challenges including further optimization of enzymatic stability and reuse, enhancement of extreme pressure performance, and expansion to novel TMP derivatives with customized properties. The integration of artificial intelligence and machine learning approaches for reaction optimization and predictive property modeling represents a particularly promising direction. As regulatory pressure for sustainable products increases and circular economy principles gain wider adoption, TMP esters from waste cooking oil are positioned to become increasingly important in the global lubricants market.

References

Application Notes and Protocols: Predicting TMPTO Viscosity Using Functional Group Models

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for researchers and scientists to predict the viscosity of Trimethylolpropane Trioleate (TMPTO) and its reaction mixtures using a functional group-based mathematical model and standard experimental validation techniques.

Theoretical Foundation and Mathematical Model

Accurately predicting the viscosity of biolubricants like This compound (TMPTO) during their synthesis is crucial for optimizing formulations. A recent advanced approach uses a kinematic viscosity sensitivity parameter ((S_{\nu,i})) for different functional groups, enabling the prediction of viscosity for pure compounds and complex mixtures without isolating every intermediate [1].

The synthesis of TMPTO from Trimethylolpropane (TMP) and Oleic Acid (OA) is a stepwise process, producing Trimethylolpropane Monooleate (TMPMO) and Trimethylolpropane Dioleate (TMPDO) intermediates before final TMPTO. The model quantifies how each functional group in these structures influences the overall mixture's kinematic viscosity ((\nu)) [1].

The core equation predicts the kinematic viscosity of a mixture ((\nu_m)) based on a reference compound and the functional groups present is [1]: [ \nu_m = \nu_{\text{Ref}} \cdot \left[ \sum_i^n \left( x_i \cdot (10^{S_{\nu,i} \cdot \Delta N_i})^{\frac{1}{3}} \right) \right]^3 ]

Where:

  • (\nu_m): Kinematic viscosity of the mixture at a defined temperature (e.g., 40 °C or 100 °C).
  • (\nu_{\text{Ref}}): Kinematic viscosity of a chosen non-functionalized reference compound.
  • (x_i): Molar fraction of component (i) in the mixture.
  • (S_{\nu,i}): Kinematic viscosity sensitivity parameter for functional group (i).
  • (\Delta N_i): Change in the number of functional group (i) relative to the reference compound.

This model successfully fits experimental viscosity data of TMP-oleate biolubricants at 40 °C and 100 °C, allowing for the prediction of the Viscosity Index (VI) [1].

Impact of Reaction Components on Viscosity

Applying this model reveals the distinct effects of each synthesis component [1]:

  • TMPTO (Trioleate): Imparts excellent viscosity properties, contributing to a high Viscosity Index (VI up to 218).
  • TMPDO (Dioleate): Also exhibits very interesting lubricant properties, though slightly less than TMPTO.
  • TMPMO (Monooleate): Dramatically decreases viscosity properties.
  • Unreacted Oleic Acid (OA): Significantly degrades viscosity performance and should be minimized.

The following workflow outlines the procedure for utilizing this predictive model, from synthesis to viscosity prediction and validation.

G Workflow for Predicting TMPTO Mixture Viscosity synth Synthesize TMP-Esters via Esterification analyze Analyze Reaction Mixture Composition synth->analyze Reaction Product comp_list List Components: TMP, TMPMO, TMPDO, TMPTO, OA analyze->comp_list Determine Molar Fractions (xi) param Apply Sensitivity Parameters (Sν,i) for Functional Groups comp_list->param calc Calculate Mixture Viscosity (νm) via Model param->calc Use Reference Viscosity (νRef) predict Predict Viscosity Index (VI) calc->predict validate Validate with Experimental Measurement predict->validate Compare Results optimize Optimize Formulation validate->optimize Adjust Synthesis/Composition optimize->synth New Batch

Experimental Protocols for Synthesis and Validation

This section provides standardized protocols for synthesizing TMPTO and experimentally determining its viscosity to validate the predictive model.

Synthesis of this compound (TMPTO)

Principle: TMPTO is prepared via direct esterification of Oleic Acid (OA) with Trimethylolpropane (TMP) using a solid acid catalyst, avoiding solvents [2].

Materials:

  • Reactants: Trimethylolpropane (TMP), Oleic Acid (OA). Molar ratio typically 1:3 (TMP:OA) for full esterification.
  • Catalyst: Solid acid catalyst (e.g., methanesulfonic acid).
  • Equipment: Round-bottom flask, heater with magnetic stirrer, thermometer, nitrogen inlet, water separator.

Procedure:

  • Charge TMP and OA into the reaction flask in a 1:3.2 molar ratio (slight OA excess).
  • Add solid acid catalyst (0.5-1.0 wt% of total reactants).
  • Heat the mixture to 150–160 °C with continuous stirring under a nitrogen atmosphere.
  • Remove reaction water continuously using a water separator. Monitor reaction progress by the amount of water collected.
  • Continue the reaction until acid value drops below a predetermined level (e.g., conversion >96.5%) [2].
  • Cool the mixture, separate the catalyst by filtration, and purify the product if necessary.
Experimental Determination of Viscosity

Validating predictions requires accurate viscosity measurement, commonly done with rotational or falling-ball viscometers.

2.2.1 Protocol: Rotational Viscometer

Principle: A spindle rotates at constant speed in a fluid; viscous drag produces a measured torque proportional to viscosity [3].

Procedure:

  • Pour TMPTO sample into the viscometer's cylindrical vessel.
  • Select appropriate spindle and rotational speed.
  • Immerse spindle and allow temperature to equilibrate (e.g., at 40 °C and 100 °C) using a circulating water bath.
  • Start rotation and record torque measurement at equilibrium.
  • Calculate dynamic viscosity (η) using instrument calibration. Convert to kinematic viscosity (ν) using measured density: (\nu = \eta / \rho) [3].
2.2.2 Protocol: Falling-Ball Viscometer (Höppler Type)

Principle: Viscosity is determined from the time a ball takes to fall a set distance through a tube filled with sample [3].

Procedure:

  • Fill the inclined tube with TMPTO sample, ensuring no air bubbles.
  • Select a ball with density greater than the sample.
  • Condition the filled tube in a constant temperature bath.
  • Invert the tube and measure the time (Δt) for the ball to fall between two markings.
  • Calculate kinematic viscosity using: (\eta = C \cdot (\rho_b - \rho_f) \cdot \Delta t), where C is the apparatus constant, ρb is ball density, and ρf is fluid density [3].

Data Presentation and Model Parameters

Key Physicochemical Properties of TMPTO

Table 1: Measured properties of synthesized TMPTO base oil [2].

Property Value Test Method / Conditions
Kinematic Viscosity at 40 °C ~ 46-48 mm²/s (cSt) ASTM D445
Kinematic Viscosity at 100 °C ~ 10-11 mm²/s (cSt) ASTM D445
Viscosity Index (VI) 189 - 218 ASTM D2270 [1] [2]
Flash Point 309 °C -
Pour Point ≈ -41 °C -
Influence of Reaction Components on Viscosity Index

Table 2: Effect of mixture composition on lubricant properties, as predicted by the functional group model [1].

Reaction Component Key Functional Groups Impact on Viscosity Index (VI)
TMPTO (Trioleate) Ester (C=O), Long alkyl chain High positive impact (VI up to 218)
TMPDO (Dioleate) Ester (C=O), Hydroxyl (-OH), Long alkyl chain Beneficial impact
TMPMO (Monooleate) Ester (C=O), Multiple Hydroxyl (-OH) Severe negative impact
Unreacted Oleic Acid Carboxylic Acid (-COOH) Severe negative impact

Additional Considerations for Research and Development

  • Oxidative Stability: TMPTO demonstrates good hydrolytic stability and high flash points, but its oxidation is accelerated by contact with iron surfaces. The C=C bonds in the oleic chain are vulnerable sites [4].
  • Machine Learning Approaches: For broader viscosity prediction, Physics-Informed Machine Learning models that integrate descriptors from molecular dynamics simulations show promise. These models can accurately capture the inverse relationship between viscosity and temperature [5].
  • Additive Compatibility: TMPTO exhibits excellent compatibility with conventional lubricant additives. Zinc dialkyl dithiophosphates (ZDDP) significantly enhance extreme pressure and anti-wear properties [2].

Conclusion

The functional group sensitivity model provides a powerful tool for predicting the viscosity of TMPTO biolubricant mixtures, enabling targeted synthesis and formulation. This document's protocols and data offer a foundation for researchers to efficiently develop high-performance, environmentally friendly lubricants. Experimental validation remains essential to confirm model predictions and ensure final product quality.

References

TMPTO application in cold rolling and steel drawing oils

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: TMPTO in Steel Processing

TMPTO serves as a foundational component in metalworking fluids, primarily functioning as a lubricity agent and base oil [1] [2] [3]. Its molecular structure provides a protective film that reduces friction and wear during metal forming processes.

Key Properties and Advantages

TMPTO's effectiveness stems from a combination of physicochemical properties that make it superior to conventional mineral oils for demanding applications [4] [5].

  • Superior Lubrication: It exhibits excellent anti-wear properties, minimizing surface damage during cold rolling and drawing [1] [5].
  • High Viscosity Index (≥180): The viscosity changes very little with temperature, ensuring consistent performance across a range of operating conditions [4] [5].
  • Thermal Stability and High Flash Point (≥290°C): It is fire-resistant and suitable for high-temperature operations, enhancing workplace safety [2] [5].
  • Excellent Low-Temperature Fluidity (Pour Point ≤ -25°C): This allows for easier handling and operation in colder environments [4] [5].
  • Biodegradability: With a biodegradation rate over 80%, TMPTO is an environmentally preferable choice for formulating eco-friendly lubricants [4].

Table 1: Key Specification Ranges for TMPTO in Industrial Applications

Property Typical Specification Test Method/Notes
Appearance Colorless to light yellow transparent liquid Visual inspection [4] [2]
Viscosity @ 40°C 41 - 55 mm²/s [4] [2]
Viscosity @ 100°C 9 - 10 mm²/s [4] [2]
Viscosity Index ≥ 180 [4] [5]
Acid Value ≤ 1.0 - 5.0 mg KOH/g Lower value indicates higher purity and better stability [4] [2]
Flash Point ≥ 290 - 311 °C Open cup method [2] [1]
Pour Point ≤ -25 to -30 °C [4] [2]
Mechanism of Action in Steel Processing

The following diagram illustrates how TMPTO functions as a lubricant in cold rolling and steel drawing processes.

TMPTO TMPTO High-Pressure Conditions High-Pressure Conditions TMPTO->High-Pressure Conditions Applied under LubricatingFilm LubricatingFilm Reduces Friction Reduces Friction LubricatingFilm->Reduces Friction Prevents Metal-to-Metal Contact Prevents Metal-to-Metal Contact LubricatingFilm->Prevents Metal-to-Metal Contact Dissipates Heat Dissipates Heat LubricatingFilm->Dissipates Heat Outcomes Outcomes Improved Surface Finish Improved Surface Finish Outcomes->Improved Surface Finish Reduced Tool Wear Reduced Tool Wear Outcomes->Reduced Tool Wear Extended Tool Life Extended Tool Life Outcomes->Extended Tool Life Lower Energy Consumption Lower Energy Consumption Outcomes->Lower Energy Consumption High-Pressure Conditions->LubricatingFilm Forms Reduces Friction->Outcomes Leads to Prevents Metal-to-Metal Contact->Outcomes Leads to Dissipates Heat->Outcomes Leads to

Experimental Protocols

This section outlines standard methodologies for evaluating TMPTO's performance in formulations and its compatibility with additives.

Protocol 1: Evaluation of Lubricity and Extreme Pressure (EP) Performance

This protocol assesses the anti-wear and load-carrying capacity of TMPTO-based formulations.

  • 1. Objective: To determine the weld load and wear performance of TMPTO when blended with EP additives.
  • 2. Materials:
    • TMPTO base stock [5].
    • EP/anti-wear additives (e.g., Zinc Dialkyl Dithiophosphate - ZDDP) [5].
    • Four-Ball Extreme Pressure Tester.
    • Four-Ball Wear Tester.
  • 3. Methodology:
    • Formulation: Prepare blends of TMPTO with 1-2% wt. of ZDDP [5].
    • Extreme Pressure Test:
      • Use a standard Four-Ball EP tester (e.g., following ASTM D2783).
      • Load the test cup with the TMPTO-additive blend.
      • Run the test with progressively increasing loads until the weld point is reached (the load at which the metal surfaces fuse together).
      • Record the weld load (e.g., studies show ZDDP in TMPTO can achieve weld loads over 3000 N) [5].
    • Wear Prevention Test:
      • Use a Four-Ball Wear tester (e.g., following ASTM D4172).
      • Conduct the test at a specified load, speed, and duration.
      • Measure the average diameter of the wear scars on the three stationary balls. A smaller scar indicates better anti-wear performance.
  • 4. Data Analysis: Compare the weld load and wear scar diameter of the TMPTO formulation against a baseline mineral oil or other synthetic esters.
Protocol 2: Compatibility Testing with Common Additives

This protocol ensures TMPTO works effectively with other components in a metalworking fluid formulation.

  • 1. Objective: To verify the physical stability and absence of separation when TMPTO is mixed with various additives.
  • 2. Materials:
    • TMPTO base stock.
    • Suite of target additives (e.g., corrosion inhibitors, antioxidants, other lubricity agents).
    • Glass beakers, magnetic stirrer, storage vials.
  • 3. Methodology:
    • Prepare small batches (e.g., 100 mL) of TMPTO with each additive at the intended use concentration.
    • Stir the mixtures thoroughly at elevated temperatures (e.g., 50-60°C) for one hour to ensure complete dissolution [5].
    • Allow the mixtures to cool to room temperature and store them in sealed, clear vials.
    • Store samples at room temperature, 40°C, and potentially 0°C for 24-72 hours.
    • Visually inspect the samples periodically for any signs of hazing, precipitation, or phase separation.
  • 4. Data Analysis: A formulation is considered compatible if it remains a single, clear homogeneous phase with no precipitation throughout the testing period. Research indicates TMPTO has good compatibility with many conventional additives, including ZDDP [5].

Handling, Health, Safety, and Environmental Considerations

For research and development activities, adherence to safe handling practices is paramount.

  • Storage: Store TMPTO in a cool, dry, and well-ventilated place, away from direct sunlight, heat sources, and ignition points. Ideal storage temperature is between 5°C and 30°C. Keep containers tightly closed [1] [4].
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile) and safety goggles, to avoid prolonged skin contact and inhalation of vapors [4].
  • First Aid: In case of contact with eyes or skin, flush immediately with plenty of water and seek medical attention if irritation persists [4].
  • Environmental Impact: TMPTO is noted for its high biodegradability (over 80%), which reduces its long-term environmental impact. However, it should be disposed of according to local environmental regulations to prevent short-term harm to aquatic ecosystems [4].

Conclusion

TMPTO is a versatile and high-performance synthetic ester base oil, particularly well-suited for formulating advanced cold rolling and drawing oils. Its exceptional lubricity, high viscosity index, and good additive compatibility directly contribute to improved surface quality, reduced tool wear, and enhanced process efficiency in steel manufacturing. The provided application notes and experimental protocols offer a foundation for researchers to effectively evaluate and utilize TMPTO in specialized metalworking fluid formulations.

References

Machine Learning Model for Predicting TMPTO Drilling Power Consumption: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Energy Consumption Prediction in Manufacturing

Energy consumption prediction in manufacturing processes has emerged as a critical focus area for achieving sustainable industrial operations and reducing environmental impact. The manufacturing sector accounts for a substantial portion of global energy consumption, with machining processes representing a significant contributor to this footprint. Among these processes, drilling operations constitute one of the most commonly employed technologies in industrial manufacturing, yet specialized research on modeling method of material drilling power remains surprisingly rare. As noted in established literature, "analyzing and modeling the power and energy consumption of machining processes have been considered to be an important approach to enhance the energy performance of manufacturing process" [1].

The development of accurate predictive models for drilling power consumption creates a foundation for energy optimization in pharmaceutical manufacturing and other industrial sectors where drilling represents an essential unit operation. Current research indicates that "the predictive accuracies of existing models for feeding power and material drilling power have great potential for improving," suggesting significant opportunity for methodological advancement [1]. For drug development professionals, implementing such predictive models aligns with Quality by Design (QbD) principles and supports environmental sustainability goals while maintaining manufacturing efficiency. The application of machine learning to predict energy requirements for specific processes like TMPTO drilling represents an innovative intersection of pharmaceutical engineering and artificial intelligence that can yield both economic and environmental benefits.

Methodology Overview

Data Preparation and Feature Engineering

The foundation of any robust machine learning model lies in comprehensive data preparation and strategic feature engineering. For manufacturing energy prediction, the dataset typically includes both operational parameters and environmental conditions:

  • Temporal features: Timestamp information should be decomposed into cyclical features (hour of day, day of week, month) to capture periodic patterns in energy consumption. Research has demonstrated that "the pivotal role of the hour feature in the energy consumption prediction process" is significant, as "the time of the day defines various occupancy behaviours that could affect energy consumption" [2].

  • Process parameters: For drilling operations, this includes spindle speed, feed rate, drill diameter, depth of cut, and material properties. The established power models for drilling processes differentiate between feeding power (energy required for the mechanical feed system) and material drilling power (energy required for actual material removal) [1].

  • Environmental factors: Temperature, humidity, and vibration data can significantly influence power consumption patterns. These factors are particularly important in pharmaceutical manufacturing where environmental controls are stringent.

Data preprocessing should address missing values and outliers through appropriate statistical methods. The research on smart building energy consumption emphasizes that "preprocessing tasks involving the removal of outliers and missing value replacement were conducted" to ensure data quality [3]. For time-series energy data, temporal aggregation may be necessary, as demonstrated in the Finnish energy consumption study where "data were down-sampled using resample function" to change from hourly to daily frequency [4].

Model Selection and Architecture

The selection of appropriate machine learning models for energy prediction should be guided by both dataset characteristics and operational requirements:

Table 1: Comparison of Machine Learning Models for Energy Consumption Prediction

Model Type Best Use Cases Advantages Limitations Reported Performance
Tree-Based Models (ExtraTreesRegressor) Tabular data with heterogeneous features High accuracy, robust to outliers, feature importance analysis Limited extrapolation capability R²: 0.7441, MAPE: 16.27% [2]
LSTM Networks Time-series data with temporal dependencies Captures long-term dependencies, handles sequential data Computationally intensive, requires large data Test Loss: 0.0009, MAE: 0.1735 [5]
GRU Networks Time-series data with long sequences Simpler than LSTM, faster training times Slightly lower accuracy than LSTM MAE: 0.1718, MSE: 0.0009 [5]
Transformer Models Complex temporal patterns with long-range dependencies Powerful attention mechanism, parallel processing High computational demand, data hunger Test Loss: 0.0136, MAE: 0.1934 [5]
Prophet Time-series with strong seasonality Interpretable components, handles missing data Limited multivariate capability Superior to LSTM in some studies [3]

For TMPTO drilling power consumption, an ExtraTreesRegressor (Extremely Randomized Trees) model has demonstrated particular promise, achieving an R² score of 0.7441 and MAPE of 16.27% in energy prediction tasks [2]. This ensemble method operates by constructing multiple decision trees with random subsets of features and data, then averaging their predictions to reduce overfitting. The model's robustness to noisy data and ability to provide feature importance rankings make it particularly suitable for manufacturing environments where operational data may contain anomalies.

Model Evaluation Framework

A comprehensive evaluation framework is essential for validating model performance and ensuring reliability in production environments:

  • Regression metrics: Utilize multiple metrics including Root Mean Square Error (RMSE), Mean Absolute Error (MAE), Mean Absolute Percentage Error (MAPE), and Coefficient of Determination (R²) to assess different aspects of prediction accuracy. Research shows that the "lower MAPE and the higher R2 score indicate the superiority of the ExtraTreeRegressor over other algorithms" for energy prediction tasks [2].

  • Temporal validation: Implement time-series cross-validation with forward chaining to prevent data leakage and ensure temporal integrity. This approach maintains the chronological order of observations during training and validation cycles.

  • Comparative benchmarking: Evaluate proposed models against established baselines and previous implementations. In drilling power prediction, experimental results showed that "the predictive accuracies are generally improved by 1–2% with the established feeding power model in this article compared with the existing model" [1].

Experimental Results & Comparative Analysis

Model Performance Comparison

Experimental evaluations across multiple energy prediction contexts demonstrate the relative performance of different algorithmic approaches:

Table 2: Performance Metrics of Various Models on Energy Prediction Tasks

Model Dataset Context RMSE MAE R² Score MAPE Test Loss
ExtraTreesRegressor Residential energy prediction 11.75 N/A 0.7441 16.27% N/A
LSTM Power consumption (multi-zone) 0.0011 0.1735 N/A N/A 0.0009
GRU Power consumption (multi-zone) 0.0009 0.1718 N/A N/A 0.0012
Transformer Power consumption (multi-zone) 0.0138 0.1934 N/A N/A 0.0136
Optimized Drilling Model Material drilling power N/A N/A N/A <10.0% N/A

For drilling-specific applications, research results indicate that "the predictive accuracies of all the tested drilling cases by using the established material drilling power model are above 90.0%, and a high average accuracy of 95.0% is achieved" [1]. This demonstrates the potential for highly accurate power prediction in focused manufacturing contexts.

Feature Importance Analysis

Understanding the relative contribution of input features is essential for both model optimization and process insights:

  • Temporal features: consistently emerge as highly influential, with the "hour feature" identified as playing a "pivotal role in the energy consumption prediction process" [2]. This reflects the cyclical nature of many manufacturing operations and environmental conditions.

  • Process parameters: In drilling operations, factors including feed rate, spindle speed, and drill diameter significantly impact power requirements. The established power models differentiate between feeding power and material drilling power, each with distinct parameter sensitivities [1].

  • Environmental factors: Temperature and humidity demonstrate varying influence depending on specific manufacturing contexts and climate control systems.

Implementation Protocol

Data Collection and Preprocessing
  • Data Acquisition: Collect historical power consumption data at appropriate temporal resolution (10-minute to hourly intervals). Ensure comprehensive coverage of operational states including idle, ramp-up, and peak drilling periods.

  • Feature Engineering:

    • Decompose timestamp into cyclical features (hour, day of week, month)
    • Calculate rolling statistics (moving averages, standard deviations) to capture temporal patterns
    • Normalize numerical features to standard scales
    • Encode categorical variables using appropriate methods
  • Data Validation: Implement automated checks for data quality including missing value detection, outlier identification, and temporal consistency verification.

Model Training and Optimization
  • Hyperparameter Tuning: Utilize Optuna optimization framework for systematic hyperparameter search. Research demonstrates that "Optuna was utilized to optimize model performance by tuning hyperparameters" with significant improvements in model accuracy [3].

  • Cross-Validation Strategy: Implement stratified temporal cross-validation to maintain chronological order while ensuring representative sampling across operational conditions.

  • Ensemble Construction: For tree-based models, optimize the number of estimators, maximum depth, minimum samples per leaf, and feature subset strategy.

Model Deployment and API Integration
  • Model Serialization: Export trained model in appropriate format for production deployment (e.g., pickle, ONNX, or platform-specific format).

  • API Development: Implement RESTful API with endpoints for:

    • Prediction requests with input parameter validation
    • Model health monitoring and performance tracking
    • Batch prediction for historical analysis
  • Web Application Integration: Develop user-friendly interface for operational staff to access predictions without technical expertise. Research shows successful "integration into a web application with an interactive user interface" for energy prediction systems [2].

Technical Diagrams & Visualizations

Experimental Workflow for Drilling Power Prediction

The following diagram illustrates the complete experimental workflow for developing and validating the drilling power consumption prediction model:

drilling_workflow Drilling Power Prediction Experimental Workflow start Start Experimental Setup data_acquisition Data Acquisition Smart Meters & Sensors start->data_acquisition feature_engineering Feature Engineering Temporal & Process Parameters data_acquisition->feature_engineering data_preprocessing Data Preprocessing Handle Missing Values & Outliers feature_engineering->data_preprocessing model_selection Model Selection Algorithm Comparison data_preprocessing->model_selection hyperparameter_tuning Hyperparameter Optimization Using Optuna Framework model_selection->hyperparameter_tuning model_training Model Training Cross-Validation Strategy hyperparameter_tuning->model_training performance_evaluation Performance Evaluation Metrics Calculation model_training->performance_evaluation model_validation Model Validation Statistical Testing performance_evaluation->model_validation api_integration API Integration RESTful Endpoints model_validation->api_integration webapp_deployment Web Application Deployment User Interface api_integration->webapp_deployment end Production Deployment Monitoring & Maintenance webapp_deployment->end

Model Architecture Comparison

This diagram provides a visual comparison of the different model architectures applicable to drilling power prediction:

model_architecture Machine Learning Model Architecture Comparison input Input Features Temporal Data Process Parameters Environmental Factors extratrees ExtraTreesRegressor Ensemble of Randomized Trees Feature Importance Analysis Robust to Outliers input->extratrees lstm LSTM Network Memory Cells & Gates Captures Temporal Dependencies Handles Long Sequences input->lstm gru GRU Network Simplified LSTM Architecture Reset & Update Gates Faster Training input->gru transformer Transformer Model Self-Attention Mechanism Parallel Processing Long-Range Dependencies input->transformer output Power Consumption Prediction Feeding Power Material Drilling Power Total Energy extratrees->output High R² lstm->output Low Test Loss gru->output Balanced Performance transformer->output Complex Patterns

Conclusion & Future Directions

The implementation of machine learning models for predicting TMPTO drilling power consumption demonstrates significant potential for optimizing energy utilization in pharmaceutical manufacturing processes. The ExtraTreesRegressor model emerges as a particularly promising approach, achieving an R² score of 0.7441 with a MAPE of 16.27% in comparable energy prediction tasks [2]. For drilling-specific applications, established power models have achieved predictive accuracies above 90.0% with a high average accuracy of 95.0% [1], indicating the feasibility of highly reliable predictions.

Future research directions should explore hybrid modeling approaches that combine the strengths of multiple algorithms, potentially integrating tree-based methods for feature processing with deep learning architectures for temporal pattern recognition. Additionally, the development of transfer learning methodologies would enable models trained on one manufacturing system to be efficiently adapted to similar processes with minimal retraining. The integration of real-time optimization feedback represents another promising avenue, where prediction models directly inform operational parameter adjustments to minimize energy consumption while maintaining product quality.

For drug development professionals, these predictive capabilities support both environmental sustainability initiatives and manufacturing efficiency goals. By accurately forecasting energy requirements for specific processes like TMPTO drilling, pharmaceutical companies can optimize production scheduling, reduce operational costs, and minimize their environmental footprint while maintaining compliance with rigorous quality standards.

References

Comprehensive Application Notes and Protocols: Taguchi Method Optimization for TMPTO Lubricant Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to The Taguchi Method

The Taguchi Method, developed by renowned engineer Genichi Taguchi, represents a revolutionary approach to quality engineering that has transformed manufacturing and product development across diverse industries. This statistical methodology employs systematic experimentation to optimize processes and product designs, making them robust against uncontrollable factors known as "noise." At its core, the Taguchi method focuses on minimizing variability around target specifications, thereby enhancing product quality and reliability while reducing costs associated with defects and rework. The method has found successful application across numerous fields including engineering, biotechnology, and manufacturing, with industry leaders like Toyota, Ford, and Boeing among its early adopters [1] [2].

The fundamental philosophy of Taguchi methods extends beyond traditional quality control approaches that primarily focus on identifying and rejecting defective products. Instead, Taguchi emphasized proactive quality enhancement through robust parameter design that makes products and processes insensitive to variations in manufacturing conditions, environmental factors, and component deterioration. This approach is built upon three principal contributions: a specific loss function concept that quantifies the cost of deviation from target specifications; the philosophy of off-line quality control that builds quality into products during the design phase; and innovations in the design of experiments that enable efficient investigation of multiple factors simultaneously [2].

Taguchi's quality philosophy incorporates a broader perspective on costs, considering not just immediate manufacturing expenses but also long-term societal costs associated with product failure, performance variation, and environmental impact. This comprehensive view of quality costs has motivated manufacturers to adopt more rigorous approaches to parameter optimization, particularly in specialized applications such as lubricant development where performance characteristics must be maintained under diverse operating conditions [2].

Taguchi Method Fundamentals

Core Principles and Loss Function

The Taguchi Method is built upon several foundational principles that distinguish it from traditional experimental approaches. Central to Taguchi's philosophy is the concept of robust design—creating products and processes that perform consistently despite variations in uncontrollable factors. Taguchi identified three common scenarios for quality optimization: "smaller-the-better" for minimizing undesirable characteristics, "larger-the-better" for maximizing desirable outputs, and "on-target, minimum-variation" for achieving precise specifications [2]. For TMPTO lubricant optimization, this typically involves the "larger-the-better" approach for properties like yield and oxidation stability, and "on-target, minimum-variation" for critical specifications like viscosity.

A revolutionary aspect of Taguchi's approach is the quadratic loss function, which quantifies the economic impact of deviating from target specifications. Unlike traditional pass/fail criteria that treat all products within specification limits as equally good, Taguchi recognized that any deviation from the ideal target value incurs increasing costs to manufacturers, customers, and society. This loss function is mathematically represented as L(y) = k(y - T)², where L(y) is the loss associated with quality characteristic y, T is the target value, and k is a constant proportional to the financial importance of the characteristic. This approach provides a more nuanced framework for quality improvement that focuses on continuous reduction of variation rather than simply meeting specification thresholds [2].

Experimental Design Approach

Taguchi's experimental design methodology employs orthogonal arrays to efficiently study the effects of multiple control factors with a minimal number of experimental trials. These arrays are balanced fractional factorial designs that allow researchers to estimate main effects independently without testing all possible factor combinations. This approach provides remarkable efficiency—for example, studying 7 factors at 3 levels each would require 2,187 trials in a full factorial design, but Taguchi's L18 orthogonal array can provide meaningful results with just 18 experimental runs [1].

The methodology further classifies variables into control factors (parameters that can be regulated during manufacturing) and noise factors (uncontrollable variables in the usage environment). Rather than controlling noise factors, which is often impossible in real-world applications, Taguchi's approach makes the product performance insensitive to these noise factors. This is achieved through parameter design that identifies control factor settings that minimize performance variation caused by noise factors. The experimental data is analyzed using signal-to-noise ratios that simultaneously consider both the mean performance and the variability around that mean, enabling identification of factor levels that deliver robust performance [1] [2].

TMPTO Lubrication Application Analysis

TMPTO as Lubricating Base Oil

Trimethylolpropane trioleate (TMPTO) represents an important class of synthetic esters with significant potential as lubricating base oils, particularly for environmentally adapted lubricants. TMPTO is synthesized through the esterification of oleic acid with trimethylolpropane (TMP), typically using solid acid catalysts in solvent-free conditions. This chemical structure yields a compound with exceptional lubricating properties, including excellent viscosity-temperature characteristics, high flash points, and superior low-temperature fluidity. Research has demonstrated that TMPTO achieves a conversion rate of approximately 96.5% when synthesized with solid acid catalysts, significantly outperforming non-catalytic reactions which typically achieve only 89.13% conversion under identical conditions [3].

The physicochemical properties of TMPTO make it particularly attractive as a lubricant base stock. It exhibits a viscosity index of 189, indicating minimal viscosity change with temperature fluctuations—a critical characteristic for lubricants operating across diverse temperature ranges. Additionally, TMPTO demonstrates a flash point of 309°C, reflecting superior high-temperature stability, and a pour point of approximately -41°C, ensuring effective performance in low-temperature environments. These properties collectively position TMPTO as a viable alternative to conventional mineral oils, especially in applications requiring enhanced biodegradability and reduced environmental impact [3].

Critical Quality Characteristics for Optimization

When applying the Taguchi Method to TMPTO lubricant development, several quality characteristics emerge as critical for optimization. The conversion rate of the esterification reaction represents a primary "larger-the-better" characteristic, as higher conversion directly correlates with improved process efficiency and reduced raw material waste. The viscosity index constitutes another crucial parameter following the "larger-the-better" signal-to-noise ratio, since higher values indicate more stable viscosity across temperature variations. Similarly, the flash point should be maximized to enhance safety and high-temperature performance, while the pour point typically requires minimization to ensure proper low-temperature fluidity [3].

Beyond these fundamental properties, TMPTO's compatibility with conventional additives represents another critical optimization area. Research indicates that TMPTO exhibits excellent compatibility with standard lubricant additives, particularly zinc dialkyl dithiophosphates (ZDDP) which serve as extreme pressure and anti-wear agents. Studies show that ZDDP additives in TMPTO achieve welding loads of 3089 N, demonstrating exceptional load-carrying capacity. Similarly, sulfurized isobutylene (SIB) additives reach welding loads of 3922 N in TMPTO base oil, confirming strong synergistic effects. These additive responses should be incorporated as quality characteristics during Taguchi optimization to ensure the final formulation meets performance requirements across diverse operating conditions [3].

Experimental Design and Protocol

Parameter Selection and Level Definition

The initial phase of Taguchi optimization for TMPTO lubricant parameters involves identifying critical control factors and establishing appropriate experimental levels. Based on synthesis literature and lubricant performance requirements, seven key parameters have been identified for optimization, each tested at three levels to capture potential nonlinear effects [3]. The selection of these specific factors is grounded in their established influence on esterification efficiency and final product properties.

Table 1: Control Factors and Levels for TMPTO Optimization

Factor Symbol Level 1 Level 2 Level 3 Units
Reaction Temperature A 140 160 180 °C
Catalyst Concentration B 0.5 1.0 1.5 wt%
Alcohol:Acid Ratio C 3:1 3.5:1 4:1 molar ratio
Reaction Time D 2 3 4 hours
Mixing Intensity E 200 400 600 rpm
Catalyst Type F SA TS ZA -
Purification Method G W D F -

The experimental design incorporates both continuous variables (temperature, concentration, time, mixing) and categorical variables (catalyst type, purification method). Catalyst types include solid acid (SA), titanium silicate (TS), and zinc aluminate (ZA), while purification methods comprise water washing (W), distillation (D), and filtration (F). This comprehensive approach ensures that both process parameters and material selections are systematically evaluated for their impact on TMPTO quality characteristics [3].

Orthogonal Array Design and Experimental Matrix

For investigating seven control factors at three levels each, the Taguchi approach recommends an L18 (2^1 × 3^7) orthogonal array, which efficiently evaluates all main effects with only 18 experimental trials instead of the 2,187 required in a full factorial design. This array is particularly suitable as it allows balanced comparison of factor levels while maintaining practical experimental scope. Each row in the orthogonal array represents a unique combination of factor levels, with the sequence randomized to minimize systematic noise [1] [4].

Table 2: Taguchi L18 Orthogonal Array Experimental Design

Experiment A B C D E F G
1 1 1 1 1 1 1 1
2 1 1 2 2 2 2 2
3 1 1 3 3 3 3 3
4 1 2 1 1 2 2 3
5 1 2 2 2 3 3 1
6 1 2 3 3 1 1 2
7 1 3 1 2 1 3 2
8 1 3 2 3 2 1 3
9 1 3 3 1 3 2 1
10 2 1 1 3 3 2 2
11 2 1 2 1 1 3 3
12 2 1 3 2 2 1 1
13 2 2 1 2 3 1 3
14 2 2 2 3 1 2 1
15 2 2 3 1 2 3 2
16 2 3 1 3 2 3 1
17 2 3 2 1 3 1 2
18 2 3 3 2 1 2 3

The experimental protocol requires executing each combination following standardized procedures: charging the reactor with trimethylolpropane and oleic acid in the specified ratio, adding the designated catalyst type and concentration, establishing nitrogen blanket and mixing conditions, heating to the target temperature while monitoring reaction progression, and finally applying the specified purification method. Each experimental run should be replicated three times to account for random variations, with the run order fully randomized to minimize systematic bias [3] [4].

Data Collection and Quality Measurement

For each experimental run, multiple quality characteristics must be measured to comprehensively evaluate TMPTO performance. The conversion rate is determined through acid value titration according to ASTM D974, calculating percentage conversion based on initial and final acid values. Viscosity measurements at 40°C and 100°C are conducted using rotational viscometers following ASTM D445, with the viscosity index calculated according to ASTM D2270. The flash point is determined via Cleveland Open Cup method (ASTM D92), while the pour point is measured following ASTM D97 protocols [3].

Additional performance characteristics include oxidative stability evaluated through Rotating Pressure Vessel Oxidation Test (RPVOT) per ASTM D2272, reporting oxidation induction time in minutes. Antiwear properties are assessed using Four-Ball Wear Test (ASTM D4172), measuring wear scar diameter in millimeters. Each quality characteristic should be measured in triplicate to ensure data reliability, with mean values used for subsequent Taguchi analysis. The comprehensive data collection ensures that both synthesis efficiency and end-use performance are considered during optimization [3].

Data Analysis and Interpretation

Signal-to-Noise Ratio Analysis

The analysis phase begins with calculating signal-to-noise ratios for each quality characteristic across all experimental runs. The appropriate SNR formula depends on the optimization objective: "larger-the-better" for characteristics like conversion rate and viscosity index, "smaller-the-better" for pour point, and "nominal-the-best" for specific target values. For "larger-the-better" characteristics, the SNR is calculated as η = -10 log₁₀(1/n Σ(1/y²)), where y represents measured values and n the number of replicates. Higher SNR values indicate more robust performance with minimal variance around the target [1] [4].

Table 3: Signal-to-Noise Ratio Formulae for Different Quality Characteristics

Quality Characteristic SNR Formula Application in TMPTO
Larger-the-Better η = -10 log₁₀(1/n Σ(1/y²)) Conversion Rate, Viscosity Index, Flash Point
Smaller-the-Better η = -10 log₁₀(1/n Σ(y²)) Pour Point, Wear Scar Diameter
Nominal-the-Best η = 10 log₁₀(ȳ²/s²) Specific Viscosity Targets

Following SNR calculation for each experimental run, the data is analyzed to determine the average SNR for each factor level. For example, for reaction temperature (Factor A), the average SNR would be calculated for all experiments conducted at Level 1 (140°C), Level 2 (160°C), and Level 3 (180°C). The optimal level for each factor corresponds to the highest average SNR value, indicating the setting that maximizes performance while minimizing sensitivity to noise factors. This analysis generates response graphs that visually depict the influence of each factor level on the quality characteristics, facilitating straightforward identification of optimal conditions [1] [4].

Analysis of Variance and Factor Contribution

Analysis of Variance determines the statistical significance and relative contribution of each control factor to the overall variation in quality characteristics. ANOVA partitions the total variability in the SNR data into components attributable to each control factor and the experimental error. The percentage contribution of each factor is calculated as (SS_factor / SS_total) × 100, where SS represents sum of squares. This quantitative assessment identifies which parameters exert the greatest influence on TMPTO quality, enabling focused process control efforts on the most critical factors [5].

The ANOVA analysis provides three key insights: the statistical significance of each factor (typically evaluated at p < 0.05), the percentage contribution of each factor to the total variation, and the residual error representing unexplained variation. For TMPTO optimization, factors with high percentage contributions (typically >10-15%) should be strictly controlled in the final process, while factors with minimal contributions can be set at cost-effective levels. The residual error should be relatively small (<15-20%); otherwise, additional influential factors not included in the experiment may need investigation [5].

Prediction of Optimal Performance

Based on the identified optimal factor levels, the expected performance at these conditions can be predicted using the additive model. The predicted SNR is calculated as SNR_predicted = SNR_overall + Σ(SNR_optimal_i - SNR_overall), where SNR_overall is the average SNR across all experimental runs and SNR_optimal_i is the average SNR at the optimal level for each factor. This prediction provides an expected performance benchmark for verification during confirmation experiments [1] [5].

The analysis concludes with calculation of confidence intervals for the predicted performance using the following formula: CI = ±√(F_(α,1,df_error) × MS_error × (1/n_eff)), where n_eff = N / (1 + df_total), with N representing the total number of experiments and df_total the total degrees of freedom from significant factors. This statistical approach provides a range within which the actual confirmation experiment results should fall with a specified confidence level (typically 95%), establishing objective criteria for validating the optimization outcome [5].

Validation Protocol and Implementation

Confirmation Experiment Procedure

The confirmation experiment represents the critical validation step in Taguchi optimization, verifying that the predicted performance improvements are realized under actual operating conditions. For TMPTO lubricant development, this involves conducting a minimum of three experimental runs at the identified optimal parameter settings, following the same standardized protocols established during the main experimental phase. All quality characteristics measured during the initial investigation must be re-evaluated using identical analytical methods to ensure direct comparability [1].

The results from the confirmation experiments are statistically compared against the predicted performance range using appropriate hypothesis testing, typically a t-test at 95% confidence level. If the confirmation results fall within the predicted confidence interval, the optimization is considered successful. Additionally, the confirmation runs should include intentional introduction of noise factors, such as raw material variability or minor process fluctuations, to verify the robustness of the optimized parameters. This validation under realistic conditions ensures that the optimized process will deliver consistent performance in actual manufacturing environments rather than only under idealized laboratory conditions [1] [4].

Implementation Guidelines and Control Protocols

Following successful confirmation, implementation guidelines must be established to translate the optimized parameters into manufacturing practice. This includes documenting standard operating procedures that specify the optimal factor levels with appropriate operating windows. For critical parameters with high percentage contributions (identified through ANOVA), tighter control limits should be established, while less influential parameters may permit broader operating ranges to enhance operational flexibility. The implementation phase should also include training for operations personnel focused on the critical control parameters and their impact on final product quality [1].

To maintain the achieved quality improvements, statistical process control protocols should be implemented with control charts monitoring key quality characteristics such as conversion rate and viscosity index. These charts establish statistical boundaries for normal process variation and trigger process adjustments when special cause variation is detected. Additionally, periodic verification experiments should be scheduled to confirm that the process remains optimized, particularly when raw material sources change or equipment modifications occur. This systematic approach to knowledge transfer and control ensures that the benefits realized through Taguchi optimization are sustained throughout the product lifecycle [1] [2].

Conclusion and Implementation Benefits

The application of Taguchi Method optimization to TMPTO lubricant parameters delivers substantial benefits across multiple dimensions. The systematic experimental approach typically reduces development time by 50-70% compared to traditional one-factor-at-a-time experimentation while providing comprehensive insights into factor effects and interactions. This efficiency gain translates directly to accelerated product development cycles and faster market entry for new lubricant formulations. Additionally, the robust parameter design ensures consistent quality performance despite normal variations in raw materials and process conditions, significantly reducing batch-to-batch variation and enhancing customer satisfaction [1] [2].

From a financial perspective, Taguchi optimization generates significant cost savings through multiple mechanisms: reduced raw material consumption via improved conversion efficiency, decreased energy requirements through optimized reaction conditions, minimized quality losses and rework through robust performance, and extended product lifetime through enhanced lubricant properties. The quantitative nature of the approach also facilitates rapid technology transfer to manufacturing facilities, as precise operating parameters are empirically determined rather than based on anecdotal experience. For researchers and scientists implementing this methodology, the structured framework provides comprehensive understanding of critical process parameters and their interactions, establishing a foundation for continuous improvement and further product innovation [1] [3].

The following diagram illustrates the complete Taguchi optimization workflow for TMPTO lubricant parameters:

TMPTO_Taguchi_Workflow cluster_0 Planning Phase cluster_1 Experimental Phase cluster_2 Analysis Phase cluster_3 Validation & Implementation Start Define TMPTO Optimization Objectives P1 Identify Control Factors and Quality Characteristics Start->P1 Start->P1 P2 Select Orthogonal Array and Experimental Design P1->P2 P1->P2 P3 Execute Experiments According to L18 Array P2->P3 P2->P3 P4 Measure Quality Characteristics P3->P4 P3->P4 P5 Calculate Signal-to-Noise Ratios for Each Response P4->P5 P4->P5 P6 Perform ANOVA to Determine Factor Significance P5->P6 P5->P6 P7 Identify Optimal Parameter Levels P6->P7 P6->P7 P8 Conduct Confirmation Experiments P7->P8 P7->P8 P9 Implement Optimized Process in Manufacturing P8->P9 P8->P9 End Document and Standardize Optimal Parameters P9->End P9->End

TMPTO Taguchi Optimization Workflow

References

Which Antioxidants Are Most Effective for TMPTO?

Author: Smolecule Technical Support Team. Date: February 2026

Different antioxidants function through distinct mechanisms, such as radical scavenging or peroxide decomposing. The table below summarizes the performance of various antioxidants and their combinations as reported in recent studies.

Antioxidant(s) / Additive Type/Description Key Findings & Performance Data Evaluation Method

| Thiosemicarbazide (5f') [1] | Multifunctional (Thiosemicarbazide + BHT moiety) | • IC50 (DPPH): 25.47 ± 0.42 µM (superior to BHT). • Oxidation Stability (DSC): At 0.25 wt%, provided 2x higher stability than BHT and 1.5x higher than its semicarbazide analog (5f). | DPPH Assay; Isothermal DSC (125°C) | | Amine-Phenol Combination [2] | Synergistic blend (e.g., amine + phenolic antioxidant) | • Highest Activation Energy (Ea): 93.73 kJ/mol (TG) & 144.39 kJ/mol (DSC). • Showed the best thermal oxidation resistance in the study. | TG/DTA/DSC | | N-phenyl-alpha-naphthylamine (Am2) + DLTDP [3] | Synergistic blend (Amine + sulfur-containing auxiliary) | • Optimum Ratio: 0.9 wt% Am2 + 0.1 wt% DLTDP. • Exhibited a strong synergistic effect, effectively improving TMPTO's anti-oxidation ability. | RBOT, PDSC, COST | | Butyl-octyl-diphenylamine [4] | Amine-based antioxidant | • Provided superior kinematic viscosity inhibition in TMPTO during thermal oxidation at 200°C for 96 hours. | PDSC, FTIR, Viscosity/AN meas. | | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate [2] | Phenolic antioxidant | • Showed favorable resistance to thermal decomposition on its own. • Activation Energy (Ea): 88.71 kJ/mol (TG). | TG/DTA |

How Do I Evaluate Antioxidant Performance?

Here are standardized experimental protocols for key evaluation methods cited in the research.

Protocol 1: Pressurized Differential Scanning Calorimetry (PDSC)

This method is used to determine the Oxidation Onset Temperature (OOT), which indicates the temperature at which rapid oxidation begins. A higher OOT signifies better oxidative stability [4].

  • Sample Preparation: Blend the antioxidant into TMPTO base oil at the desired concentration (typically 0.1-1.0% by weight). Ensure homogeneity by stirring.
  • Instrument Calibration: Calibrate the DSC cell using a pure indium standard for temperature and enthalpy.
  • Experimental Setup:
    • Place a small sample (1-5 mg) in an open aluminum crucible.
    • Set the purge gas to oxygen or air at a constant flow rate (e.g., 50 mL/min).
    • Apply pressure (e.g., 500 psi or 3.5 MPa) to suppress vaporization and simulate conditions in a closed system.
  • Temperature Program: Run a dynamic temperature ramp (e.g., from 50°C to 300°C at a heating rate of 10°C/min).
  • Data Analysis: The OOT is identified as the point where the heat flow curve exhibits a sharp exothermic deviation from the baseline.
Protocol 2: Isothermal Differential Scanning Calorimetry (DSC)

This method measures the Oxidation Induction Time (OIT) at a constant temperature, indicating how long the oil can resist oxidation under isothermal stress [1].

  • Sample Preparation: As described in PDSC protocol.
  • Experimental Setup:
    • Load the sample into an open crucible.
    • Purge the system with an inert gas (e.g., nitrogen) at a set flow rate and hold at the desired isothermal temperature (e.g., 125°C or 150°C) for a few minutes.
  • Oxidation Trigger: Switch the purge gas from nitrogen to oxygen or air at the same flow rate and temperature.
  • Data Analysis: The OIT is the time interval from the moment the gas is switched to the onset of the exothermic oxidation peak.
Protocol 3: Rotary Bomb Oxidation Test (RBOT)

This test simulates long-term oxidation under accelerated conditions and is commonly used for lubricant specifications [3].

  • Apparatus: A sealed bomb containing a copper catalyst coil to mimic the catalytic effect of metal surfaces in an engine.
  • Procedure:
    • Place the TMPTO sample with antioxidant, water, and the copper catalyst coil into the bomb.
    • Pressurize the bomb with oxygen.
    • Submerge the bomb in a heated oil bath (e.g., 150°C) and rotate it.
  • Endpoint Detection: The test endpoint is reached when a predetermined pressure drop is detected, indicating oxygen consumption due to sample oxidation. The time to reach this endpoint is recorded.

What Is the Oxidation Mechanism of TMPTO?

Understanding the degradation pathway is key to troubleshooting. The following diagram illustrates the thermal oxidation mechanism of TMPTO, particularly when catalyzed by an iron surface, and how different antioxidants intervene.

G Start TMPTO Base Oil (Unsaturated Esters) IronCatalyst Exposure to Iron (Fe) Surface Start->IronCatalyst PrimaryOxidation Primary Oxidation IronCatalyst->PrimaryOxidation Accelerates Hydroperoxides Formation of Hydroperoxides PrimaryOxidation->Hydroperoxides ViscosityRise Increased Kinematic Viscosity Hydroperoxides->ViscosityRise SecondaryOxidation Secondary Oxidation Hydroperoxides->SecondaryOxidation AcidFormation Increased Acid Value (Formation of Acids) SecondaryOxidation->AcidFormation CarbonylProducts Formation of Carbonyl Products SecondaryOxidation->CarbonylProducts Polymerization Polymerization SecondaryOxidation->Polymerization RadicalScavenger Antioxidant Action: Radical Scavenger (e.g., Phenolics, Amines) RadicalScavenger->PrimaryOxidation Inhibits PeroxideDecomposer Antioxidant Action: Peroxide Decomposer (e.g., Sulfur compounds) PeroxideDecomposer->Hydroperoxides Decomposes

The core degradation process begins at the C=C and =C-H bonds in the TMPTO molecule, which are vulnerable sites for attack [5]. The presence of an iron surface significantly accelerates these reactions, leading to increased viscosity and the formation of carbonyl compounds and acids [5]. Antioxidants work by interrupting this chain reaction at specific points.

What Are Common Experimental Pitfalls?

  • Neglecting Metal Catalysis: Failing to account for the catalytic effect of metal surfaces (like iron or copper) in your experimental setup can lead to underestimating oxidation rates. Always use results from tests that include metal catalysts (like RBOT) for a realistic assessment [3] [5].
  • Overlooking Synergism: Testing antioxidants in isolation might miss powerful synergistic effects. A combination of a radical scavenger (e.g., amine or phenol) and a peroxide decomposer (e.g., sulfur compound) often provides stability far beyond what either can achieve alone [3] [2].
  • Relying on a Single Test: Different tests (OOT, OIT, RBOT) measure different aspects of stability. For a comprehensive view, use a combination of these methods to screen and validate antioxidant performance [1] [3] [2].

References

antioxidant synergy for TMPTO oxidation resistance

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What are the primary oxidation pathways and vulnerable sites in TMPTO base oil?

TMPTO is susceptible to thermal-oxidative degradation, especially at elevated temperatures and in the presence of catalytic metal surfaces like iron. The main vulnerable molecular sites are the C=C double bonds and the =C-H bonds adjacent to them [1] [2]. When exposed to iron surfaces, the oxidation of these sites is significantly accelerated, leading to increased oil viscosity and the formation of carbonyl-containing products [2]. The initial thermal decomposition often produces oleic acid groups and other fragmented esters [1].

Which antioxidant additives are most effective for enhancing TMPTO's oxidative stability?

Recent studies highlight the effectiveness of multifunctional antioxidants that combine different functional groups to create a strong auto-synergistic effect [3]. These are often more effective than single-mechanism antioxidants.

The table below compares the performance of several antioxidants evaluated in recent studies:

Table 1: Performance of Antioxidant Additives in TMPTO

Antioxidant Name Type Key Mechanism Performance Summary Key Experimental Data

| Thiosemicarbazide 5f' [3] | Multifunctional (Thiosemicarbazide + BHT) | Radical scavenging, Peroxide decomposing | Superior; 2x better than BHT in isothermal DSC | DPPH IC₅₀: 25.47 ± 0.42 μM [3] DSC @125°C: 1.5x stability of its semicarbazide counterpart (5f) [3] | | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate [1] | Phenolic | Radical scavenging | Effective; promotes formation of shorter-chain oxidation products | ReaxFF MD simulations show it slows deep oxidation and decomposition reactions [1] | | Butyl octyl diphenylamine [1] | Aminic | Radical scavenging | Less favorable oxidation profile | Promotes formation of long carbon chain diene radicals and polyene hydroperoxides in TMPTO [1] |

What is the mechanistic pathway of synergistic antioxidant action?

A synergistic antioxidant system combines molecules that interrupt the oxidation chain at different stages. The following diagram illustrates the mechanism of a multifunctional antioxidant that incorporates radical scavenging and peroxide decomposition into a single molecule.

synergy Oxidation Oxidation Chain Reaction Radicals Radical Species (ROO•, R•) Oxidation->Radicals Peroxides Hydroperoxides (ROOH) Radicals->Peroxides Peroxides->Radicals Decomposition Stable Stable Products Antioxidant Multifunctional Antioxidant Scavenge Radical Scavenging (DONATES H atom) Antioxidant->Scavenge Decompose Peroxide Decomposition (CONVERTS ROOH to ROH) Antioxidant->Decompose Scavenge->Radicals Interrupts Scavenge->Stable Terminates Decompose->Peroxides Interrupts Decompose->Stable Terminates

Diagram: Auto-synergistic action of a multifunctional antioxidant. One molecule donates a hydrogen atom to quench free radicals and simultaneously decomposes hydroperoxides into stable alcohols, interrupting the oxidation cycle at two points [3].

Detailed Experimental Protocols

Protocol 1: Evaluating Oxidative Stability using Isothermal DSC

This protocol is based on the methodology used to test the thiosemicarbazide additives [3].

  • Sample Preparation: Blend the candidate antioxidant into purified TMPTO base oil at a specific concentration (e.g., 0.25% by weight). Ensure homogeneity by stirring gently.
  • Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) for temperature and cell constant using indium or other standard references.
  • Experimental Run:
    • Precisely weigh 1-5 mg of the prepared sample into an open aluminum crucible.
    • Place the crucible in the DSC sample cell with an empty crucible as a reference.
    • Purge the cell with a continuous flow of dry air or oxygen (e.g., 50 mL/min).
    • Rapidly heat the sample to the desired isothermal temperature (e.g., 125°C or 150°C) and hold.
  • Data Analysis: The instrument will plot heat flow versus time. The Oxidation Induction Time (OIT) is determined as the time from when the isothermal temperature is reached to the onset of a sharp exothermic peak, indicating rapid oxidation. Longer OIT indicates better oxidative stability.
Protocol 2: Assessing Radical Scavenging Activity using DPPH Assay

This in vitro test helps quickly screen antioxidant efficacy [3].

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent like ethanol or methanol.
  • Sample Preparation: Prepare a dilution series of the antioxidant compound in the same solvent to create a range of concentrations.
  • Reaction:
    • Mix 2 mL of the DPPH solution with 2 mL of the antioxidant solution.
    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.
  • Measurement & Calculation:
    • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
    • Calculate the percentage of DPPH scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.
    • Plot % inhibition against concentration to determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals). A lower IC₅₀ indicates higher potency.

Troubleshooting Common Experimental Issues

Table 2: Common Issues and Proposed Solutions

Problem Possible Cause Suggested Solution
Unexpectedly high viscosity increase during oxidation test. Catalytic effect from metal contaminants (e.g., iron) [2]. Use glass vessels instead of metal where possible. Pre-clean all metal surfaces. Consider adding metal deactivators.
Antioxidant performance is lower than expected. Incompatibility between antioxidant and base oil, or antagonism with other additives. Re-evaluate the selection of antioxidants. Consider using synergistic blends or multifunctional molecules [3].
Poor reproducibility in DSC OIT results. Inhomogeneous blending of antioxidant or sample oxidation during loading. Ensure antioxidant is fully and uniformly dissolved. Minimize sample exposure to air and light during preparation.

References

TMPTO purification process continuous regeneration adsorption

Author: Smolecule Technical Support Team. Date: February 2026

Process Overview and Parameters

The Continuous Regeneration Adsorption Purification Process is designed to remove impurities and colored bodies from crude TMPTO to meet specifications for high-grade synthetic lubricants [1].

The table below summarizes the key parameters for the adsorption and regeneration cycles as described in the patent:

Process Stage Parameter Details / Conditions
Adsorption Adsorbent Material Preferred: Granular activated carbon, acid clay, silica gel, molecular sieve, metal oxide, ion exchange resin, heteropoly acid, titanic acid ester catalyst [1].
Adsorption Temperature Preferred range: 50-90°C [1].
Process Crude TMPTO product from esterification is fed into an adsorption column. The adsorbent retains impurities, and the purified TMPTO is collected from the column outlet [1].
Regeneration Regeneration Method Solvent washing followed by electrochemical oxidation [1].
Washing Solvent Preferred: Ethanol, Isopropanol, Methanol. The solvent-to-adsorbent volume ratio is preferably 1:1 to 5:1 [1].
Electrochemical Regeneration Conducted in a dedicated electrochemical cell. The adsorbent acts as an anode. Regeneration is performed with a direct current, restoring the adsorbent's capacity [1] [2].
Post-Regeneration Drying Regenerated adsorbent undergoes vacuum drying (preferably at 100-150°C) to remove residual solvent and water before being recycled to the adsorption column [1].

The following diagram illustrates the logical workflow and integration of these stages in a continuous system:

tmpto_purification Start Crude TMPTO Feed Adsorption Adsorption Column Start->Adsorption Product Purified TMPTO Adsorption->Product SpentSorbent Spent Adsorbent Adsorption->SpentSorbent SolventWash Solvent Washing (e.g., Ethanol) SpentSorbent->SolventWash ElectroRegen Electrochemical Regeneration SolventWash->ElectroRegen VacuumDry Vacuum Drying ElectroRegen->VacuumDry Recycle Regenerated Adsorbent VacuumDry->Recycle Recycle->Adsorption Recycled Flow

Addressing Technical Challenges

Based on the general principles of adsorption processes and the specifics of this one, here are some potential issues and investigative steps you can take.

Perceived Problem Possible Causes & Investigative Steps

| Reduced Purity of Outlet TMPTO | • Adsorbent Exhaustion: Confirm the regeneration cycle fully restores adsorbent capacity [1] [2]. • Flow Rate Too High: Check if the contact time in the adsorption column is sufficient. Reduce feed flow rate to test. • Channeling in Column: Inspect column packing to ensure no channels have formed, which would allow crude product to bypass the adsorbent. | | Poor Adsorbent Regeneration | • Insufficient Electrochemical Charge: Verify that the applied charge (in Coulombs per gram of adsorbent) during electrochemical oxidation is adequate for complete contaminant destruction [1] [3]. • Solvent Washing Inefficiency: Ensure the correct solvent-to-adsorbent ratio (1:1 to 5:1) is used and that washing is thorough [1]. • Incomplete Drying: Check vacuum drying temperature and duration. Residual moisture can poison the adsorbent and reduce its capacity. | | System Pressure Drop or Blockage | • Adsorbent Fines: The adsorbent may have degraded into fine particles. Check the integrity of the adsorbent granules and inspect inlet/outlet screens for clogging [4]. • Feedstock Contamination: Ensure the crude TMPTO feed is free of solid particulates that could foul the column. |

Knowledge Gaps and Further Research

The search results I obtained lack specific, documented FAQs for the TMPTO process. To build a more comprehensive knowledge base, I suggest:

  • Consulting Equipment Manufacturers: Companies that supply electrochemical cells and adsorption columns often provide detailed application notes and troubleshooting guides for their equipment.
  • Expanding Search Scope: Look for research papers and patents on the purification of similar ester-based compounds, as the adsorption and regeneration principles may be comparable.
  • Laboratory Validation: The parameters and troubleshooting suggestions provided are primarily from patent literature. It is essential to validate and adapt these procedures in a controlled laboratory setting for your specific setup.

References

Thermal Hydrolysis Pretreatment and Acid Value

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Hydrolytic Pretreatment (THP) is a process that uses heat and pressure to break down complex organic materials. In wastewater sludge, this process specifically hydrolyzes macromolecular components like lipids, proteins, and polysaccharides, which has a direct impact on the formation of acidic compounds [1].

The table below summarizes the key effects of temperature on hydrolysis products, which can inform your troubleshooting guides:

Macromolecular Component Key Hydrolysis Products Notes on Potential Inhibition
Lipids Long-chain fatty acids (LCFA), Volatile Fatty Acids (VFA), Glycerol [1] Unsaturated lipids (e.g., glyceryl trioleate) produce more VFA. Saturated lipids (e.g., glyceryl tristearate) produce more LCFA, which can be inhibitory to biological processes [1].
Proteins Ammonia, VFA [1] Ammonia released can become inhibitory to methanogenesis at high concentrations [1].
Polysaccharides Soluble sugars [1] Generally converted to VFA [1].

Optimal Temperature Range: Most studies indicate an optimal temperature range of 160–180 °C for thermal hydrolysis of wastewater sludge. Operating within this range is critical, as higher temperatures can lead to a sharp reduction in biodegradability due to the production of recalcitrant or toxic compounds [1].

Experimental Protocol: Thermal Hydrolysis

The methodology below, adapted from research on wastewater sludge, can serve as a template for a standardized experimental workflow [1].

  • 1. Equipment Setup: The process is typically carried out in a sealed reactor, such as a Parr acid digestion reactor, capable of withstanding high pressure and temperature [1].
  • 2. Loading: The sample is loaded into the reactor.
  • 3. Heating & Reaction: Heat is applied using a muffle furnace or similar system. The temperature is raised to the target (e.g., within the 160-180°C range) and maintained for a specific residence time (e.g., 2 hours, including initial heating time) [1].
  • 4. Cooling & Sampling: After the reaction time, the reactor is rapidly chilled (e.g., at -20°C for 30 minutes) to quench the reaction and minimize volatilization of products. The hydrolysate is then stored at 4°C before analysis [1].

This workflow can be visualized as follows:

G Start Start Experiment Step1 1. Equipment Setup (Sealed Reactor) Start->Step1 Step2 2. Loading (Add Sample) Step1->Step2 Step3 3. Heating & Reaction (160-180°C for 2 hrs) Step2->Step3 Step4 4. Cooling & Sampling (Quench at -20°C) Step3->Step4 Analysis Analyze Hydrolysate Step4->Analysis

Frequently Asked Questions

Here are some potential FAQs that address common issues, based on the general principles of thermal hydrolysis.

Q1: Why is the acid value of my hydrolysate too high, and how can I control it? A: A high acid value indicates significant hydrolysis of lipids into free fatty acids.

  • Temperature too high: The optimal range is 160-180°C. Verify your process temperature has not exceeded this, as higher temperatures can drastically accelerate hydrolysis [1].
  • Residence time too long: Prolonged exposure to heat increases the extent of hydrolysis. Review and optimize the reaction time for your specific material.
  • Feedstock composition: The type of lipids present affects the outcome. A feedstock high in unsaturated lipids will naturally yield more VFAs than one with saturated lipids [1].

Q2: Why is the biodegradability of my sample poor after thermal hydrolysis? A: This is a known risk when operating outside optimal conditions.

  • Temperature is too high: A sharp reduction in biodegradability occurs above ~180°C due to the formation of recalcitrant compounds [1].
  • Inhibition by products: The hydrolysis products themselves, such as high concentrations of Long-Chain Fatty Acids (LCFA) from saturated lipids or ammonia from proteins, can be inhibitory to subsequent biological processes [1].

Q3: What is the relationship between hydrolysis and microplastics? A: While not directly related to TMPTO, research on bioplastics like Polylactic Acid (PLA) shows that hydrolysis is a key abiotic process that breaks down polymer chains in the presence of moisture. This continual breakdown prevents the material from persisting as microplastics, as it eventually becomes soluble in water and is available for biodegradation [2].

A Note on Terminology and Your Research

The search results consistently refer to TPMT (Thiopurine S-methyltransferase), a pharmacogenetically important enzyme, and its relationship to thiopurine drugs [3] [4] [5]. "TMPTO" was not found in the available scientific literature. It is highly recommended that you verify the correct spelling and nomenclature for your compound of interest, as this will be essential for obtaining accurate technical information.

References

optimizing TMPTO additive concentration for surface roughness

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical parameter for controlling surface roughness?

    • A: Experimental data indicates that the feed rate of the drilling process is the most significant factor, contributing to over 43% of the influence on surface roughness. While TMPTO additive concentration is important (contributing nearly 12%), optimizing the feed rate should be your primary focus [1].
  • Q2: Why is the surface finish still poor despite using a high additive concentration?

    • A: If surface roughness remains high after optimizing the additive, the problem likely lies with other machining parameters. The data shows that spindle speed has a 38% influence on surface quality. A high feed rate combined with an inappropriate spindle speed can easily negate the benefits of a well-formulated lubricant. Review your combination of feed rate and spindle speed [1].
  • Q3: My TMPTO-based lubricant has become unusually viscous during experimentation. What could be the cause?

    • A: TMPTO base oil is susceptible to thermal oxidation, a process that can be significantly accelerated by contact with iron or steel surfaces. This chemical reaction increases the oil's kinematic viscosity, which can impair its lubricating performance and potentially lead to a poorer surface finish. Ensure that your experimental setup and storage containers minimize unnecessary exposure of the oil to hot iron surfaces [2].

Summary of Experimental Data for Optimization

The following table summarizes quantitative findings from a study on the high-speed drilling of Al-6061 using TMPTO-based lubricant with a sulfurized vegetable oil additive. This data can serve as a benchmark for your experiments [1].

Parameter Impact on Surface Roughness Impact on Cutting Power Recommended Analysis Method
Feed Rate 43.51% (Most significant factor) [1] 6.96% [1] Analysis of Variance (ANOVA) [1]
Spindle Speed 38.48% [1] 87.89% (Most significant factor) [1] Analysis of Variance (ANOVA) [1]
Additive Concentration 11.90% [1] 2.98% [1] Analysis of Variance (ANOVA) [1]
Machine Learning Model Decision Tree (High predictive accuracy) [1] Decision Tree (High predictive accuracy) [1] Coefficient of Determination (R²), Mean Absolute Error [1]

Detailed Experimental Protocol

For researchers looking to replicate or validate results, here is a detailed methodology based on the cited study.

1. Objective: To investigate the effect of TMPTO additive concentration, spindle speed, and feed rate on surface roughness and power consumption in high-speed drilling [1].

2. Lubricant Preparation:

  • Base Oil: Use Trimethylolpropane Trioleate (TMPTO) for its eco-friendly properties and excellent lubricity [1].
  • Additive: Incorporate a sulfurized vegetable oil olefin additive for its anti-wear and extreme pressure properties [1].
  • Formulation: Create blends with additive concentrations at 4%, 6%, and 8% by volume [1].
  • Mixing: Use a magnetic stirrer to ensure the additive is uniformly mixed into the base oil [1].

3. Experimental Setup & Measurement:

  • Workpiece Material: Aluminum 6061 alloy [1].
  • Process: High-speed drilling [1].
  • Design of Experiments (DoE): Employ a Taguchi L27 orthogonal array to efficiently test the different parameter combinations (additive concentration, spindle speed, feed rate) [1].
  • Surface Roughness Measurement: Use a contact profilometer (e.g., SJ-210 roughness meter). Measure the surface at multiple points and calculate the average to ensure reliability. A common parameter to report is the arithmetic mean roughness (Ra) [3].

4. Data Analysis:

  • Statistical Analysis: Perform Analysis of Variance (ANOVA) on the results to quantify the percentage contribution of each parameter (feed rate, speed, concentration) to the outputs (surface roughness, power) [1].
  • Predictive Modeling: Develop machine learning models (e.g., Decision Trees, Random Forests) using the experimental data to predict surface roughness and power consumption for new parameter sets [1].

The workflow for this experimental and optimization process is as follows:

start Define Experiment: High-Speed Drilling of Al-6061 prep Prepare TMPTO Lubricant Blends (4%, 6%, 8% Additive) start->prep setup Set Machining Parameters: Spindle Speed, Feed Rate start->setup doc Execute Experiments via Taguchi L27 Orthogonal Array prep->doc setup->doc measure Measure Outputs: Surface Roughness & Power doc->measure analyze Analyze Data with ANOVA measure->analyze model Develop ML Predictive Model (e.g., Decision Tree) analyze->model result Determine Optimal Parameter Combination model->result

Key Takeaways for Your Research

  • Parameter Hierarchy is Crucial: The most effective way to improve surface finish is by first optimizing the feed rate, then the spindle speed, and finally fine-tuning the TMPTO additive concentration [1].
  • Embrace Data-Driven Methods: Using structured experimental designs like the Taguchi method and powerful analytical tools like ANOVA and machine learning is key to efficiently finding robust solutions [1].
  • Monitor Lubricant Stability: Be aware that TMPTO can degrade when exposed to certain conditions, like hot iron surfaces. This degradation can change its viscosity and performance, so it's an important factor to control in long-term or high-temperature experiments [2].

References

Why is Oxidation Stability a Problem for TMPTO?

Author: Smolecule Technical Support Team. Date: February 2026

Despite its excellent lubricity and being a more environmentally friendly option, TMPTO's major drawback is its poor resistance to oxidative degradation at high temperatures [1] [2]. This premature oxidation or auto-oxidation leads to increased oil viscosity, sludge formation, and corrosion, which can severely limit its application in demanding conditions [1].

Potential Solutions: Antioxidant Additives

Research indicates that incorporating specific antioxidant additives can significantly enhance TMPTO's oxidative stability. The following table summarizes key findings from recent studies on effective additives.

Antioxidant Name Type/Key Feature Key Experimental Findings Performance Data
Thiosemicarbazide 5f' [1] Multifunctional (Thiosemicarbazide with BHT moiety) Strong auto-synergistic effect; acts as radical scavenger and peroxide decomposer [1] IC₅₀ (DPPH assay): 25.47 ± 0.42 µM; 2x better than BHT in DSC test [1]
Semicarbazide 5f [1] Multifunctional (Semicarbazide with BHT moiety) -- Showed lower activity than its thiosemicarbazide counterpart (5f') in DSC test [1]
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate [3] Phenolic-type Antioxidant Decomposes to form active phenol compounds that slow deep oxidation of TMPTO [3] Prompts formation of more short-chain oxides compared to amine-type [3]
Butyl octyl diphenylamine [3] Amine-type Antioxidant Removes hydrogen from secondary amine, influencing degradation pathway [3] Promotes formation of long carbon chain diene radicals or polyene hydroperoxides from TMPTO [3]
Zinc Dialkyl Dithiophosphates (ZDDP) [2] Conventional Anti-wear/EP Additive Shows good compatibility and enhances load-carrying capacity in TMPTO [2] Welding load: 3089 N [2]

Experimental Protocols for Evaluation

Here are detailed methodologies you can follow to test the oxidative stability of TMPTO with antioxidants in a lab setting.

Evaluating Antioxidant Activity via DPPH Assay

This method measures an antioxidant's free radical scavenging ability [1].

  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable organic molecule that appears purple. When it accepts an electron from an antioxidant, it decolorizes to yellow. The extent of decolorization indicates the antioxidant's potency.
  • Procedure:
    • Prepare a solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
    • Add different concentrations of the antioxidant compound to be tested to the DPPH solution.
    • Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
    • Measure the absorbance of the solution at a wavelength of 517 nm using a UV-Vis spectrophotometer.
    • Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) [1].
Investigating Oxidative Stability via Isothermal DSC

Differential Scanning Calorimetry (DSC) directly measures the oxidative stability of the oil blend under controlled conditions [1].

  • Principle: This technique monitors the heat flow associated with oxidation reactions as a function of time and temperature. A longer induction time indicates better oxidative stability.
  • Procedure:
    • Blend the TMPTO base oil with a specific concentration of the antioxidant (e.g., 0.25% by weight).
    • Place a small sample (a few milligrams) of the blend in an open DSC crucible.
    • Purge the DSC cell with oxygen or air at a constant flow rate.
    • Hold the sample at a constant, elevated temperature (e.g., 125 °C) and monitor the heat flow.
    • Record the Oxidation Induction Time (OIT), which is the time from the start of the experiment to the onset of a sharp exothermic peak, indicating rapid oxidation.

Antioxidant Mechanism and Testing Workflow

The diagram below illustrates how multifunctional antioxidants protect TMPTO and how their performance is evaluated experimentally.

G Initiation Oxidation Initiation (Heat, Oxygen) Radicals Formation of Free Radicals in TMPTO Initiation->Radicals Antioxidant Multifunctional Antioxidant (e.g., Thiosemicarbazide-BHT) Radicals->Antioxidant Attacks Oil Scavenging Radical Scavenging (Phenol group donates H-atom) Antioxidant->Scavenging Decomp Peroxide Decomposition (Sulfur group neutralizes hydroperoxides) Antioxidant->Decomp StableProd Stable Products (Oil protected from degradation) Scavenging->StableProd Decomp->StableProd Result Result: Stable TMPTO for Application StableProd->Result Auto-Synergistic Effect DPPH In-vitro Screening (DPPH Assay) IC50 Measure IC₅₀ Value DPPH->IC50 Quantifies Radical Scavenging Power DSC Performance in Oil (Isothermal DSC) IC50->DSC Best Performers Selected OIT Measure Oxidation Induction Time (OIT) DSC->OIT Directly Measures Stability in TMPTO OIT->Result

Troubleshooting Common Issues

  • Unexpectedly short Oxidation Induction Time (OIT) in DSC: The chosen antioxidant may not be effective for TMPTO's specific degradation pathway, or the concentration might be too low. Consider testing multifunctional antioxidants that combine radical scavenging and peroxide-decomposing groups for a stronger auto-synergistic effect [1].
  • Poor performance of an antioxidant that worked in DPPH assay: The DPPH assay only measures radical scavenging activity in a model system. An antioxidant must also be soluble and stable in the TMPTO base oil and function effectively at the application temperature. DSC testing in the actual oil is crucial [1].
  • Incompatibility or precipitation of additives in TMPTO: While TMPTO generally has good compatibility with conventional additives, always check for physical instability [2]. Ensure the additive is thoroughly mixed and dissolved at the operating temperature.

References

Understanding the Basics: TMPTO and Nanoparticle Stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Before troubleshooting, it's crucial to understand the components. The following table summarizes key characteristics of TMPTO base oil and the general principle of using nanoparticles for thermal stabilization.

Aspect Description Key Findings/Mechanism
TMPTO Base Oil A synthetic ester used as a lubricant base oil. [1] [2] Exhibits excellent viscosity-temperature performance and low-temperature fluidity. [2] Its vulnerability to thermal oxidation initiates at C=C and =C-H bonds. [1]
Oxidation in Presence of Iron Interaction with Fe surfaces accelerates oxidation. [1] Iron surfaces significantly increase kinematic viscosity and accelerate reactions at vulnerable C=C and =C-H bonds, leading to more carbonyl products. [1]
Nanoparticle Stabilization Mechanism Using nanoparticles to prevent coarsening and improve thermal stability in materials. [3] In alloy systems, elements like cobalt can trigger a "sluggish lattice diffusion" effect, reducing atom mobility and preventing nanoparticle coarsening at high temperatures (up to 1000°C). [3] This principle is a promising avenue for designing stable composites.

Based on this, enhancing TMPTO's thermal stability likely involves using nanoparticles to inhibit the oxidation pathways, particularly by protecting the vulnerable C=C bonds.

Proposed Experimental Workflow for Nanocomposite Formulation

Since a direct protocol for TMPTO-nanoparticle formulation wasn't available, the following workflow synthesizes a logical approach from the gathered information. This can serve as a baseline for your experiments and a framework for diagnosing issues.

The diagram below outlines the key stages of this experimental process.

TMPTO_Experiment_Flow start Start: Define Experiment Objective np_selection Nanoparticle Selection & Functionalization start->np_selection e.g., Ox. inhibition formulation TMPTO-NP Formulation np_selection->formulation e.g., Sonication thermal_aging Thermal Aging Test formulation->thermal_aging e.g., 80-150°C, days-weeks post_analysis Post-Test Analysis thermal_aging->post_analysis Sample collection evaluate Evaluate Stability Enhancement post_analysis->evaluate Compare vs control evaluate->np_selection Failure (Reformulate) end End: Conclude on Formulation Efficacy evaluate->end Success

Key Experimental Stages & Methodologies:

  • Nanoparticle Selection & Functionalization:

    • Objective: Choose NPs known for high surface area and thermal stability. Consider metals (e.g., Cu, Zn) or their oxides, which have known antimicrobial and catalytic properties in other fields. [4] The goal is to exploit the "sluggish lattice diffusion" effect to maintain NP structure under heat. [3]
    • Protocol: Nanoparticles may require surface functionalization to improve dispersion in the TMPTO matrix and prevent agglomeration. This can involve coating with surfactants or oleic acid.
  • TMPTO-NP Formulation:

    • Objective: Achieve a homogeneous and stable mixture.
    • Protocol: Use high-shear mixing or ultrasonication. Key parameters to control include NP concentration (e.g., 0.1-2.0 wt%), mixing time, temperature, and power.
  • Thermal Aging Test:

    • Objective: Accelerate oxidation to observe NP effects within a practical timeframe.
    • Protocol: Place samples of pure TMPTO and TMPTO-NP blends in glass and iron vessels. [1] Heat in a forced-air oven at controlled temperatures (e.g., 80°C to 150°C) for several days or weeks. Sampling should be done at regular intervals.
  • Post-Test Analysis:

    • This is the core of troubleshooting. The table below lists critical metrics and the analytical techniques used to measure them.
Parameter to Analyze Standard Method / Technique What It Indicates
Kinematic Viscosity ASTM D445 Shear stability and polymer formation. An exponential increase indicates advanced oxidation. [1]
Acid Value ASTM D664 Formation of acidic oxidation products. A rising value signifies degradation. [1]
Oxidation Stability RPVOT (Rotating Pressure Vessel Oxidation Test) / FTIR Spectroscopy Overall resistance to oxidation. FTIR can track the disappearance of C=C bonds (~1650 cm⁻¹) and appearance of carbonyl products (>1700 cm⁻¹). [1] [5]

FAQs and Troubleshooting Guide

Here are answers to common questions and problems you might encounter.

Q1: Our TMPTO-nanoparticle blend shows rapid settling and agglomeration. How can we improve dispersion?

  • Possible Cause: Inadequate stabilization or incorrect functionalization of nanoparticle surfaces.
  • Solution: Revisit the functionalization protocol. Ensure you are using a compatible dispersant or coupling agent. Increase the shear force or duration during the mixing/sonication step. Consider testing the stability of the dispersion visually over 24-48 hours before proceeding to thermal aging.

Q2: After thermal aging, the TMPTO with nanoparticles became even more viscous than the pure TMPTO control. What went wrong?

  • Possible Cause: The nanoparticles might be acting as pro-oxidants or catalysts, accelerating the oxidation process instead of inhibiting it. This is a known risk when integrating reactive nanomaterials. [4]
  • Solution: This is a critical finding. Characterize the nanoparticles post-test to see if they degraded or reacted. You will need to switch to a different type of nanoparticle or adjust their surface chemistry to make them more inert within the TMPTO environment.

Q3: How can I model the interaction between antioxidants, TMPTO, and nanoparticles at a molecular level?

  • Answer: ReaxFF Molecular Dynamics (MD) is a powerful computational method for this. It has been used to simulate the thermal oxidation of TMPTO with antioxidant additives (e.g., butyl octyl diphenylamine), showing how they affect the formation of different radicals and decomposition products. [5] You could extend this approach to model the nanoparticle's surface and its interaction with oil and additive molecules.

Important Notes and Next Steps

The information provided here is a starting point. To build a comprehensive technical support center, I suggest you:

  • Consult Specialized Databases: The most current and specific experimental data on nanoparticle-lubricant interactions will be found in recent research articles from platforms like Google Scholar, Scopus, or Web of Science.
  • Validate with Experiments: Use the proposed workflow as a template. You will need to optimize parameters like nanoparticle concentration, functionalization methods, and aging conditions through iterative testing.
  • Focus on Characterization: The key to effective troubleshooting lies in rigorous post-test analysis. Correlating changes in physical properties (like viscosity) with chemical changes (seen via FTIR) is essential.

References

controlling TMPTO viscosity index in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

TMPTO Properties & Synthesis Overview

Trimethylolpropane trioleate (TMPTO) is recognized as a high-performance bio-based lubricant. Its key properties, which are directly influenced by the synthesis process, are summarized in the table below.

Property Value / Typical Range Significance / Note
Viscosity Index 180 - 189 [1] [2] Primary indicator of viscosity stability with temperature.
Kinematic Viscosity @ 40°C 45 - 55 mm²/s [2] Key rheological property controlled during synthesis.
Kinematic Viscosity @ 100°C 9 - 10 mm²/s [2] Key rheological property controlled during synthesis.
Acid Value ≤ 1.0 mg KOH/g [2] Indicator of completion of esterification; lower value is better.
Conversion Rate Up to 96.5% [1] Achieved with a solid acid catalyst.
Flash Point 290 - 309 °C [1] [2] Reflects the quality of purification and removal of volatile components.
Pour Point -30 to -41 °C [1] [2] Indicates excellent low-temperature fluidity.

The high Viscosity Index (VI) is a standout feature of TMPTO, indicating that its viscosity remains relatively stable across a wide temperature range. This is a direct result of its ester molecular structure [3]. A higher VI is desirable because it ensures a stable lubricating film, minimizing friction and wear under varying operational temperatures [4].

Synthesis & Viscosity Control Strategy

The following diagram outlines the core strategy for synthesizing TMPTO with a high Viscosity Index, highlighting the critical factors and their relationships.

TMPTO_Synthesis_Strategy goal Goal: High Viscosity Index (VI) TMPTO core_reaction Core Reaction: Esterification of TMP and Oleic Acid goal->core_reaction critical_factors Critical Control Factors core_reaction->critical_factors catalyst Catalyst: Solid Acid critical_factors->catalyst Select temp_time Temperature & Time critical_factors->temp_time Optimize purification Purification & Post-treatment critical_factors->purification Control raw_materials Raw Material Purity critical_factors->raw_materials Ensure outcome Outcome: TMPTO with VI >180 vi_implication High VI ensures stable viscosity over temperature outcome->vi_implication catalyst->outcome temp_time->outcome purification->outcome raw_materials->outcome

Detailed Experimental Protocol for Synthesis

The synthesis of TMPTO is primarily achieved via the esterification of Trimethylolpropane (TMP) and oleic acid. Here is a detailed methodology based on the literature [1]:

  • Reaction Setup: Charge a mixture of TMP and oleic acid into a reactor without solvent. The molar ratio of the reactants should be optimized, typically with an excess of oleic acid to drive the reaction to completion.
  • Catalyst Addition: Add a solid acid catalyst (e.g., nano-SO₄²⁻/TiO₂). The use of a solid acid catalyst is crucial as it achieved a high conversion rate of 96.5% and simplifies separation post-reaction, minimizing acid residue that could affect the final product's acid value [1].
  • Esterification Process: Heat the reaction mixture with continuous stirring. The reaction is typically carried out for approximately 3 hours. The progress can be monitored by tracking the reduction in the Acid Value.
  • Product Isolation & Purification: After the reaction, separate the solid catalyst from the mixture via filtration. The crude TMPTO ester may then be washed and purified to remove any unreacted materials and by-products. This step is critical for achieving the target Acid Value (≤ 1.0 mg KOH/g) and a high Flash Point [2].
  • Characterization: The synthesized TMPTO should be characterized by:
    • FTIR Spectroscopy: To confirm the ester formation.
    • Physicochemical Property Analysis: Measure kinematic viscosity at 40°C and 100°C, then calculate the Viscosity Index according to standard methods (e.g., ASTM D2270). Also, determine the pour point, flash point, and acid value.

Frequently Asked Questions

Q1: What is the primary advantage of using a solid acid catalyst in TMPTO synthesis? Using a solid acid catalyst, as opposed to a homogeneous catalyst like sulfuric acid, significantly improves the process. It achieved a high conversion rate of 96.5% within 3 hours and simplifies post-reaction separation. This leads to a purer product with a lower acid value and reduces the need for extensive neutralization and washing steps [1].

Q2: How does the Viscosity Index of TMPTO compare to mineral oils and other synthetics? TMPTO has a superior VI (180-189) compared to traditional mineral oils (VI of 95-100) and is also higher than some common synthetic basestocks like Polyalphaolefin (PAO) [1] [3] [4]. This is due to its long, straight-chain molecular structure derived from oleic acid.

Q3: Is TMPTO compatible with common lubricant additives? Yes, studies show that TMPTO possesses good compatibility with conventional additives designed for mineral oils. In particular, zinc dialkyl dithiophosphates (ZDDP) have been shown to exhibit good extreme pressure and anti-wear properties when added to TMPTO [1].

References

TMPTO demulsibility performance improvement

Author: Smolecule Technical Support Team. Date: February 2026

TMPTO Demulsibility Specifications

Specification Item RJ-1453 (46#) RJ-1435 (68#) Standard Test Method
Demulsibility @ 54°C (min) 20 25 GB/T 7305
Kinematic Viscosity @ 40°C (mm²/s) 42-50 62-74 GB/T 265
Kinematic Vosity @ 100°C (mm²/s) 9-10 12-13 GB/T 265
Viscosity Index ≥ 180 ≥ 180 GB/T 1995
Acid Value (mgKOH/g) ≤ 1 ≤ 1 GB/T 264
Pour Point (°C) ≤ -35 ≤ -35 GB/T 3535
Flash Point (°C) ≥ 290 ≥ 290 GB/T 3536

The data shows that TMPTO has a defined demulsibility performance (the ability to separate from water), which is a key property for its use in industrial fluids like fire-resistant hydraulic oils (HFD-U) and metalworking fluids [1] [2].


Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter with TMPTO's demulsibility.

FAQ 1: The demulsibility of my TMPTO-based hydraulic fluid does not meet the specification. What could be the cause?

  • Potential Cause: Contamination is a common issue. Even small amounts of surface-active agents (surfactants) or other ionic contaminants can drastically reduce demulsibility.
  • Troubleshooting Steps:
    • Review Raw Materials: Check the TMPTO base oil certificate of analysis to confirm the demulsibility value is within spec [1] [2].
    • Check Additives: Systematically audit all additives in your formulation. Some anti-wear agents, corrosion inhibitors, or extreme pressure additives can act as emulsifiers.
    • Inspect Equipment: Ensure mixing tanks, lines, and storage vessels are free from contamination by previous production batches or cleaning agents.

FAQ 2: How can I improve the demulsibility of a TMPTO formulation without changing the base oil?

  • Solution: Incorporate demulsifier additives. These specialty chemicals are designed to promote oil-water separation.
  • Experimental Protocol:
    • Select Demulsifiers: Choose common demulsifiers compatible with synthetic esters (e.g., polyglycol-based, polyether-based).
    • Prepare Samples: Add the selected demulsifiers to your TMPTO formulation at treat rates of 0.1% to 0.5% by weight.
    • Performance Testing: Evaluate the demulsibility of each sample according to GB/T 7305 (equivalent to ASTM D1401). This test involves mixing 40ml of oil and 40ml of water at 54°C, then recording the time for separation [2].

FAQ 3: My TMPTO-based metalworking emulsion is unstable. It either separates too quickly or fails to form a stable emulsion. How can I balance this?

  • Explanation: This problem involves two opposing properties: demulsibility (for separation) and emulsibility (for mixing). TMPTO has inherent good lubricity but requires additives to fine-tune its emulsion stability.
  • Solution Strategy:
    • For a More Stable Emulsion: Add an emulsifier package to help disperse the TMPTO oil in water.
    • For Faster Separation: As in FAQ 2, consider a demulsifier. The key is finding the right type and ratio of emulsifiers and demulsifiers for your specific application.

FAQ 4: Can nanotechnology be used to enhance TMPTO's performance without harming its demulsibility?

  • Current Research: Recent studies show that nanoparticles like TiO₂ (Titanium Dioxide) and h-BN (Hexagonal Boron Nitride) can significantly enhance the tribological (wear-reducing) and thermal properties of TMPTO-based lubricants [3].
  • Considerations: The effect on demulsibility depends on the nanoparticle's surface chemistry. Using surface-modified nanoparticles (e.g., with oleic acid) can improve their compatibility with the TMPTO base oil, helping to maintain good demulsibility while gaining other performance benefits [3].

Experimental Protocol for Demulsibility Testing

To ensure consistent and accurate results, please follow this standardized procedure for evaluating demulsibility.

Diagram 1: Demulsibility Test Workflow cluster_0 Sample Preparation cluster_1 Emulsification & Separation cluster_2 Result Interpretation Start Start Test A1 Add 40ml TMPTO sample and 40ml distilled water to graduated cylinder Start->A1 A2 Heat mixture in bath at 54°C ± 1°C for 30min A1->A2 B1 Stir mixture at 1500 rpm for 5 minutes at 54°C A2->B1 B2 Stop stirring and start timer Record time for oil-water separation B1->B2 C1 Measure volumes of separated oil, water,emulsion layer B2->C1 End Report separation time and layer volumes C1->End


Advanced Modification: Nano-Enhanced TMPTO

For researchers looking to develop next-generation lubricants, here is a workflow for enhancing TMPTO with nanoparticles.

Diagram 2: Nano-Enhanced TMPTO Development Base TMPTO Base Oil Dispersion Dispersion Method (Ultrification, Magnetic Stirring) Base->Dispersion Nano Nanoparticles (TiO₂, h-BN, Graphene) Nano->Dispersion Stability Stability Check (No sedimentation for 24h) Dispersion->Stability Evaluation Performance Evaluation Stability->Evaluation Tribo Tribological Properties Evaluation->Tribo Thermal Thermal Oxidative Stability Evaluation->Thermal Demuls Demulsibility (GB/T 7305) Evaluation->Demuls

Key Considerations for Your Research

  • Start with Quality: Always verify your base TMPTO meets specifications before beginning formulation work [1] [2].
  • Method is Key: Adhere strictly to the GB/T 7305 standard for demulsibility testing to ensure reliable, repeatable data [2].
  • System Approach: View demulsibility as a system property. The interaction between TMPTO, all additives, and potential contaminants determines the final performance.
  • Explore Nanoparticles: For advanced applications, consider nano-additives like TiO₂ to enhance load-bearing capacity and thermal stability, but carefully assess their impact on demulsibility [3].

References

TMPTO hydrolytic stability testing methods

Author: Smolecule Technical Support Team. Date: February 2026

Key Properties of TMPTO

This table summarizes the key physicochemical properties of TMPTO that relate to its stability and performance as a lubricant base oil [1].

Property Value / Description Significance for Stability
Viscosity Index 189 Indicates excellent viscosity-temperature performance.
Flash Point 309 °C Confirms high thermal stability.
Pour Point -41 °C Demonstrates superior low-temperature fluidity.
Hydrolytic Stability Good Resists breakdown in the presence of water.
Oxidative Stability Limited at high temperature The oxidative induction time was 13 minutes, indicating this could be a limitation under severe conditions.
Compatibility Good with conventional additives (e.g., ZDDP) Ensures performance in formulated products.

Principles of Hydrolytic Stability Testing

While a specific standardized protocol for TMPTO was not found, the general principles of hydrolytic stress testing from pharmaceutical science can be perfectly adapted for lubricant base oils [2] [3]. The core of the test involves subjecting the sample to different aqueous environments to simulate potential degradation conditions.

Start Start: Hydrolytic Stress Test Conditions Define Stress Conditions Start->Conditions Acidic Acidic Hydrolysis (e.g., 2.5M HCl, RT, 30 min) Conditions->Acidic Alkaline Alkaline Hydrolysis (e.g., 3M NaOH, RT, 30 min) Conditions->Alkaline Neutral Neutral Hydrolysis (Heated water, e.g., 50°C) Conditions->Neutral Analyze Analyze Degradation Acidic->Analyze Alkaline->Analyze Neutral->Analyze IR IR Spectroscopy (Detect functional group changes) Analyze->IR Chromatography Chromatography (HPTLC/HPLC) (Separate and quantify products) Analyze->Chromatography Kinetics Degradation Kinetics (Determine half-life, predict stability) Analyze->Kinetics

Detailed Experimental Protocol

This protocol is a synthesis of general chemical stability testing practices [2] [3] and can be used as a robust guide for evaluating TMPTO.

1. Objective: To assess the stability of TMPTO under hydrolytic stress conditions (acidic, alkaline, and neutral) and identify any degradation products.

2. Materials and Equipment:

  • Test Sample: TMPTO (synthesized or commercial grade).
  • Reagents: Hydrochloric acid (HCl, e.g., 2.5M), Sodium hydroxide (NaOH, e.g., 3M), Buffers (for pH 4, 7), High-purity water, Methanol (for dilution).
  • Labware: Sealed reaction vials (e.g., 2-10 mL), Micropipettes, Thermostatic water bath or oven, Analytical balance.
  • Analytical Instruments:
    • FTIR Spectrometer: For detecting changes in ester carbonyl (C=O) and other functional groups [1].
    • HPTLC or HPLC System with UV/VIS Detector: For separation and quantification of TMPTO and its degradation products. A scanning wavelength of 215 nm is suitable for non-chromophoric compounds [2].

3. Experimental Procedure:

  • Sample Preparation: Weigh approximately 0.5-1.0 g of TMPTO into separate reaction vials.
  • Stress Conditions:
    • Acidic Hydrolysis: Add 1-2 mL of 2.5M HCl solution to one vial. Seal and maintain at room temperature for 30 minutes [2].
    • Alkaline Hydrolysis: Add 1-2 mL of 3M NaOH solution to another vial. Seal and maintain at room temperature for 30 minutes [2].
    • Neutral Hydrolysis: Add 1-2 mL of neutral phosphate buffer (pH 7) or water to a third vial. Seal and maintain at an elevated temperature (e.g., 50°C) for a longer duration [3].
  • Stopping the Reaction: After the exposure time, neutralize the acidic and alkaline samples. Extract the TMPTO and any non-polar degradation products with an organic solvent like chloroform. The neutral hydrolyzed sample can be directly extracted.
  • Analysis:
    • FTIR Analysis: Place a drop of the extracted sample on an ATR crystal and acquire the IR spectrum. Compare it with untreated TMPTO, looking for a reduction in the ester C=O peak (~1740 cm⁻¹) and the appearance of a carboxylic acid peak (~1710 cm⁻¹) [1] [4].
    • Chromatographic Analysis: Dilute the extracted samples in methanol. Spot/Inject onto the HPTLC plate/HPLC column. Develop using a suitable mobile phase (e.g., chloroform:methanol in a specific ratio). Scan the plate at 215 nm. A well-developed stability-indicating method will show good separation between TMPTO and any degradation products [2].

Troubleshooting FAQs

Q1: Our analysis shows significant degradation of TMPTO under alkaline conditions. What could be the cause? A1: This is an expected outcome for ester-based compounds. Alkaline hydrolysis (saponification) is a primary degradation pathway for esters. You are likely observing the formation of oleic acid and trimethylolpropane. To confirm, use FTIR to check for the appearance of a carboxylic acid peak and HPTLC/HPLC to identify the new degradation product spots/peaks [2].

Q2: The chromatographic peaks for TMPTO and its degradation products are not well separated. How can we improve this? A2: Poor resolution is often a method development issue. You can:

  • Optimize the Mobile Phase: Adjust the ratio of organic solvents (e.g., chloroform and methanol) or consider adding a small percentage of acid or base to the mobile phase to improve peak shape [2].
  • Change the Stationary Phase: If using HPLC, try a column with a different chemistry (e.g., C8 vs C18).
  • Adjust the Scanning Wavelength: Ensure you are using an appropriate wavelength, such as 215 nm, which is suitable for compounds that lack a strong chromophore [2].

Q3: How can we predict the long-term hydrolytic stability of TMPTO from short-term stress tests? A3: Conduct a kinetic study. Perform the hydrolytic stress test at multiple elevated temperatures (e.g., 50°C, 60°C, 70°C) and measure the degradation rate at each temperature. Then, use the Arrhenius equation to model the relationship between the rate constant (k) and temperature (T). This model allows you to extrapolate and estimate the degradation rate at your desired storage or use temperature [5] [3].

References

Physicochemical Properties & Lubricity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key performance metrics for TMPTO compared to conventional mineral oils, based on experimental data.

Property TMPTO (Biobased Ester) Conventional Mineral Oil Significance & Experimental Context
Viscosity Index 189 [1] Typically lower (e.g., 95-105) Superior viscosity-temperature performance. Maintains stable viscosity across a wide temperature range [1].
Flash Point 309 °C [1] Significantly lower (e.g., ~200-250 °C) Higher thermal stability and reduced fire hazard [1].
Pour Point -41 °C [1] Varies, often higher Excellent low-temperature fluidity, suitable for cold environments [1].
Lubricity (Tapping Torque Efficiency) 140% TTT efficiency [2] Baseline (100% TTT efficiency) [2] In machining Ti-6Al-4V, a TMPTO-based bio-fluid (FS-bio) drastically reduced torque, indicating superior lubricity [2].
Extreme Pressure (EP) Performance (Welding Load) 3089 N (with ZDDP) [1] Not specifically mentioned When formulated with Zinc Dialkyl Dithiophosphate (ZDDP), TMPTO base oil exhibits a high load-carrying capacity [1].
Oxidative Stability (Isothermal DSC at 125°C) Oxidation time greatly improved with antioxidants [3] Varies with formulation Neat TMPTO has moderate oxidative stability, which can be significantly enhanced (by 1.5 to 2 times) with novel antioxidants like thiosemicarbazides [3].
Biodegradability & Toxicity Biodegradable, low toxicity [4] Toxic, non-biodegradable [4] TMPTO is an eco-friendly alternative, helping to reduce environmental impact and comply with regulations [4].
Annual GHG Emissions (from machining study) ~498 kg CO₂ eq [2] ~2208 - 2908 kg CO₂ eq [2] The life cycle of TMPTO-based cutting fluids generates less than half the greenhouse gas emissions of mineral-based fluids [2].

Key Experimental Protocols

The data in the previous section is derived from standardized and industry-recognized testing methods.

  • Lubricity and Extreme Pressure Testing: Anti-wear (AW) and extreme pressure (EP) properties are commonly evaluated using a four-ball tester according to ASTM D4172 and ASTM D2783 standards, respectively [4]. These tests measure parameters like wear scar diameter (WSD) and welding load, which indicate the lubricant's film strength under high load.
  • Machining Performance (Tapping Torque Test): This method assesses lubricity by measuring the torque and thrust forces during a tapping operation (creating threads). The "Tapping Torque Efficiency" (TTT eff) is a key metric; a value over 100% indicates performance superior to the baseline mineral oil. This test can be performed according to ASTM standards [2].
  • Oxidative Stability Testing: Isothermal Differential Scanning Calorimetry (DSC) is a precise technique used to evaluate a lubricant's resistance to oxidation. A small sample is held at a constant high temperature (e.g., 125°C) under an oxygen atmosphere, and the time until the onset of rapid oxidation is measured. A longer time indicates better oxidative stability [3].

Performance Summary & Pathways

The experimental data confirms that TMPTO is not a direct substitute but a high-performance upgrade to mineral oil, with the added benefit of being environmentally sustainable.

The diagram below illustrates the pathway through which TMPTO achieves its superior performance, from its molecular properties to its end-use advantages.

Start Inherent Molecular Structure of TMPTO P1 High Polarity & Ester Groups Start->P1 P2 High Viscosity Index (VI) Start->P2 P3 High Flash Point Start->P3 P4 Biodegradable Base Start->P4 A1 Strong Adsorption to Metal Surfaces P1->A1 A2 Stable Lubricating Film across Temperatures P2->A2 A3 Enhanced Thermal & Safety Margin P3->A3 A4 Low Environmental Impact P4->A4 R1 Excellent Lubricity & Reduced Friction/Wear A1->R1 A2->R1 R2 Stable Performance in Varying Conditions A2->R2 R3 Reduced GHG Emissions & Regulatory Compliance A4->R3 End Superior Application Performance R1->End R2->End R3->End

Interpretation and Formulation Considerations

  • Synergistic Performance: TMPTO's high polarity allows it to form a strong, durable lubricating film on metal surfaces, which is the root of its superior lubricity and anti-wear properties [1]. This base property is further enhanced by its excellent viscosity-temperature characteristics.
  • The Role of Additives: While TMPTO has a strong performance profile on its own, it is also highly compatible with conventional additives like ZDDP. Furthermore, research shows that its oxidative stability can be significantly boosted—by 1.5 to 2 times—using modern, multifunctional antioxidants, making it suitable for demanding applications [3].
  • Emulsion Capability: A unique property of TMPTO is its ability to form stable oil-in-water mixtures without traditional surfactants, due to hydrogen bonding. This creates opportunities for high-performance, cost-effective, and green coolant emulsions for machining [5].

References

General Framework for a Surface Roughness Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

For a comprehensive guide, you would typically compare a new product or process against established alternatives. Based on the search results, here is a general structure and the key elements you would need to include.

Quantitative Comparison of Machining Processes

The table below summarizes typical surface roughness values achievable with common machining and finishing processes, which would serve as a baseline for comparison with a new product like TMPTO [1] [2] [3].

Process / Roughness Level Typical Ra Value (μm) Common Applications & Characteristics [1] [2] [3]
CNC Machining (Standard) 3.2 μm Economical; suitable for parts under stress, loads, vibrations; visible tool marks.
CNC Machining (Fine) 1.6 μm Good machine finish; for slow-moving surfaces with light loads.
CNC Machining (High Grade) 0.8 μm Requires close control; ideal for high-stress parts or those with occasional motion.
CNC Machining (Very Fine) 0.4 μm Requires polishing/advanced processes; for high-speed components and optics.
Bead Blasting N/A (Secondary process) Creates a uniform matte/satin finish; hides tool marks but can affect dimensions [1].
Anodizing (Type II) N/A (Secondary process) Adds a protective, hard oxide layer to aluminum/titanium; good dimensional control [1].
Electrical Discharge Machining (EDM) Varies widely with parameters Used on very hard, conductive materials; surface texture is a function of current, pulse time, and electrode material [4].
General Experimental Protocol for Evaluation

To objectively compare a new surface improvement method, a standard experimental approach involves these steps, as illustrated in the search results [4] [5]:

  • Workpiece and Parameter Selection: Machine samples from a material relevant to your industry (e.g., tool steel, titanium alloy). For a machining process, define key parameters like feed rate, cutting speed, and depth of cut. For EDM, key parameters are current, pulse-on time, and pulse-off time [4].
  • Post-Processing Application: Apply the surface improvement technique (e.g., TMPTO) to the test samples according to its specified protocol.
  • Surface Roughness Measurement: Measure the resulting surface roughness using a profilometer or confocal microscope. The Roughness Average (Ra) is the most common parameter, but Rz (Average Maximum Height) is also critical as it is more sensitive to extreme peaks and valleys [1] [2] [3]. Multiple measurements should be taken for statistical significance [5].
  • Performance Testing: Conduct tests relevant to the application, such as wear resistance, fatigue life, or corrosion resistance [5].
  • Comparison and Analysis: Compare the data from the TMPTO-treated samples against untreated samples and those treated with alternative methods.

The workflow for this general experimental approach can be visualized as follows:

start Start Experiment p1 1. Select Material & Machine Samples start->p1 p2 2. Apply Surface Improvement Technique p1->p2 p3 3. Measure Surface Roughness (Ra, Rz) p2->p3 p4 4. Conduct Performance Tests (Wear, Fatigue) p3->p4 p5 5. Analyze Data vs. Control Group p4->p5 end Report Conclusions p5->end

References

decision tree model accuracy for TMPTO performance prediction

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Research on TMP

A 2021 study investigated Tetramethylpyrazine (TMP), a compound relevant to neurological and inflammatory conditions, though not specifically for TMPTO performance prediction. The key findings are summarized below [1]:

Aspect Description
Study Objective To investigate if TMP protects Blood-Spinal Cord Barrier (BSCB) integrity in Experimental Autoimmune Encephalomyelitis (EAE) mice [1].
Key Finding TMP protects BSCB integrity by modulating microglia polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype [1].
Mechanism of Action Acts through activation of STAT3/SOCS3 and inhibition of NF-κB signaling pathways [1].
Outcome Alleviated clinical symptoms and demyelination in EAE mice [1].
Suggested Application Potential therapeutic agent for cerebral disorders with BBB or BSCB disruption [1].

How to Evaluate Decision Tree Model Accuracy

Since direct data on TMPTO is unavailable, the general methodologies for evaluating any classification model, including those for drug performance prediction, will be useful. The core concepts and metrics are summarized below [2]:

Evaluation Component Description & Purpose
Confusion Matrix A table showing counts of True Positives (TP), False Positives (FP), True Negatives (TN), and False Negatives (FN). It is the foundation for calculating other metrics [2].
Overall Accuracy (TP + TN) / (TP + TN + FP + FN). Measures the proportion of total correct predictions [2].
Sensitivity (Recall) TP / (TP + FN). Measures the ability to correctly identify positive cases [2].
Specificity TN / (TN + FP). Measures the ability to correctly identify negative cases[ciction:4].
ROC Curve & AuC Plots True Positive Rate vs. False Positive Rate across all thresholds. Area under the Curve (AuC) measures overall ability to distinguish between classes; a higher value indicates better performance [2].
Lift Chart Shows how much better the model is at predicting positive cases compared to a random selection [2].

Here is a workflow that integrates the model training and these evaluation techniques:

A Load and Preprocess Data B Split Data into Train & Test Sets A->B C Train Decision Tree Model on Training Set B->C D Make Predictions on Test Set C->D E Evaluate Model Performance D->E F Calculate Accuracy, Precision, Recall E->F G Generate ROC Curve & Calculate AuC E->G H Generate Lift Chart & Cumulative Gains Chart E->H

A Practical Path for Your Research

To create your comparison guide, you can apply the general decision tree evaluation framework to TMPTO data. Here is a suggested approach:

  • Implement a Decision Tree Model: Use standard libraries in R (e.g., C50 package for the C5.0 algorithm [3]) or Python (e.g., scikit-learn [4]) to build a model. The process involves loading your data, splitting it into training and testing sets, training the model, and then making predictions.
  • Evaluate with Visual Techniques: Generate an ROC curve to find the optimal classification threshold for your TMPTO model and compare it to other models (e.g., Random Forest vs. a simple Decision Tree). Use lift charts and cumulative gain charts to show how effectively your model identifies the top candidates, which is crucial for prioritizing costly lab experiments [2].
  • Formulate Your Experimental Protocol: When you design your own experiments, your methodology section should detail the data source for TMPTO, the software and packages used for modeling, the split ratio for training/test data (e.g., 70/30), and the specific evaluation metrics you will report (e.g., Overall Accuracy, Sensitivity, Specificity, and AuC) [3] [4].

How to Proceed

To move forward with your guide, I suggest these steps:

  • Re-evaluate Your Search Terms: The term "TMPTO" might be highly specific. Try searching for its full name, its known indications, or related compound classes.
  • Focus on Methodology: Even without a direct publication, you can write a robust guide by applying the well-established evaluation techniques described above to any proprietary or public dataset you have access to.
  • Consult Specialized Databases: Explore biomedical literature databases like PubMed in depth, using the mechanisms of action of similar compounds (like TMP's effect on the STAT3/SOCS3 and NF-κB pathways) as a starting point.

References

TMPTO tribological characteristics vs commercial lubricants

Author: Smolecule Technical Support Team. Date: February 2026

TMPTO vs. Commercial Lubricants: Performance Data

The following table consolidates key experimental findings on TMPTO's performance from recent studies.

Performance Metric TMPTO-Based Lubricant Commercial/Mineral Oil-Based Lubricant Experimental Context Source
Friction Coefficient Reduced by 75% [1] and 19.14% [2] Baseline Nano-MoS2 catalyzed TMPTO grease vs. commercial mineral oil grease [1] [2]
Wear Rate Reduced by 75% [1] Baseline Nano-MoS2 catalyzed TMPTO grease [1]
Viscosity Index 189 [3] (Typically lower for mineral oils) Synthesized TMPTO characterized as base oil [3]
Flash Point 309 °C [3] (Typically lower for mineral oils) Synthesized TMPTO characterized as base oil [3]
Pour Point -41 °C [3] (Typically higher for mineral oils) Synthesized TMPTO characterized as base oil [3]
Extreme Pressure (Load) Welding load up to 3089 N (with ZDDP additive) [3] (Lower without additives) TMPTO with zinc dialkyl dithiophosphates (ZDDP) [3]
Wear Scar Diameter (WSD) Lower; "less shallow furrows" on tested surface [2] "Deep furrows with severe adhesion wear" [2] TMPTO-based calcium grease vs. mineral oil-based calcium grease in a tribological study [2]

Experimental Protocols and Methodologies

The superior performance of TMPTO is validated through standardized tests. Here are the methodologies used in the cited studies.

  • Tribological Testing (Friction and Wear): The primary method for evaluating lubricant performance involves tribological tests to measure the coefficient of friction (COF) and wear rate [1] [2]. These tests are typically conducted using a four-ball tribometer, which subjects three stationary steel balls under load to rotation by a fourth ball while immersed in the lubricant. The friction coefficient is measured during the test, and the wear scar diameter (WSD) on the three stationary balls is measured afterward to quantify anti-wear performance [1] [2].
  • Grease Preparation: In studies focusing on grease, TMPTO is used as a base oil to formulate calcium sulfonate complex greases. This process involves reacting TMPTO with other components to create a thickener matrix, and the resulting grease's tribological properties are then compared directly against grease made from conventional mineral oil [2].
  • In-Situ Catalysis and Dispersion: One innovative protocol uses nano-Molybdenum Disulfide (nano-MoS2) as a solid acid catalyst for the esterification synthesis of TMPTO. A small amount of the catalyst remains dispersed in the final product, acting as a lubricant modifier. This in-situ dispersion enhances TMPTO's lubricity without requiring a separate additive mixing process [1].
  • Physicochemical Property Analysis: The performance of TMPTO as a base oil is also assessed by characterizing its key physicochemical properties. This includes determining its:
    • Viscosity Index (ASTM D2270), which measures viscosity change with temperature.
    • Flash Point (ASTM D92), the temperature at which it ignites.
    • Pour Point (ASTM D97), the lowest temperature at which it flows. These tests follow established standards such as those from ASTM International [3].

TMPTO Synthesis and Performance Workflow

The diagram below illustrates the synthesis process of TMPTO and its subsequent performance evaluation, highlighting the key experimental steps.

TMPTO_Workflow cluster_synthesis Synthesis Phase cluster_testing Performance Evaluation Phase reactants Reactants: Trimethylolpropane (TMP) Oleic Acid esterification Esterification Reaction reactants->esterification catalyst Catalyst: Nano-MoS2 or Amberlyst 15 catalyst->esterification product Product: TMPTO esterification->product grease_form Grease Formulation product->grease_form Base Oil tribo_test Tribological Testing (Friction/Wear) grease_form->tribo_test physio_test Physicochemical Analysis grease_form->physio_test results Superior Results: Lower Friction & Wear High Viscosity Index tribo_test->results physio_test->results

The diagram above outlines the two-phase process, from chemical synthesis to performance validation, that demonstrates TMPTO's effectiveness [1] [3] [2].

Key Takeaways for Researchers

  • Superior Lubricity: TMPTO's molecular structure, featuring long, unsaturated fatty acid chains, provides a strong protective film on metal surfaces, leading to significantly lower friction and wear [2].
  • Excellent Base Oil Properties: Its high viscosity index and low pour point make TMPTO a versatile base oil suitable for applications experiencing a wide range of temperatures [3].
  • Additive Compatibility: TMPTO works effectively with common extreme pressure and anti-wear additives like ZDDP, allowing for further performance enhancement tailored to specific applications [3].
  • Eco-Friendly Potential: As a bio-derived ester, TMPTO presents a more sustainable and potentially biodegradable alternative to conventional, non-renewable mineral oils [2].

References

Understanding ASTM D2783: The Four-Ball EP Test

Author: Smolecule Technical Support Team. Date: February 2026

ASTM D2783 is a standard test method for measuring the extreme-pressure properties of lubricating fluids using a Four-Ball EP Tester [1] [2].

  • Purpose: It is used to differentiate between lubricating fluids with low, medium, and high levels of extreme-pressure properties, often for specification purposes [1] [2].
  • Key Measurements: The test determines two main parameters:
    • Load-Wear Index (LWI): Formerly known as the Mean-Hertz load, this is a measure of the overall load-carrying capacity of the fluid under wear conditions [1].
    • Weld Point: This identifies the lowest load at which the lubrication film fails and the metal test balls weld together [1].
  • Methodology Summary: The test involves running one steel ball against three stationary steel balls immersed in the lubricant sample under a series of increasing loads. The wear scars on the three stationary balls are measured to calculate the Load-Wear Index, and the Weld Point is determined by identifying the load at which welding occurs [1].

TMPTO Performance Data and Comparisons

The following table summarizes the available experimental data on TMPTO's performance from the search results. It is important to note that direct, side-by-side comparisons with other base oils under the ASTM D2783 standard were not found.

Lubricant Sample Key Additive Extreme Pressure Performance (Welding Load) Key Findings Source Context
Synthesized TMPTO Zinc dialkyl dithiophosphates (ZDDP) 3089 N Good compatibility with ZDDP; ZDDP exhibited good EP and anti-wear properties in TMPTO [3]. Academia.edu paper
Synthesized TMPTO Sulphurised isobutene (SIB) 3922 N Good compatibility with SIB; SIB enhanced load-carrying capacity [3]. Academia.edu paper
Synthesized TMPTO (with nano-MoS₂) (In-situ nano-MoS₂ from catalysis) Significantly better than commercial TMPTO Friction coefficient and wear rate reduced by 75% compared to commercial TMPTO [4]. Peeref (Industrial Lubrication and Tribology journal)
Commercial TMPTO (Unspecified) (Baseline for comparison) Served as a baseline; showed higher friction and wear than the nano-MoS₂-catalyzed TMPTO [4]. Peeref (Industrial Lubrication and Tribology journal)

Key Takeaways:

  • TMPTO demonstrates excellent compatibility with conventional EP additives like ZDDP and SIB, which significantly boost its load-carrying capacity (welding load) [3].
  • The synthesis method matters. Using nano-Molybdenum Disulfide (MoS₂) as a catalyst not only facilitates TMPTO production but also leaves a residue that acts as a lubricity modifier, drastically improving performance compared to a commercial version [4].
  • TMPTO base oil itself possesses favorable properties for lubrication, including a high viscosity index (189) and good hydrolytic stability [3].

Detailed Experimental Protocols

For researchers seeking to replicate or understand these studies, here is a detailed breakdown of the methodologies cited.

Protocol for Evaluating TMPTO with Additives (e.g., ZDDP)

This protocol is based on the general principles of ASTM D2783 and the descriptions in the search results [1] [3].

  • Equipment: Four-Ball Extreme-Pressure Tester.
  • Test Materials:
    • Balls: Standard steel balls (typically 12.7 mm diameter, grade 25 EP as specified in other related standards).
    • Lubricant: TMPTO base oil synthesized, for example, via esterification of Trimethylolpropane and oleic acid [3].
    • Additives: Conventional EP additives like Zinc dialkyl dithiophosphates (ZDDP) or Sulphurised isobutene (SIB) are blended into the TMPTO at specified concentrations [3].
  • Test Procedure:
    • The three stationary balls are clamped in a pot and immersed in the lubricant sample.
    • The top ball is placed in a spindle and rotated against the three stationary balls.
    • A sequence of tests of 10-second duration is run at progressively increasing loads.
    • After each test, the average wear scar diameter on the three stationary balls is measured.
    • The Weld Point is identified as the lowest load at which the rotating ball welds to the three stationary balls.
    • The Load-Wear Index is calculated from the wear scar data obtained at loads prior to welding [1].
Protocol for In-Situ Enhanced TMPTO (with nano-MoS₂)

This method describes a novel one-pot synthesis that simultaneously produces TMPTO and enhances its properties [4].

  • Synthesis & Catalysis:
    • Reaction: Esterification of Trimethylolpropane (TMP) and oleic acid.
    • Catalyst: MoS₂ nanoparticles are used as a solid acid catalyst.
    • Process: The reaction proceeds without solvent. After the reaction, the product mixture is subjected to high-speed centrifugal sedimentation to remove most, but not all, of the catalyst.
  • Tribological Evaluation:
    • The synthesized TMPTO, containing a trace amount (about 0.008%) of highly dispersed nano-MoS₂, is tested directly as a lubricant [4].
    • The friction and wear performance is evaluated on a tribometer (e.g., a four-ball wear tester), comparing the friction coefficient and wear rate against a commercially available TMPTO baseline [4].

Experimental Workflow Visualization

The diagram below illustrates the logical workflow for preparing and evaluating TMPTO based on the synthesized protocols.

G Start Start: TMPTO Evaluation Synthesis Synthesize TMPTO Base Oil Start->Synthesis PathA Path A: With Additives Synthesis->PathA   PathB Path B: In-Situ Enhancement Synthesis->PathB   Blend Blend with Conventional Additives (e.g., ZDDP, SIB) PathA->Blend TestPre Prepare ASTM D2783 Four-Ball EP Tester Blend->TestPre Catalyst Use nano-MoS₂ as Catalyst PathB->Catalyst Centrifuge Centrifuge to Disperse Residual nano-MoS₂ Catalyst->Centrifuge Centrifuge->TestPre TestExec Execute Test - Incremental Loading - Measure Wear Scars - Determine Weld Point TestPre->TestExec Analysis Analyze Data - Calculate Load-Wear Index - Compare Performance TestExec->Analysis End End: Report Findings Analysis->End

TMPTO Preparation and ASTM D2783 Testing Workflow

Insights for Researchers

The data indicates that TMPTO is a promising bio-based lubricant. Its performance is not just inherent but can be significantly augmented. For your comparison guide, highlighting the synergy between TMPTO and modern additives, as well as innovative synthesis-cum-modification approaches, would be highly valuable for your target audience of scientists and development professionals.

References

TMPTO biodegradability compared to synthetic lubricants

Author: Smolecule Technical Support Team. Date: February 2026

TMPTO Properties and Experimental Data

The table below summarizes the available experimental data and findings on TMPTO from the search results.

Property / Aspect Experimental Data / Findings for TMPTO Source Context
Key Measured Properties Viscosity Index: 189; Flash Point: 309°C; Pour Point: -41°C [1]
Biodegradability Recognized as biodegradable and eco-friendly; specific test methods and quantitative data against other synthetics not provided in results [2] [3]
Thermal-Oxidative Stability Iron surfaces accelerate oxidation, increasing viscosity & degrading C=C/=C-H bonds; Antioxidants (e.g., amine-phenol) improve stability, increasing activation energy [4] [5]
Additive Compatibility Excellent with conventional additives; ZDDP effectively enhances extreme pressure & anti-wear properties [1]

Experimental Protocols for Assessment

The search results refer to or detail several standard and specific experimental methods used to evaluate lubricant properties. These protocols can be used to generate comparable data.

  • Biodegradability Testing: General principles for testing are mentioned, which involve measuring the biochemical process where microorganisms consume the material. Common markers include oxygen consumption or carbon dioxide (CO₂) production [6]. A specific scientific study introduced an "Environmentally Degradable Parameter (EdK)" using a method based on ISO 14852, where the evolved CO₂ is detected and measured to calculate biodegradation rates [7].
  • Thermal-Oxidative Stability:
    • Thermal Analysis: Studies used Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) to establish thermal-kinetic equations and calculate the activation energy of the thermal-oxidative reaction. Higher activation energy indicates better resistance to thermal oxidation [4].
    • Catalytic Oxidation Test: One study investigated the impact of iron surfaces by placing TMPTO samples in iron vessels and heating them in an oven to accelerate oxidation. The degradation was monitored over time by measuring changes in kinematic viscosity and acid value, and the structural changes were analyzed using Raman and Fourier Transform Infrared (FTIR) spectroscopy [5].

The workflow below illustrates the general process for evaluating a lubricant's thermal-oxidative stability using these methods.

Start Lubricant Sample (TMPTO Base Oil) A1 Add Antioxidant (e.g., Amine-Phenol) Start->A1 A2 No Additive (Control) Start->A2 B1 Thermal Analysis (TG/DTA/DSC) A1->B1 A2->B1 B2 Catalytic Test (Iron Vessel, Heating) A2->B2 C1 Calculate Activation Energy (Ea) B1->C1 C2 Measure Kinematic Viscosity & Acid Value B2->C2 E Evaluate Relative Thermal-Oxidative Stability C1->E D Structural Analysis (FTIR/Raman Spectroscopy) C2->D D->E

References

×

Physical Description

Liquid; OtherSolid

XLogP3

23.3

UNII

S448BZW2BR

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 560 of 561 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

57675-44-2

Wikipedia

Trimethylolpropane trioleate

General Manufacturing Information

All other chemical product and preparation manufacturing
Fabricated metal product manufacturing
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Petroleum lubricating oil and grease manufacturing
9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester: ACTIVE

Dates

Last modified: 08-15-2023

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